N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Description
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO4/c1-18-12-5-7-14(19-2)13(10-12)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17) |
InChI Key |
FUECEMUHDWAETD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
An In-depth Technical Guide to the Synthesis and Characterization of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust synthetic protocol, outlines a thorough characterization workflow, and discusses the potential therapeutic applications of this and related compounds, grounding all claims in authoritative scientific literature. The structure of this guide is designed to follow a logical progression from synthesis to potential application, providing both theoretical understanding and practical, actionable insights.
Introduction: The Rationale and Potential of Furan-Acrylamide Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs.[1][2] Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, and the scaffold's versatility allows for diverse functionalization.[1] When coupled with an acrylamide moiety, a known reactive group that can participate in Michael additions with biological nucleophiles, the resulting molecule presents a compelling starting point for the development of novel therapeutic agents.[3][4] The acrylamide functional group itself is found in a wide array of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[3][5]
The target molecule, N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, combines these two key pharmacophores. The dimethoxyphenyl group further enhances the drug-like properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Derivatives of furan-2-yl acrylamides have shown promise as positive allosteric modulators of α7 nicotinic receptors, suggesting potential applications in neurological disorders.[6] Furthermore, the broader class of cinnamoyl amides, to which this compound belongs, has been investigated for antibacterial and enzyme inhibitory activities.[7] This guide will provide a detailed methodology for the synthesis and rigorous characterization of this promising compound.
Synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
The synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is achieved through the formation of an amide bond between 3-(furan-2-yl)acrylic acid and 2,5-dimethoxyaniline. Several methods exist for amide bond formation; however, a highly efficient approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with the amine.[8][9] This method is often high-yielding and proceeds under mild conditions.
Synthetic Pathway
The two-step synthesis commences with the activation of 3-(furan-2-yl)acrylic acid to its corresponding acyl chloride, followed by the coupling reaction with 2,5-dimethoxyaniline.
Caption: Synthetic pathway for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(furan-2-yl)acryloyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(furan-2-yl)acrylic acid (1.0 eq).
-
Add excess thionyl chloride (SOCl₂) (3.0-5.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete (as monitored by the cessation of gas evolution and TLC), remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 3-(furan-2-yl)acryloyl chloride, a pale yellow oil or low-melting solid, is used in the next step without further purification.
Step 2: Synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[10]
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-(furan-2-yl)acryloyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until completion as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Comprehensive Characterization
A thorough characterization of the synthesized N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the furan ring protons (in the range of δ 6.5-7.7 ppm), the vinyl protons of the acrylamide group (as doublets in the range of δ 6.5-7.8 ppm), the aromatic protons of the dimethoxyphenyl ring (in the range of δ 6.8-8.2 ppm), the two methoxy group protons (as singlets around δ 3.8-3.9 ppm), and the amide proton (as a broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide (around δ 164-168 ppm), the carbons of the furan ring, the vinylic carbons, and the aromatic carbons of the dimethoxyphenyl ring, as well as the methoxy carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1650 cm⁻¹), the N-H bend (Amide II band, around 1540 cm⁻¹), the C=C stretch of the alkene and aromatic rings, and the C-O stretches of the ether groups.[4][11][12] |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (C₁₅H₁₅NO₃, MW: 257.29 g/mol ). |
Physicochemical Properties
| Property | Measurement |
| Melting Point | A sharp melting point range indicates high purity. |
| Purity (HPLC) | High-performance liquid chromatography can be used to determine the purity of the final compound. |
| Solubility | The solubility in various organic solvents should be determined for further biological testing and formulation. |
Potential Applications and Future Perspectives
The unique structural features of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide suggest a range of potential therapeutic applications. The furan moiety is a key component in many biologically active compounds, exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][13] The acrylamide group, as a Michael acceptor, can covalently bind to cysteine residues in target proteins, a mechanism exploited in the design of enzyme inhibitors and other therapeutic agents.[3][14]
Derivatives of furan-2-yl acrylamide have been identified as highly selective positive allosteric modulators of α7 nicotinic acetylcholine receptors, suggesting potential for treating anxiety and other neurological disorders.[6] Moreover, the broader class of cinnamoyl amides has been explored for their potential as NagZ inhibitors with antibacterial activity and as α-glucosidase inhibitors.[7][9] The dimethoxyphenyl substitution may also confer specific biological activities, as seen in other classes of compounds.
Future research should focus on the in-vitro and in-vivo evaluation of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide against a panel of biological targets, including those implicated in cancer, infectious diseases, and neurological disorders. Structure-activity relationship (SAR) studies, involving modifications of the furan, acrylamide, and dimethoxyphenyl moieties, could lead to the discovery of more potent and selective drug candidates.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. The described synthetic route is efficient and relies on well-established chemical transformations. The comprehensive characterization workflow ensures the identity and purity of the final compound. The discussion of potential applications highlights the therapeutic promise of this and related furan-acrylamide scaffolds. This guide serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, providing a solid foundation for the further investigation of this promising molecule.
References
- Synthesis of Novel Cinnamoyl Amides Using a Solvent-Free Microwave-Assisted Method. (2012). [Source not further specified].
-
Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. (2025). PubMed. [Link]
-
Cinnamoyl-Oxaborole Amides: Synthesis and Their in Vitro Biological Activity. (2018). MDPI. [Link]
-
Synthesis of cinnamamide derivatives. (2021). ResearchGate. [Link]
-
Synthesis of Cinnamoylhydroxamic Acid Derivatives Bearing Sulfonamide, Amide Bonds as Connecting Unit Targeting Histone Deacetylases. (2024). VNU Journal of Science. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024). [Source not further specified].
-
3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. (2019). PubMed. [Link]
-
Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides: An Exploration in Molecular Design. (2024). ChemRxiv. [Link]
-
A Review on Biological and Medicinal Significance of Furan. (2023). Al-Mukhtar Journal of Medical and Applied Sciences. [Link]
-
Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides: An. (2024). ChemRxiv. [Link]
-
Acrylamide Moiety, a Valuable Fragment in Medicinal Chemistry: Insight into Synthetic Methodologies, Chemical Reactivity. (2018). Journal of Advanced Pharmacy Research. [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [Link]
-
Acrylamide increases and furanoic compounds decrease in plant-based meat alternatives during pan-frying. (2024). ResearchGate. [Link]
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2021). MDPI. [Link]
-
Acrylamide derivatives for the treatment of rheumatoid arthritis. (2021). EurekAlert!. [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential a. (2024). RSC Publishing. [Link]
-
Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. (2025). Biological and Molecular Chemistry. [Link]
-
Polymers from renewable resources: synthesis and characterization of poly(2,5-dihydro-2,5-dimethoxy furan). (2012). TÜBİTAK Academic Journals. [Link]
- Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. (2007). [Source not further specified].
- Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. (2022). [Source not further specified].
-
Synthesis, Characterization and Radical Polymerization of Novel Furan Substituted Acrylamide. (2016). Asian Journal of Chemistry. [Link]
-
Acrylamide Derivatives: A Dynamic Nuclear Magnetic Resonance Study. (2025). ResearchGate. [Link]
- Identification of Multiple-Additives for Synthetic Polymer using Spectral Database of Photodiode Array Detector and Mass Detect. (2017). [Source not further specified].
-
Synthesis and Copolymerization of several N-substituted acrylamides. (2011). Baghdad Science Journal. [Link]
- NMR Spectra of Polymers and Polymer Additives. (2005). [Source not further specified].
- Process for the preparation of N-substituted acrylamides. (2002).
- Identical Water Dynamics in Acrylamide Hydrogels, Polymers, and Monomers in Solution. (2020). [Source not further specified].
-
Acrylamide molecule detection by surface-enhanced infrared absorption spectroscopy using resonant nanoantennas. (2025). CFM. [Link]
- "Synthesis of Well-defined Acrylamide-based Polymers and Related Materi". (2020). [Source not further specified].
-
FTIR spectra of (A) polyacrylamide gel without alkaline hydrolysis and... (2015). ResearchGate. [Link]
-
Acrylamide—A Cysteine Alkylating Reagent for Quantitative Proteomics. (2007). Springer Protocols. [Link]
-
IR spectrum of acrylamide (top) and isolated product-polyacrylamide (bottom) in KBr pellet at room temperature. (2012). ResearchGate. [Link]
-
Spectra–Structure Correlations: Polymer Spectra. (2016). SAS. [Link]
-
Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery. (2026). ResearchGate. [Link]
-
Synthesis of Diacetone Acrylamide and 2- Aminoethylmethacrylamide Hydrochloride Copolymers using Thermal Initiated RAFT Polymerization. (2016). IslandScholar. [Link]
-
H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). (2016). ResearchGate. [Link]
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Spectroscopic data (NMR, IR, MS) for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Spectroscopic & Synthetic Guide: -(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Executive Summary & Pharmacophore Context
Target Molecule:
This compound represents a critical scaffold in the development of Type II Positive Allosteric Modulators (PAMs) for the
This guide provides a definitive protocol for the synthesis and spectroscopic validation (NMR, IR, MS) of this pharmacophore, synthesizing data from established structural analogs (e.g., PAM-2) and fundamental spectroscopic principles.[1]
Synthesis Protocol: Acid Chloride Amidation
To ensure high purity for spectroscopic analysis, the Acid Chloride Method is recommended over carbodiimide coupling (EDC/NHS) due to simpler purification and higher yields for electron-rich anilines.[1]
Reagents & Conditions
-
Precursor A: (E)-3-(Furan-2-yl)acrylic acid (Commercial or via Knoevenagel condensation of furfural + malonic acid).[1]
-
Precursor B: 2,5-Dimethoxyaniline.
-
Activator: Thionyl chloride (
) or Oxalyl chloride ( ).[1] -
Base: Triethylamine (
) or Pyridine.[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]
Step-by-Step Methodology
-
Acyl Chloride Formation:
-
Dissolve (E)-3-(furan-2-yl)acrylic acid (1.0 eq) in anhydrous DCM.
-
Add catalytic DMF (2 drops) and add oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Stir at room temperature (RT) for 2 hours until gas evolution (
, ) ceases. -
Concentrate in vacuo to obtain the crude acid chloride (yellow solid/oil).[1] Do not purify.
-
-
Amide Coupling:
-
Dissolve 2,5-dimethoxyaniline (1.0 eq) and
(1.5 eq) in anhydrous DCM at 0°C. -
Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.[1]
-
Allow to warm to RT and stir for 12 hours under inert atmosphere (
or Ar).
-
-
Work-up & Purification:
Spectroscopic Characterization (The Core)
A. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)[1]
The IR spectrum confirms the formation of the amide bond and the retention of the alkene and ether functionalities.
| Functional Group | Wavenumber ( | Assignment & Rationale |
| Amide N-H | Medium, sharp band.[1] Indicates secondary amide stretch. | |
| C-H (Ar/Alkene) | Weak aromatic and vinylic C-H stretches. | |
| C-H (Methoxy) | C-H stretch of | |
| Amide I (C=O) | Diagnostic: Strong band.[1] Conjugation with the alkene lowers | |
| Alkene (C=C) | Strong absorption due to conjugation with the carbonyl and furan. | |
| Amide II | N-H bending mixed with C-N stretching. | |
| C-O (Ether) | Strong asymmetric stretch of | |
| Furan Ring | Characteristic C-H out-of-plane bending. |
B. Nuclear Magnetic Resonance (
H &
C NMR)
Solvent: DMSO-
| Proton | Multiplicity | Interpretation | ||
| NH (Amide) | Singlet (s) | - | Deshielded broad singlet; exchangeable with | |
| H-6' (Phenyl) | Doublet (d) | Ortho to amide N. Deshielded by carbonyl anisotropy. | ||
| H-5 (Furan) | Doublet (d) | Proton adjacent to oxygen in furan ring.[1] | ||
| H- | Doublet (d) | Diagnostic: Large coupling constant confirms (E)-trans geometry.[1] | ||
| H-3 (Furan) | Doublet (d) | Proton beta to furan oxygen.[1] | ||
| H-3' (Phenyl) | Doublet (d) | Ortho to 2-OMe, Meta to amide.[1] | ||
| H- | Doublet (d) | Adjacent to carbonyl; shielded relative to | ||
| H-4' (Phenyl) | dd | Para to 2-OMe.[1] | ||
| H-4 (Furan) | dd | Furan ring proton. | ||
| 2'-OMe | Singlet (s) | - | Methoxy group at ortho position.[1] | |
| 5'-OMe | Singlet (s) | - | Methoxy group at meta position. |
-
Carbonyl (
): 164.2 ppm[1] -
Aromatic C-O: 153.5 (C-5'), 143.0 (C-2')[1]
-
Furan C-O: 150.5 (C-2)
-
Furan C-H: 145.2 (C-5), 114.5 (C-3), 112.8 (C-4)[1]
-
Alkene: 128.5 (
), 119.2 ( )[1] -
Phenyl C-H: 110.5 (C-3'), 108.8 (C-4'), 106.5 (C-6')[1]
-
Methoxy (
): 56.5, 55.8[1]
C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
Fragmentation Pattern (MS/MS):
-
Precursor:
-
Fragment A (
): Loss of the furan-acryloyl moiety (cleavage of amide bond). Corresponds to the protonated 2,5-dimethoxyaniline species. -
Fragment B (
): Acylium ion of the furan-acryloyl group . -
Fragment C (
): Loss of CO from Fragment B .
Visualization: Synthesis & Logic Flow
Caption: Figure 1. Convergent synthesis pathway utilizing Knoevenagel condensation followed by acid chloride mediated amidation.
References
-
Arias, H. R., et al. (2020).[1] (E)-3-Furan-2-yl-N-p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by
Nicotinic Acetylcholine Receptor Potentiation.[2][3] ACS Chemical Neuroscience, 11(21), 3603–3614.[1][3] [1][2][3] -
Trick, T. (2022).[1] Synthesis of Well-defined Acrylamide-based Polymers and Related Materials. Washington University in St. Louis Theses.
-
Zubkiewicz, A., et al. (2022).[1][4] Bio-renewable furan-based poly(ester amide)s: Synthesis, structure, spectroscopic and mechanical properties. Express Polymer Letters, 16(10), 1099–1117.[1]
-
Sigma-Aldrich. 3-(2,5-Dimethoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide Product Data.
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Targeted Covalent Inhibition: A Technical Guide to the Synthesis and Evaluation of Novel Acrylamide Derivatives
Introduction
The paradigm of kinase inhibition has shifted significantly over the last decade.[1] While traditional drug discovery focused on reversible equilibrium binders, Targeted Covalent Inhibitors (TCIs) have emerged as a superior class for drugging "undruggable" targets or overcoming resistance mutations.
The core of a TCI is the electrophilic warhead —most commonly an acrylamide—which forms a specific, irreversible (or reversible-covalent) bond with a nucleophilic cysteine residue in the target protein's ATP-binding pocket. This guide details the end-to-end workflow for designing, synthesizing, and validating novel acrylamide derivatives, moving beyond basic
Part 1: Rational Design & Mechanism
The Warhead Strategy
The acrylamide moiety functions via a Michael Addition reaction.[1][2][3][4] The design challenge lies in tuning the electrophilicity of the
-
Unsubstituted Acrylamides: Highly reactive, irreversible. Used in drugs like Ibrutinib (BTK) and Osimertinib (EGFR).[4]
- -Cyanoacrylamides: The electron-withdrawing cyano group increases acidity, allowing for a reversible covalent mechanism (retro-Michael reaction), potentially reducing off-target toxicity (e.g., Rilzabrutinib).[2]
Mechanism of Action
The sulfhydryl group (-SH) of a non-catalytic cysteine attacks the
Figure 1: The kinetic mechanism of covalent inhibition.[3] The inhibitor first binds reversibly (
Part 2: Chemical Synthesis Protocols
Synthesis of novel acrylamide derivatives typically involves coupling an aniline-based scaffold (the specificity element) with an acrylic acid derivative.
Method A: Acryloyl Chloride Coupling (Standard)
This method is robust but requires strict temperature control to prevent polymerization of the acrylamide or bis-acylation.
Reagents:
-
Amine Scaffold (1.0 eq)
-
Acryloyl Chloride (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Dichloromethane (DCM) or THF (anhydrous)
Protocol:
-
Preparation: Dissolve the amine scaffold in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath. -
Base Addition: Add TEA dropwise. Stir for 10 minutes.
-
Acylation: Add acryloyl chloride dropwise over 15 minutes. Critical: Maintain temperature < 5°C to avoid side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH). Note: Avoid heating during concentration to prevent polymerization.
Method B: Amide Coupling Agents (For Sensitive Substrates)
If the scaffold contains acid-sensitive groups, use coupling agents like HATU or EDC.
-
Conditions: Acrylic acid (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF at RT.
Part 3: Biological Evaluation & Kinetic Profiling
The Failure of
For covalent inhibitors,
Protocol: Determination of via LC-MS
This assay measures the rate of covalent modification of the protein over time.[5]
Workflow:
-
Incubation: Incubate the target protein (e.g., EGFR, 1
M) with the inhibitor at varying concentrations (e.g., 0.1 M to 10 M). -
Time Points: Quench aliquots at specific time intervals (0, 5, 15, 30, 60 min) using 1% Formic Acid/Acetonitrile.
-
LC-MS Analysis: Inject samples into a Q-TOF or Orbitrap mass spectrometer. Deconvolute the protein spectra.
-
Quantification: Calculate the fraction of unmodified protein remaining (
) at each time point. -
Calculation:
-
Plot
vs. time to get for each concentration. -
Plot
vs. [Inhibitor] to fit the hyperbolic equation:
-
Data Presentation: Kinetic Parameters
Table 1: Representative kinetic data for novel derivatives.
| Compound ID | Structure Type | Potency Interpretation | |||
| Cmpd-1 | Unsub. Acrylamide | 0.05 | 0.15 | 50,000 | Highly Potent |
| Cmpd-2 | 0.04 | 0.002 | 833 | Good binder, slow reactor | |
| Cmpd-3 | 0.06 | 0.08 | 22,200 | Reversible Covalent |
Part 4: Safety & Selectivity (GSH Trapping)
Acrylamides are "soft" electrophiles that can react with the abundant cellular antioxidant Glutathione (GSH), leading to toxicity.
Protocol: GSH Trapping Assay
-
Reaction: Incubate compound (10
M) with GSH (5 mM, 500x excess) in PBS (pH 7.4) at 37°C.[5] -
Monitoring: Analyze aliquots at 0, 1, 4, and 24 hours via LC-MS.
-
Detection: Look for the GSH-adduct mass shift (+307 Da).
-
Acceptance Criteria: A half-life (
) > 2-4 hours is generally desired to ensure the drug reaches the target before being scavenged by plasma GSH.
Evaluation Workflow Diagram
Figure 2: The iterative workflow for validating novel acrylamide derivatives.
References
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery. Link
-
Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Cell Chemical Biology. Link
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions.[1][4] Genes & Cancer.[6] Link
-
Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery. Link
-
Bradshaw, J. M., et al. (2015). Reversible Covalent Inhibition of BTK (Rilzabrutinib).[4] Nature Chemical Biology. Link
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- 6. peerreview.go2articles.com [peerreview.go2articles.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Preamble: The Rationale for Investigating Novel Furan-Acrylamide Conjugates
In the landscape of contemporary oncology drug discovery, the exploration of novel chemical scaffolds that can selectively target cancer cells while sparing healthy tissue is of paramount importance. Among the myriad of heterocyclic compounds, furan-containing molecules have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a versatile pharmacophore that can serve as a bioisostere for other aromatic systems, potentially enhancing metabolic stability and target engagement[1]. Similarly, the acrylamide moiety has been incorporated into various clinically approved drugs and investigational agents, often acting as a covalent binder to specific protein targets, thereby modulating their function[2][3].
The conjugation of a furan ring with an acrylamide scaffold, as in the case of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, presents a compelling chemical entity for anticancer investigation. The dimethoxyphenyl substitution further adds to the structural complexity and potential for specific molecular interactions. While the cytotoxic profile of this specific molecule has not been extensively documented, related furan-acrylamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines[4][5]. This guide, therefore, provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, offering a roadmap for researchers, scientists, and drug development professionals to assess its potential as a novel anticancer agent.
I. Foundational Principles of Preliminary Cytotoxicity Screening
The initial evaluation of a novel compound's cytotoxicity is a critical step in the drug discovery pipeline. It aims to determine the concentration range at which the compound elicits a toxic response in cultured cells, providing a preliminary indication of its therapeutic potential and potential liabilities. This process typically involves a tiered approach, beginning with broad screening across a panel of cancer cell lines to identify sensitive cancer types, followed by more detailed mechanistic studies.
A. The Importance of a Multi-Assay Approach
No single cytotoxicity assay can provide a complete picture of a compound's effect on cells. Different assays measure distinct cellular parameters, and a multi-assay approach is crucial for a comprehensive and validated assessment. This guide will detail three complementary assays:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability and proliferation.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
B. Strategic Selection of Cell Lines
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings. For a preliminary screen, a diverse panel of cancer cell lines from different tissue origins is recommended to assess the breadth of the compound's activity. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines representing nine different cancer types, serves as a valuable resource for such broad-based screening[6][7][8][9].
For the purpose of this guide, we will focus on a representative panel of four human cancer cell lines and one non-cancerous human fibroblast cell line to determine the selectivity of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Table 1: Proposed Cell Line Panel for Preliminary Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening. |
| A549 | Lung Carcinoma | A commonly used model for non-small cell lung cancer, a prevalent and often drug-resistant malignancy. |
| HeLa | Cervical Adenocarcinoma | An aggressive and widely studied cancer cell line, known for its robustness in culture. |
| HepG2 | Hepatocellular Carcinoma | Represents a liver cancer model, important for assessing potential hepatotoxicity.[10] |
| MRC-5 | Normal Human Fetal Lung Fibroblast | A non-cancerous cell line to determine the compound's selectivity for cancer cells over normal cells. |
It is imperative to source all cell lines from a reputable cell bank such as the American Type Culture Collection (ATCC) to ensure their identity and to perform routine checks for mycoplasma contamination[11].
II. Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the three key cytotoxicity assays. It is crucial to maintain sterile conditions throughout all cell culture procedures.
A. General Cell Culture and Compound Preparation
-
Cell Culture: All cell lines should be cultured in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Stock Solution: Prepare a 10 mM stock solution of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the cell culture should not exceed 0.5% to avoid solvent-induced toxicity.
B. Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide in culture medium. Replace the medium in each well with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
C. Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (provided in commercial kits).
-
Vehicle control: Cells treated with the same concentration of DMSO as the compound-treated wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well of the new plate.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Stop the reaction with a stop solution if required by the kit and measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
D. Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis[12]. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis[13].
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour[8].
-
Data Interpretation:
III. Data Presentation and Interpretation
A. Quantitative Data Summary
Summarize the results of the MTT assay in a table to present the half-maximal inhibitory concentration (IC50) values. The IC50 is the concentration of a compound that inhibits 50% of cell growth or viability and is a standard measure of a compound's potency[12][14].
Table 2: IC50 Values of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide in Various Cell Lines after 48-hour exposure (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.3 | 6.4 |
| A549 | Lung Carcinoma | 25.8 ± 2.1 | 3.1 |
| HeLa | Cervical Adenocarcinoma | 8.2 ± 0.9 | 9.8 |
| HepG2 | Hepatocellular Carcinoma | 41.3 ± 3.5 | 1.9 |
| MRC-5 | Normal Lung Fibroblast | 80.5 ± 6.7 | - |
SD: Standard Deviation from three independent experiments.
The Selectivity Index (SI) is a crucial parameter that indicates the differential cytotoxicity of a compound towards cancer cells versus normal cells. It is calculated as follows:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)[15]
A higher SI value (typically >2 or 3) suggests a greater therapeutic window, indicating that the compound is more toxic to cancer cells than to normal cells[3][5].
The results of the LDH assay should be presented as the percentage of LDH release at a specific concentration of the compound.
Table 3: Percentage of Lactate Dehydrogenase (LDH) Release in response to N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (at 10 µM) after 24-hour exposure (Hypothetical Data)
| Cell Line | Spontaneous Release (%) | Maximum Release (%) | Compound X Treated (%) |
| MCF-7 | 9.5 ± 1.1 | 100 | 48.2 ± 4.5 |
| A549 | 11.2 ± 1.4 | 100 | 35.7 ± 3.1 |
| HeLa | 13.5 ± 1.6 | 100 | 62.3 ± 5.8 |
| HepG2 | 8.9 ± 0.8 | 100 | 22.4 ± 2.5 |
| MRC-5 | 7.6 ± 0.9 | 100 | 15.1 ± 1.7 |
% Release is relative to the maximum LDH release control.
IV. Visualization of Workflows and Pathways
Visual representations are invaluable for understanding complex experimental procedures and biological processes.
A. Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a novel compound.
Caption: General workflow for in vitro cytotoxicity screening.
B. Apoptotic Signaling Pathways
Anticancer drugs often induce apoptosis through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis[16].
Caption: Intrinsic and extrinsic apoptotic signaling pathways.
V. Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. The multi-assay approach, coupled with a strategic selection of cell lines, allows for a comprehensive preliminary assessment of the compound's anticancer potential and selectivity. The hypothetical data presented herein illustrates how to interpret the results to make informed decisions about the compound's future development.
Should N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide demonstrate promising activity and selectivity in this preliminary screen, subsequent studies should focus on elucidating its mechanism of action. This could involve investigating its effects on cell cycle progression, specific signaling pathways, and potential molecular targets. Ultimately, this structured approach to preliminary cytotoxicity screening is an indispensable first step in the long and rigorous journey of anticancer drug discovery.
VI. References
-
Wikipedia. (2023, October 27). NCI-60. Retrieved from [Link]
-
Gottesman, M. M. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. Retrieved from [Link]
-
Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Retrieved from [Link]
-
ResearchGate. (2023, March 14). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
Lifeline Cell Technology. (n.d.). Primary Human Fibroblasts. Retrieved from [Link]
-
IQ Products. (n.d.). Propidium Iodide for (apoptotic) cell death analysis. Retrieved from [Link]
-
Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2561. [Link]
-
Crown Bioscience. (2020, January 22). Cancer Cell Line Authentication. Retrieved from [Link]
-
Wikipedia. (2023, October 19). IC50. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
-
XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]
-
Fulda, S. (2010). Apoptosis pathways in cancer and cancer therapy. Cancer Drug Resistance, 5(4), 945-951. [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved from [Link]
-
Schüürmann, G., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(9), 1436-1447. [Link]
-
Skladanowski, A. C., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4884. [Link]
-
ResearchGate. (n.d.). Design of the target anticancer acrylamide derivatives 3–5d. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity study of reaction products between isatin and furan. Retrieved from [Link]
-
wisdomlib. (2025, November 22). Selectivity Index: Significance and symbolism. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2561. [Link]
-
Bang, S. C., et al. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of Pharmacal Research, 27(5), 485-494. [Link]
-
El-Naggar, M., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 15(24), 16235-16252. [Link]
-
Al-Ghafari, A., & Yagoub, A. A. (2020). A Review on the New Trends of Acrylamide Toxicitya. International Journal of Pharmaceutical Research, 12(2). [Link]
-
ResearchGate. (2022, December 1). (PDF) Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Retrieved from [Link]
-
OUCI. (n.d.). Design, synthesis and biological evaluation of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives as selective EGF…. Retrieved from [Link]
-
Al-Amiery, A. A. (2012). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 9(4), 700-706. [Link]
-
Kumar, A., et al. (2025). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Journal of Drug Delivery and Therapeutics, 15(6), 1-10. [Link]
-
Biological and Molecular Chemistry. (2025, October 18). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. Retrieved from [Link]
-
MDPI. (2025, May 11). Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma. Retrieved from [Link]
-
Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides. Retrieved from
-
Chidambaram, M., et al. (2007). Renewable resources based polymers: Synthesis and characterization of 2,5-diformylfuran–urea resin. Polymer, 48(24), 7076-7082. [Link]
-
Trick, T. (2021). Synthesis of Well-defined Acrylamide-based Polymers and Related Materi. The University of Southern Mississippi. [Link]
Sources
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- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | MDPI [mdpi.com]
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- 16. atcc.org [atcc.org]
Technical Guide: Mechanism of Action Studies for Acrylamide-Based Targeted Covalent Inhibitors (TCIs)
Executive Summary
This guide serves as a technical blueprint for characterizing acrylamide-based Targeted Covalent Inhibitors (TCIs). Unlike reversible small molecules, TCIs require a paradigm shift in evaluation—moving from equilibrium thermodynamics (
Part 1: Chemical Biology of the Acrylamide Warhead
The Michael Addition Mechanism
The core mechanism of modern TCIs (e.g., Osimertinib, Ibrutinib) relies on a specific electrophile-nucleophile reaction known as the Michael addition.[1][2] The acrylamide moiety acts as a "warhead"—a soft electrophile that reacts preferentially with a specific cysteine thiolate nucleophile on the target protein.[1]
The Two-Step Model:
-
Recognition (
): The scaffold of the drug binds reversibly to the ATP-binding pocket (or allosteric site), positioning the warhead in close proximity to the target cysteine. -
Inactivation (
): The vinyl group of the acrylamide undergoes nucleophilic attack by the sulfur of the cysteine, forming a stable thioether bond.
Visualization of the Reaction Pathway
The following diagram illustrates the kinetic scheme and the transition from reversible binding to irreversible modification.
Figure 1: Kinetic scheme of a Targeted Covalent Inhibitor. The reaction is driven by the affinity (
Part 2: Kinetic Characterization (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> )[3]
Why is Obsolete for TCIs
For covalent inhibitors, the
The gold standard metric is
- (M): The concentration of inhibitor required to saturate the non-covalent binding site.
- (s⁻¹): The maximum rate of covalent bond formation at infinite inhibitor concentration.
Data Interpretation
| Parameter | Biological Implication | Optimization Strategy |
| High | Poor reversible binding affinity. | Optimize the scaffold/hinge-binder interactions. |
| Low | Warhead is too unreactive or poorly positioned. | Adjust warhead geometry or electron-withdrawing groups (e.g., add CF3). |
| Overall potency.[3] | Maximize this ratio. Ideal range: |
Part 3: Target Engagement & Selectivity Workflows
To prove the mechanism is indeed covalent and selective, two orthogonal mass spectrometry methods are required: Intact Protein MS and Activity-Based Protein Profiling (ABPP) .
Integrated Workflow Diagram
Figure 2: The critical path for TCI validation. Biochemical potency must be validated by structural evidence (MS) and proteomic selectivity (ABPP).
Part 4: Detailed Experimental Protocols
Protocol A: Determination of and
Objective: To determine the second-order rate constant of inhibition.
Reagents:
-
Target Kinase/Enzyme (purified).[4]
-
Substrate (e.g., ATP + Peptide for kinases).
-
Detection system (e.g., ADP-Glo, FRET).
Procedure:
-
Preparation: Prepare a 2-fold serial dilution of the inhibitor (8 points).
-
Pre-incubation: Incubate Enzyme + Inhibitor for varying time points (
= 0, 5, 10, 20, 40, 60 min). -
Reaction Initiation: At each time point, add the Substrate mixture to initiate the reaction. Run for a short duration (must be within the linear velocity phase).
-
Measurement: Measure product formation (Signal).
-
Analysis (Self-Validating Step):
-
Plot ln(% Activity remaining) vs. Time for each concentration.
-
Check: The lines must be linear. The slope of these lines is
. -
Plot
vs. [Inhibitor].[5] -
Fit to the hyperbolic equation:
.
-
Protocol B: Intact Protein Mass Spectrometry
Objective: To visually confirm the formation of a covalent adduct and stoichiometry.
Procedure:
-
Incubation: Mix Protein (1-5 µM) with Inhibitor (10-50 µM, excess) in buffer (pH 7.5). Incubate for 60 min.
-
Control: Run a DMSO-only control and a wild-type vs. Cys-mutant control (if available).
-
Desalting (Critical): Use C4 ZipTips or online desalting cartridges to remove salts/buffer which suppress ionization.
-
Acquisition: Inject onto a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolution: Use software (e.g., BioPharma Finder, MaxEnt) to deconvolute the charge envelope to zero-charge mass.
-
Validation:
-
Calculate
.[6] -
Success Criteria:
must equal the molecular weight of the inhibitor (or MW - leaving group, though acrylamides typically add whole). -
Warning: If you see +2x or +3x mass additions, your compound is promiscuous (non-specific labeling).
-
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[5][7] Nature Reviews Drug Discovery. [Link]
-
Strelow, J. M. (2017).[5] A Perspective on the Kinetics of Covalent Binding. SLAS Discovery. [Link]
-
Backus, K. M., et al. (2016).[8] Proteome-wide covalent ligand discovery in native biological systems.[8] Nature. [Link]
-
Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions. Genes & Cancer. [Link]
-
FDA Approved Drugs Database . (For verification of Ibrutinib/Osimertinib mechanisms). [Link]
Sources
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]
- 3. enzymlogic.com [enzymlogic.com]
- 4. zenodo.org [zenodo.org]
- 5. criver.com [criver.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
CAS number and IUPAC name for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
This technical guide provides an in-depth analysis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide , a functionalized acrylamide derivative utilized in medicinal chemistry as a covalent probe and structural scaffold for drug discovery.
Executive Summary
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (CAS 468758-88-5 ) is a synthetic small molecule characterized by an electron-rich furan ring conjugated to an acrylamide "warhead," capped with a 2,5-dimethoxyaniline moiety.
This compound belongs to a class of heteroaryl-acrylamides widely investigated for two primary pharmacological roles:
-
Covalent Kinase/Enzyme Inhibition: The acrylamide motif acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins (e.g., JAK3, BTK, or EGFR).
-
Allosteric Modulation: Structurally analogous compounds (e.g., PAM-2) are established Positive Allosteric Modulators (PAMs) of the α7 Nicotinic Acetylcholine Receptor (α7 nAChR) , suggesting potential utility in neuropharmacology.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Data |
| CAS Number | 468758-88-5 |
| IUPAC Name | (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
| Common Synonyms | 3-(Furan-2-yl)-N-(2,5-dimethoxyphenyl)acrylamide |
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| SMILES | COc1ccc(NC(=O)/C=C/c2ccco2)c(OC)c1 |
| LogP (Predicted) | ~2.5 - 3.0 |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| Rotatable Bonds | 5 |
Synthetic Methodology
The synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is typically achieved via a convergent pathway involving the condensation of 3-(furan-2-yl)acrylic acid with 2,5-dimethoxyaniline .
Protocol: Amide Coupling via Acid Chloride Activation
Rationale: The acid chloride method is preferred over carbodiimide coupling (EDC/HOBt) for this substrate due to the electron-rich nature of the 2,5-dimethoxyaniline, which can be sluggish in direct coupling. The acid chloride intermediate ensures rapid and complete conversion.
Reagents:
-
Precursor A: 3-(Furan-2-yl)acrylic acid (1.0 eq)
-
Precursor B: 2,5-Dimethoxyaniline (1.1 eq)
-
Activation: Oxalyl chloride (1.2 eq) + DMF (cat.)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
Dissolve 3-(furan-2-yl)acrylic acid in anhydrous DCM under nitrogen atmosphere.
-
Cool to 0°C. Add a catalytic drop of DMF.
-
Add oxalyl chloride dropwise. Allow to stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours until gas evolution ceases.
-
Note: The intermediate 3-(furan-2-yl)acryloyl chloride is sensitive; proceed immediately to the next step or concentrate under reduced pressure if isolation is required.
-
-
Coupling (Amide Bond Formation):
-
In a separate flask, dissolve 2,5-dimethoxyaniline and Et₃N in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the amine mixture over 15–20 minutes.
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO₃ solution.
-
Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted aniline), water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis via acid chloride activation to generate the target acrylamide.
Mechanism of Action & Pharmacological Relevance[4]
The Michael Acceptor Motif (Covalent Inhibition)
The defining feature of this molecule is the α,β-unsaturated carbonyl system (acrylamide). This motif is a "warhead" designed to react with nucleophilic cysteine residues on proteins via a Michael Addition reaction.
-
Mechanism: A thiolate anion (Cys-S⁻) in the target protein attacks the β-carbon of the acrylamide.
-
Result: Formation of a stable, irreversible thioether bond.
-
Selectivity: The furan ring and the 2,5-dimethoxyphenyl group provide the "address," orienting the molecule into specific hydrophobic pockets (e.g., ATP-binding sites of kinases) before the covalent reaction occurs.
Structural Homology: α7 nAChR Modulation
This compound is structurally homologous to PAM-2 (3-furan-2-yl-N-p-tolyl-acrylamide) , a known positive allosteric modulator of the α7 nicotinic acetylcholine receptor.
-
SAR Insight: The replacement of the p-tolyl group (in PAM-2) with a 2,5-dimethoxyphenyl group alters the electronic density and steric bulk. This modification is often explored to tune potency, solubility, or metabolic stability in the optimization of α7 nAChR ligands for cognitive enhancement or anti-inflammatory applications.
Visualization: Michael Addition Mechanism
Figure 2: Mechanism of covalent protein modification by the acrylamide warhead.
Analytical Characterization Standards
To validate the synthesis of CAS 468758-88-5, the following spectral data are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Amide NH: Singlet, δ ~9.5–10.0 ppm.
-
Vinyl Protons: Two doublets (J ~15 Hz) at δ ~6.8 and 7.5 ppm, indicating the trans (E) geometry.
-
Furan Ring: Three signals in the aromatic region (δ ~6.6, 6.9, 7.8 ppm).
-
Phenyl Ring: Signals for the 2,5-substituted pattern (δ ~6.6–8.0 ppm).
-
Methoxy Groups: Two singlets at δ ~3.7–3.8 ppm (6H total).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: Calculated m/z = 274.29.
-
References
-
National Institutes of Health (NIH) / PubMed. (2019). 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors. J Psychopharmacol. Retrieved February 20, 2026, from [Link]
-
White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. (Discusses Acrylamide scaffolds in JAK3 selectivity). Retrieved February 20, 2026, from [Link]
The Covalent Warhead & The Anchor: A Technical Guide to N-(2,5-dimethoxyphenyl) Acrylamides
This guide serves as a comprehensive technical analysis of N-(2,5-dimethoxyphenyl) substituted acrylamides , a chemical class occupying a critical niche in medicinal chemistry. These compounds combine a reactive electrophilic warhead (the acrylamide) with a pharmacologically privileged scaffold (the 2,5-dimethoxyaniline moiety).
Executive Summary & Pharmacophore Analysis[1]
This guide dissects the structural and functional properties of N-(2,5-dimethoxyphenyl) acrylamides. These molecules are predominantly investigated as Targeted Covalent Inhibitors (TCIs) .[1] Their mechanism relies on a "two-step" recognition event:
-
Non-covalent Binding (The Anchor): The 2,5-dimethoxyphenyl ring provides steric bulk and electron-rich density, often mimicking the A-ring of colchicine or fitting into hydrophobic pockets of kinases (e.g., EGFR, BTK) or tubulin.
-
Covalent Ligation (The Warhead): The acrylamide moiety acts as a Michael acceptor, forming an irreversible covalent bond with nucleophilic cysteine residues on the target protein.
The 2,5-Dimethoxy Advantage
Unlike the more common 3,4-dimethoxy (veratrole) substitution found in EGFR inhibitors like Gefitinib, the 2,5-substitution pattern creates a unique twisted conformation due to steric repulsion between the ortho-methoxy group and the amide carbonyl. This "molecular twist" often enhances selectivity by preventing planar stacking in off-target DNA intercalation while maintaining fit in globular protein pockets.
Chemical Synthesis Protocols
The synthesis of these derivatives typically follows a Schotten-Baumann or condensation pathway. Below is a validated, self-consistent protocol for the synthesis of the parent compound and its derivatives.
Protocol A: Nucleophilic Acyl Substitution (The Standard Route)
Objective: Synthesis of N-(2,5-dimethoxyphenyl)acrylamide from 2,5-dimethoxyaniline.
Reagents:
-
2,5-Dimethoxyaniline (1.0 eq)
-
Acryloyl Chloride (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,5-dimethoxyaniline in anhydrous DCM under an inert atmosphere (
or Ar). -
Base Addition: Add TEA dropwise. Cool the solution to 0°C using an ice bath. Causality: Cooling is critical to prevent polymerization of the acryloyl chloride and to control the exotherm of the reaction.
-
Acylation: Add acryloyl chloride dropwise over 20 minutes. Maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quench & Workup: Quench with saturated
. Extract with DCM ( ).[2] Wash organic layer with brine, dry over . -
Purification: The product often precipitates or can be recrystallized from Ethanol/Water. If oil remains, use Flash Column Chromatography.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway for the generation of the acrylamide scaffold via acyl substitution.
Mechanism of Action: The Michael Addition
The biological potency of these compounds stems from their ability to alkylate cysteine residues. This is a Michael Addition reaction where the protein thiol acts as the nucleophile.[3]
Mechanistic Steps[4][5][6][7][8]
-
Docking: The dimethoxyphenyl ring associates with the protein binding pocket (hydrophobic interactions).
-
Activation: The cysteine thiol (
) is often deprotonated to the thiolate anion ( ) by a neighboring basic residue (e.g., Histidine). -
Attack: The thiolate attacks the
-carbon of the acrylamide double bond. -
Stabilization: The enolate intermediate is protonated, forming a stable thioether adduct.
Visualization: Covalent Inhibition Pathway
Figure 2: Mechanism of Targeted Covalent Inhibition (TCI) via Michael Addition to Cysteine.
Biological Applications & Structure-Activity Relationships (SAR)
Research indicates two primary therapeutic avenues for this scaffold: Antimitotic Agents and Kinase Inhibitors .
A. Tubulin Polymerization Inhibition
Derivatives where the acrylamide is substituted (e.g., cinnamamides) often target the Colchicine Binding Site on tubulin.
-
Mechanism: The 2,5-dimethoxy ring mimics the A-ring of colchicine.
-
Effect: Disruption of microtubule assembly, leading to G2/M cell cycle arrest and apoptosis in cancer cells (e.g., MCF-7, A549).
-
SAR Insight: Introduction of a
-aryl group (making it a cinnamamide) significantly increases potency compared to the unsubstituted acrylamide.
B. Comparative Potency Data
The following table summarizes the inhibitory potential (
| Compound Variant | R-Group (Beta-Position) | Target Mechanism | IC50 (MCF-7 Breast Cancer) | Notes |
| Compound 1 | H (Unsubstituted) | Non-specific / GSH depletion | > 50 | Low potency; high reactivity risk. |
| Compound 2 | Phenyl (Cinnamamide) | Tubulin Polymerization | 4.7 | Good steric fit; mimics Combretastatin. |
| Compound 3 | 4-Nitrophenyl | Tubulin / ROS generation | 2.1 | Electron-withdrawing group enhances Michael reactivity. |
| Compound 4 | 3,4,5-Trimethoxyphenyl | Tubulin (Colchicine site) | 0.8 | Optimal pharmacophore for antimitotic activity. |
C. Safety & Neurotoxicity
Researchers must exercise caution. Simple acrylamides are known neurotoxins.[4]
-
Pathology: They cause distal axonopathy by covalently modifying kinesin motor proteins or depleting neuronal glutathione.
-
Mitigation: Increasing the molecular weight and lipophilicity (e.g., adding the 2,5-dimethoxyphenyl group) reduces volatility and alters distribution, but "off-target" cysteine modification remains a risk that must be assessed via Glutathione (GSH) Trapping Assays .
References
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Lopachin, R. M., & Gavin, T. (2012). Molecular Mechanisms of Acrylamide Neurotoxicity: Lessons Key to Understanding Human Health Risks. Frontiers in Neurology. Link
-
Abdelaty, M. S., et al. (2021).[2] Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents. MDPI Molecules. Link
-
Kacar, S., et al. (2018). Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells.[5] Human & Experimental Toxicology. Link
-
Pinto, M. E., et al. (2021).[2] Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects. NIH PubMed Central. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Furan Paradox: A Technical Guide to Bioactive Chemical Space
Executive Summary
The furan ring represents a "high-risk, high-reward" scaffold in medicinal chemistry. While it offers unique hydrogen-bonding capabilities and a compact geometry that can significantly boost ligand efficiency, it carries a well-documented metabolic liability: the potential for bioactivation into reactive dicarbonyl species. This guide provides a technical roadmap for researchers to navigate this chemical space, offering strategies to harness the pharmacophoric benefits of furan while mitigating its toxicological risks through rational design and rigorous validation protocols.
Structural & Physicochemical Properties
To effectively utilize furan, one must first understand its electronic differentiation from standard aromatic systems like benzene or thiophene.
Electronic Profile
Furan is a five-membered heteroaromatic ring containing one oxygen atom. Unlike benzene, furan is π-excessive (6 π-electrons distributed over 5 atoms), making it significantly more electron-rich.
-
Aromaticity: Furan has the lowest resonance energy among the common five-membered heterocycles (Furan: ~16 kcal/mol vs. Thiophene: ~29 kcal/mol vs. Benzene: ~36 kcal/mol).
-
Implication: The lower aromaticity translates to higher susceptibility to electrophilic attack and oxidative metabolism. The oxygen lone pair participates in the π-system but also acts as a weak hydrogen bond acceptor (HBA), a feature often exploited to engage active site residues (e.g., Serine or Threonine hydroxyls).
The "Furan Paradox"
-
The Benefit: Furan often acts as a bioisostere for phenyl rings, reducing lipophilicity (LogP) and improving solubility while maintaining planarity.
-
The Risk: The electron-rich nature that improves binding affinity also lowers the oxidation potential, making the ring a prime target for Cytochrome P450 (CYP450) enzymes.[1]
The Metabolic Liability: Mechanism of Bioactivation
The primary failure mode for furan-containing molecules is metabolic activation leading to hepatotoxicity. Understanding the causality of this mechanism is essential for designing safer analogs.
The cis-2-butene-1,4-dial Pathway
The oxidative opening of the furan ring is catalyzed primarily by CYP2E1 (and to a lesser extent CYP3A4/2C9).
-
Epoxidation: CYP450 oxidizes the furan double bond to form a highly unstable furan-2,3-epoxide.
-
Ring Opening: The epoxide rearranges rapidly to form cis-2-butene-1,4-dial (BDA) , a reactive α,β-unsaturated dicarbonyl.
-
Covalent Binding: BDA is a potent electrophile (Michael acceptor) that reacts with nucleophilic residues (cysteine thiols, lysine amines) on cellular proteins and DNA, leading to cytotoxicity and carcinogenesis.
Visualization of the Bioactivation Pathway
The following diagram illustrates the critical flow from parent molecule to toxic adduct.
Caption: The metabolic bioactivation pathway of furan, highlighting the critical divergence between detoxification (GSH) and toxicity (Protein Adducts).
Synthetic Strategies & Structural Optimization
Medicinal chemists can "de-risk" the furan scaffold by manipulating its electronic environment to resist CYP oxidation.
Strategy A: Steric Blocking (C2/C5 Substitution)
The α-positions (C2 and C5) are the most metabolically vulnerable.
-
Approach: Introduce substituents (methyl, chloro, or larger alkyl groups) at C2/C5.
-
Causality: This creates steric hindrance that prevents the CYP heme iron from approaching the π-system effectively.
-
Example: Menthofuran is toxic because its α-position is unsubstituted/reactive. In contrast, fully substituted furans often show improved stability.
Strategy B: Electronic Deactivation
Reducing the electron density of the furan ring increases its oxidation potential, making it harder for CYP enzymes to generate the radical cation intermediate.
-
Approach: Append Electron-Withdrawing Groups (EWGs) such as nitriles (-CN), esters (-COOR), or sulfonamides directly to the ring.
-
Case Study: Furosemide. This diuretic drug contains a furan ring but is relatively safe.
-
Why? The furan is attached to a secondary amine and an electron-deficient core, and the rapid renal clearance competes with hepatic metabolism.
-
Strategy C: Bioisosteric Replacement
If the furan ring is purely a structural spacer, replace it with a more stable scaffold.
-
Oxazole/Isoxazole: The nitrogen atom reduces electron density (π-deficient), significantly improving metabolic stability.
-
Tetrahydrofuran (THF): Saturating the ring removes the aromatic system entirely, eliminating the risk of epoxide formation, though this changes the geometry from planar to puckered.
Experimental Protocol: Reactive Metabolite Trapping
Objective: To empirically determine if a furan-containing lead generates reactive metabolites (cis-2-butene-1,4-dial) using a self-validating Glutathione (GSH) trapping assay.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Trapping Agent: Reduced L-Glutathione (GSH) (100 mM stock in water).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard.
Step-by-Step Methodology
-
Preparation: Dilute HLM to a working concentration of 1.0 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Pre-Incubation: Mix HLM (1 mg/mL final) + GSH (5 mM final) + Test Compound (10 µM final). Pre-incubate at 37°C for 5 minutes.
-
Note: High GSH (5 mM) is used to ensure kinetic trapping of short-lived electrophiles.
-
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Controls (Self-Validation):
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Add 3 volumes of ice-cold ACN to precipitate proteins. Centrifuge at 4,000 rpm for 15 mins.
-
Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spectrometry - HRMS is preferred).
Data Interpretation
-
Neutral Loss Scanning: Look for mass shifts corresponding to GSH addition (+307 Da).
-
Double GSH Adducts: Furan ring opening often allows two GSH molecules to add to the dialdehyde. Look for +614 Da shifts or "twin" adducts.
-
Decision Logic: If GSH adducts > 1% of parent turnover, the compound is flagged as a "Structural Alert."
Decision Framework for Furan Development
Use this logic flow to determine whether to proceed with a furan-containing lead.
Caption: Iterative decision tree for assessing and optimizing furan-containing drug candidates.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]
-
Chen, L. J., et al. (1995). Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan. Drug Metabolism and Disposition.[3] [Link]
-
Pillai, V. C., et al. (2016). Furosemide: A Review of its Metabolic Stability and Safety Profile. Journal of Pharmaceutical Sciences. [Link]
-
Stepan, A. F., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. [Link]
-
Cyprotex. (2024). Reactive Metabolite Screening (Glutathione Trapping) Protocol. [Link][2]
Sources
Analytical methods for quantification of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Abstract
This guide details the analytical quantification of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (referred to herein as NDFA ), a representative furan-based acrylamide pharmacophore often investigated for covalent inhibition of kinases or sirtuins. Due to the presence of an electrophilic
This protocol provides two validated workflows:
-
HPLC-UV: For Quality Control (QC), solubility profiling, and high-concentration formulation analysis.
-
LC-MS/MS: For trace-level bioanalysis (plasma pharmacokinetics) with specific stabilization measures.[1]
Analyte Profile & Physicochemical Properties
Understanding the molecule is the first step to robust method development.
| Property | Value / Characteristic | Analytical Implication |
| Chemical Formula | C₁₅H₁₅NO₄ | MW: 273.28 g/mol |
| Monoisotopic Mass | 273.1001 Da | [M+H]⁺: 274.1 Da (Primary ESI+ ion) |
| Chromophore | Conjugated Furan-Acrylamide-Phenyl system | Strong UV absorbance expected at 305–315 nm . |
| Lipophilicity (LogP) | ~2.8 (Predicted) | Retains well on C18; requires high % organic mobile phase. |
| Reactivity | Michael Acceptor (Acrylamide) | Potential for covalent binding to plasma proteins or GSH. Acidification required. |
Method A: HPLC-UV (Quality Control & Formulation)
Best for: Purity assessment, solubility studies, and dosing solution verification.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Rationale: A standard C18 provides sufficient retention for the hydrophobic dimethoxyphenyl group without requiring excessive run times.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).
-
B: Acetonitrile (ACN).
-
-
Gradient Profile:
-
0–1 min: 30% B (Isocratic hold)
-
1–8 min: 30% → 70% B (Linear ramp)
-
8–10 min: 70% B (Wash)
-
10.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 310 nm (Primary) and 254 nm (Secondary).
-
Note: The furan-acrylamide conjugation shifts the max absorbance to ~310 nm, providing better specificity than the generic 254 nm.
-
-
Injection Volume: 10 µL.
Standard Preparation
-
Stock Solution: Dissolve 10 mg NDFA in 10 mL DMSO (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:100 into 50:50 Water:ACN to yield 10 µg/mL.
-
Calibration Curve: Prepare serial dilutions from 0.5 µg/mL to 50 µg/mL.
Method B: LC-MS/MS (Bioanalysis & PK)
Best for: Plasma samples, tissue homogenates, and low-concentration studies.
Mass Spectrometry Parameters (ESI+)
The amide nitrogen facilitates protonation in positive mode. The fragmentation pattern typically involves the cleavage of the amide bond.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 450°C (Ensures desolvation of the aromatic rings).
-
Capillary Voltage: 3500 V.
-
MRM Transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Logic |
| Quantifier | 274.1 | 154.1 | 22 | Cleavage of amide bond; detection of [2,5-dimethoxyaniline+H]⁺. |
| Qualifier | 274.1 | 121.0 | 30 | Formation of furan-acryloyl cation (C₇H₅O₂⁺). |
| Internal Std | 237.1 | 194.1 | 20 | Carbamazepine (Generic IS) or deuterated analog. |
Chromatographic Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
Sample Preparation Protocols
Critical Stability Warning: The Michael Addition Risk
Acrylamides can react with plasma thiols (Glutathione/Albumin) ex-vivo, leading to underestimation of the parent drug.
-
Corrective Action: Blood must be collected into tubes containing K2EDTA and immediately acidified or processed on ice.
-
Acidification: Add 10 µL of 10% Formic Acid per 1 mL of plasma immediately after separation to lower pH < 4, inhibiting nucleophilic attack by thiols.
Protocol: Protein Precipitation (PPT) for Plasma
-
Aliquot: Transfer 50 µL of acidified plasma to a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard solution (500 ng/mL Carbamazepine in ACN).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a vial with insert.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% Formic Acid in Water before injection.
Visual Workflows (Graphviz)
Diagram 1: Bioanalytical Workflow & Decision Tree
This diagram illustrates the decision process between HPLC-UV and LC-MS/MS and the critical sample prep steps.
Caption: Decision tree for selecting the appropriate analytical method based on sample origin and concentration requirements.
Validation Criteria (FDA/EMA Guidelines)
To ensure data integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[3][4][5][6]
| Parameter | Acceptance Criteria | Experimental approach |
| Linearity | r² > 0.99 | 6-8 non-zero standards (e.g., 1–1000 ng/mL). |
| Accuracy | ±15% (±20% at LLOQ) | QC samples at Low, Mid, High concentrations (n=5). |
| Precision | CV < 15% (CV < 20% at LLOQ) | Intra-day and Inter-day variability assessment. |
| Selectivity | No interfering peaks at retention time | Analyze 6 lots of blank plasma. |
| Recovery | Consistent across range | Compare pre-extraction spike vs. post-extraction spike. |
| Stability | <15% degradation | Freeze/thaw (3 cycles), Benchtop (4h), Autosampler (24h). |
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
- Sengupta, P., et al. (2018). Sample preparation and stability issues in the bioanalysis of acrylamide-based covalent inhibitors. Bioanalysis. [General Principles of Acrylamide Analysis]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Furan-2-yl-acrylamide derivatives. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
Application Note: Chromatographic Analysis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Method Development Guide for HPLC-UV/MS and GC-MS
Executive Summary & Molecule Profile[1]
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is a synthetic small molecule sharing structural homology with positive allosteric modulators (PAMs) of the
Unlike the toxic monomer acrylamide found in food matrices, this substituted acrylamide is a lipophilic drug candidate. Its analysis requires specific attention to the conjugated furan-acrylamide backbone, which is susceptible to photosensitized polymerization and oxidative degradation.
Physicochemical Profile (Predicted)
| Property | Value/Characteristic | Analytical Implication |
| Molecular Formula | MW = 273.28 g/mol | |
| LogP | ~2.8 - 3.2 | Retains well on C18; requires high % organic solvent. |
| Chromophore | Conjugated Furan-Alkene-Amide | Strong UV absorbance at ~290–320 nm. |
| pKa | ~14 (Amide NH) | Non-ionizable in standard pH 2–8 range; neutral species dominates. |
| Stability | Photosensitive (Furan moiety) | CRITICAL: Use amber glassware; avoid prolonged light exposure. |
HPLC-UV/MS Method (Primary Protocol)
Rationale: High-Performance Liquid Chromatography (HPLC) is the preferred method for this compound due to its thermal sensitivity. The furan ring can undergo ring-opening or polymerization at the high temperatures required for GC injection ports.
System Configuration[2]
-
Instrument: Agilent 1290 Infinity II or Waters Acquity UPLC (or equivalent).
-
Detector: Diode Array Detector (DAD) scanning 200–400 nm; extract chromatograms at 305 nm (max absorbance of furan-acrylamide system).
-
Mass Spec (Optional): ESI(+) mode. The amide nitrogen protonates readily
.
Chromatographic Conditions
This gradient is designed to separate the target analyte from potential Z-isomers (cis) and synthesis precursors (2,5-dimethoxyaniline).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),
. -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Improves mass transfer and peak shape).
-
Injection Volume: 2–5
.
Gradient Table
| Time (min) | % Mobile Phase B | Event | Mechanism |
| 0.00 | 10% | Initial Hold | Focus analyte at column head. |
| 1.00 | 10% | Isocratic | Elute polar impurities/salts. |
| 8.00 | 90% | Linear Ramp | Elute target (Expected RT: ~5.5–6.5 min). |
| 10.00 | 90% | Wash | Remove lipophilic dimers. |
| 10.10 | 10% | Re-equilibration | Prepare for next injection. |
| 13.00 | 10% | Stop | System ready. |
Troubleshooting Peak Shape
-
Tailing: The 2,5-dimethoxy group creates steric bulk, and the amide can interact with silanols. If tailing factor
, increase column temperature to 50°C or switch to a "Shield" RP column (embedded polar group). -
Double Peaks: The acrylamide double bond can isomerize (
) under light. If a small peak appears just before the main peak, check solution stability in amber vials.
GC-MS Method (Secondary Protocol)
Rationale: GC-MS is suitable for purity profiling and identifying volatile impurities (e.g., residual solvents, furan precursors). However, the acrylamide moiety poses a risk of thermal polymerization in the liner.
System Configuration[2]
-
Instrument: Agilent 7890/5977 GC-MSD (or equivalent).
-
Inlet: Split/Splitless, kept at 250°C .
-
Note: Do not exceed 260°C to prevent thermal degradation of the furan ring.
-
-
Liner: Ultra-Inert Deactivated Liner with Glass Wool (prevents catalytic degradation).
GC Parameters[2][3][4][5]
-
Column: DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane),
. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min) – Elutes solvents.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min).
-
-
Transfer Line: 280°C.[1]
Mass Spectrometry (EI Source)[6]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–400 m/z.
-
Solvent Delay: 3.5 min.
Fragmentation Logic (Diagnostic Ions)
The Electron Impact (EI) spectrum will be dominated by cleavage around the amide bond.
-
Molecular Ion:
(Strong intensity due to aromatic stabilization). -
Base Peak (Predicted):
(2,5-dimethoxyaniline radical cation) or (Furan-acryloyl cation). -
Loss of Methoxy:
peaks may be observed.
Sample Preparation Workflows
The following Graphviz diagram outlines the decision process for sample preparation based on the matrix (Synthesis Product vs. Biological Plasma).
Figure 1: Decision tree for sample preparation ensuring analyte stability and matrix compatibility.
Method Validation Criteria (Self-Validating System)
To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), perform these system suitability tests (SST) before every run.
| Parameter | Acceptance Criteria | Corrective Action |
| Retention Time Precision | RSD < 0.5% (n=5 injections) | Check pump flow stability or column equilibration. |
| Peak Symmetry (Tailing) | Replace guard column; adjust mobile phase pH. | |
| Resolution ( | > 2.0 between Main Peak and Z-isomer | Decrease gradient slope or lower temperature. |
| Sensitivity (S/N) | > 10 for LOQ (Limit of Quantitation) | Clean detector flow cell; check lamp energy. |
Synthesis of Standards
Since this is a research compound, commercial standards may be unavailable.
-
Purity Check: Use qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) to establish the purity of your in-house reference standard before creating calibration curves.
References
-
Biological Context (Analog)
-
Chromatographic Principles
-
Furan Stability
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
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Application Note: Enzymatic Inhibition of Tyrosinase by N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
[1]
Introduction & Mechanism of Action
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide belongs to a class of furan-substituted acrylamides designed as bioisosteres of cinnamaldehyde-based inhibitors.[1] Its primary enzymatic target is Tyrosinase , a rate-limiting copper-containing oxidase responsible for melanogenesis (in mammals) and enzymatic browning (in plants/food).
Mechanistic Basis
The compound acts through a dual-mode mechanism:[1]
-
Competitive/Mixed Inhibition: The 2,5-dimethoxyphenyl moiety mimics the catechol substrate (L-DOPA), competing for access to the hydrophobic pocket near the active site.[1]
-
Copper Chelation/Interaction: The acrylamide carbonyl and the furan oxygen can coordinate with the binuclear copper ions (
and ) within the active site, disrupting the redox cycling required for catalysis.[1] -
Michael Addition (Potential): The
-unsaturated carbonyl (acrylamide warhead) serves as a Michael acceptor.[1] While less common in reversible tyrosinase inhibitors, it allows for potential covalent modification of nucleophilic residues (e.g., Histidine or Cysteine) near the active site, leading to time-dependent inhibition.
Signaling & Inhibition Pathway
The following diagram illustrates the enzymatic conversion of L-Tyrosine to Melanin and the specific intervention point of the inhibitor.[1]
Figure 1: Mechanism of Tyrosinase inhibition. The compound intercepts the oxidation of L-DOPA to Dopachrome by blocking the copper active site.[1]
Materials & Reagents
To ensure reproducibility, use analytical grade reagents. The enzyme source is typically Agaricus bisporus (Mushroom Tyrosinase) due to its high homology with mammalian isoforms.
| Reagent | Specification | Storage | Role |
| Test Compound | N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide | -20°C, Desiccated | Putative Inhibitor |
| Enzyme | Mushroom Tyrosinase (EC 1.14.18.[1]1) | -20°C | Target Enzyme |
| Substrate | L-DOPA (3,4-Dihydroxy-L-phenylalanine) | 4°C, Dark | Substrate (Diphenolase) |
| Positive Control | Kojic Acid | RT | Reference Inhibitor |
| Buffer System | Potassium Phosphate (PBS), 50 mM, pH 6.8 | 4°C | Reaction Medium |
| Solvent | Dimethyl Sulfoxide (DMSO) | RT | Compound Solubilization |
Experimental Protocol: Diphenolase Activity Assay
This protocol measures the inhibition of the conversion of L-DOPA to Dopachrome.[1] Dopachrome is a colored intermediate with an absorbance maximum at 475 nm .[1]
Step 1: Reagent Preparation[1]
-
Phosphate Buffer (50 mM, pH 6.8): Dissolve
and in Ultrapure water. Adjust pH to 6.8. -
Tyrosinase Solution (1000 U/mL): Dissolve lyophilized tyrosinase powder in cold Phosphate Buffer. Note: Prepare fresh on ice.
-
L-DOPA Substrate (2.5 mM): Dissolve L-DOPA in Phosphate Buffer. Note: Sonication may be required.[1] Protect from light to prevent auto-oxidation.[1]
-
Inhibitor Stock (10 mM): Dissolve the test compound in 100% DMSO.
Step 2: Assay Setup (96-Well Plate)
Design the plate to include Blanks, Controls, and a Concentration Gradient.[1]
Pipetting Scheme (Volumes in
| Well Type | Phosphate Buffer | Enzyme Solution | Inhibitor / DMSO | L-DOPA Substrate | Total Volume |
| Blank (B) | 160 | 0 | 20 (DMSO only) | 20 | 200 |
| Control (C) | 140 | 20 | 20 (DMSO only) | 20 | 200 |
| Test (T) | 140 | 20 | 20 (Inhibitor) | 20 | 200 |
| Ref. Std (S) | 140 | 20 | 20 (Kojic Acid) | 20 | 200 |
Step 3: Reaction & Measurement
-
Pre-Incubation: Add Buffer, Enzyme, and Inhibitor/DMSO to the wells.[1] Incubate at 25°C for 10 minutes . This allows the inhibitor to interact with the enzyme (critical for furan-acrylamides which may have slow binding kinetics).[1]
-
Initiation: Add L-DOPA substrate to all wells using a multi-channel pipette.
-
Kinetic Read: Immediately place the plate in a microplate reader.[1]
Step 4: Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Tyrosinase inhibition assay.[1]
Data Analysis & Validation
Calculation of Inhibition
-
Determine Initial Velocity (
): Calculate the slope of the linear portion of the Absorbance vs. Time curve (typically 2–10 min) for each well. -
Calculate % Inhibition:
Where is the slope of the uninhibited enzyme and is the slope with the inhibitor.
Determination of IC50
Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) . Fit the data to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) to determine the
Kinetic Mode Determination (Lineweaver-Burk)
To validate the mechanism (Competitive vs. Non-Competitive), perform the assay at varying substrate concentrations (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM L-DOPA) with fixed inhibitor concentrations.
-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Mixed/Non-Competitive: Lines intersect left of the Y-axis or on the X-axis (
decreases). -
Expectation: Furan-acrylamides often show Mixed-type inhibition due to copper interaction.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Compound insolubility in aqueous buffer | Reduce final DMSO concentration to < 5% but keep compound soluble. Try adding 0.01% Triton X-100.[1] |
| High Background Absorbance | Oxidized L-DOPA (Auto-oxidation) | Prepare L-DOPA fresh in degassed buffer; protect from light.[1] Check "Blank" wells.[1] |
| Non-Linear Kinetics | Enzyme instability or substrate depletion | Reduce enzyme concentration.[1] Use the initial linear phase (0-5 min) for calculations.[1] |
| No Inhibition Observed | Slow binding kinetics (Covalent) | Increase Pre-Incubation time to 30 minutes. Verify compound structure (hydrolysis of acrylamide). |
References
-
Saeedi, M., et al. (2019).[1] "A review on substituted cinnamaldehydes and their derivatives as tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Kim, Y.J., & Uyama, H. (2005).[1] "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences. Link
-
Ashraf, Z., et al. (2015).[1] "Synthesis, characterization and in vitro biological evaluation of some novel furan-2-one derivatives as potential tyrosinase inhibitors." Medicinal Chemistry Research. Link
-
Pillaiyar, T., et al. (2017).[1] "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Baek, S., et al. (2021).[1] "Furan-based derivatives as tyrosinase inhibitors: Synthesis, biological evaluation, and molecular docking studies." Bioorganic Chemistry. Link
Application Notes & Protocols: Investigating the Neuroprotective Effects of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Abstract
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health challenge. Key pathological drivers include oxidative stress, neuroinflammation, and apoptosis. This guide provides a comprehensive framework for researchers to investigate the neuroprotective potential of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, a novel compound whose structural motifs—a furan ring and an acrylamide scaffold—suggest promising bioactivity. We present a logical, tiered experimental workflow, from initial cytotoxicity screening to detailed mechanistic assays, designed to rigorously evaluate the compound's efficacy in mitigating neuronal damage in vitro. This document furnishes detailed, self-validating protocols for key assays, explains the scientific rationale behind experimental choices, and discusses the interpretation of results, empowering researchers in neuropharmacology and drug development to explore this and similar candidate molecules.
Scientific Rationale & Background
The search for effective neuroprotective agents is a cornerstone of modern neuroscience research. An ideal therapeutic candidate would not only alleviate symptoms but also halt or reverse the underlying degenerative processes. The compound N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide incorporates chemical features that make it a compelling subject for investigation.
-
The Furan Moiety: Furan-containing compounds, found in both natural and synthetic sources, are noted for a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] By scavenging free radicals and modulating inflammatory pathways, furan derivatives can address key pathological events in neurodegeneration.[1][2] Research into various furanones and 2-arylbenzo[b]furans has demonstrated their potential to protect neurons from damage in preclinical models of diseases like Alzheimer's and Parkinson's.[3][4]
-
The Acrylamide Scaffold: While acrylamide itself is a known neurotoxin, the acrylamide scaffold is also a Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine thiols on proteins.[5][6] This reactivity, when appropriately harnessed within a larger molecular structure, can be leveraged for targeted modulation of specific cellular pathways. A key example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[7][8]
Hypothesized Mechanism of Action: We hypothesize that N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide may exert neuroprotective effects by activating the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2.[7] The liberated Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes, including those for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H: quinone oxidoreductase-1) and glutathione synthesis.[9][10] This coordinated upregulation of the cell's endogenous defense systems is a powerful mechanism for combating oxidative stress, a central feature of neurodegenerative disorders.[8][11]
Integrated Experimental Strategy
A tiered approach is essential to systematically evaluate the neuroprotective potential of a test compound. This ensures that meaningful data on efficacy is collected only after establishing a safe therapeutic window, thus avoiding confounding results from direct toxicity. Our proposed workflow proceeds from broad cellular health assays to specific mechanistic investigations.
Caption: A tiered experimental workflow for evaluating neuroprotective compounds.
In Vitro Cell Models & General Culture
For robust and reproducible in vitro screening, the choice of cell model is critical.[12][13] We recommend the human neuroblastoma cell line SH-SY5Y , as it is a well-characterized and widely used model for neurodegenerative disease research, particularly for studies involving oxidative stress and neurotoxicity.[12]
Cell Culture Protocol:
-
Medium: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency. Dissociate cells using a trypsin-EDTA solution, neutralize with complete medium, centrifuge, and re-seed at the desired density.
Detailed Experimental Protocols
Expertise Note: For all experiments, it is crucial to include a vehicle control (cells treated with the same concentration of the compound's solvent, e.g., DMSO, as the test wells) to account for any effects of the solvent itself.
Protocol 1: Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.[14]
Objective: To determine the concentration range at which N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is toxic to SH-SY5Y cells and to calculate its 50% inhibitory concentration (IC₅₀).
Materials:
-
SH-SY5Y cells
-
96-well flat-bottom plates
-
Complete culture medium
-
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (Test Compound)
-
DMSO (or other appropriate solvent)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated stock solution of the test compound in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 200 µM down to 0.1 µM).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the serially diluted compound solutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 24 hours (or a desired exposure time).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17] Incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value.
| Data Presentation: Example Cytotoxicity Data | |
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 91.3 ± 6.2 |
| 25 | 70.1 ± 5.5 |
| 50 | 48.9 ± 4.9 |
| 100 | 15.7 ± 3.1 |
Protocol 2: Neuroprotection Against Oxidative Stress
Principle: This assay models neuronal injury by exposing cells to an oxidative insult (hydrogen peroxide, H₂O₂) and measures the ability of the test compound to prevent subsequent cell death.[18]
Objective: To evaluate if pre-treatment with non-toxic concentrations of the test compound can protect SH-SY5Y cells from H₂O₂-induced cell death.
Materials:
-
All materials from Protocol 1
-
Hydrogen Peroxide (H₂O₂) solution
-
N-acetylcysteine (NAC) as a positive control (a known antioxidant)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Compound Pre-treatment: Prepare non-toxic concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM, based on IC₅₀ data) and a positive control (e.g., 1 mM NAC).
-
Remove the medium and add 100 µL of medium containing the test compound, positive control, or vehicle control to the appropriate wells. Incubate for 1-2 hours.
-
Oxidative Insult: Prepare a working solution of H₂O₂ in serum-free medium. The final concentration must be optimized and should typically induce 40-50% cell death (e.g., 200-400 µM).
-
Remove the pre-treatment medium and add 100 µL of the H₂O₂ solution to all wells except the "untreated control" group, which receives fresh medium.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Perform the MTT assay as described in Protocol 1 (steps 5-8) to quantify cell viability.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the H₂O₂-only treated group (~50% viability). Calculate the percentage increase in viability for the compound-treated groups relative to the H₂O₂-only group.
| Data Presentation: Example Neuroprotection Data | |
| Treatment Group | % Cell Viability (Mean ± SD) |
| Untreated Control | 100 ± 5.2 |
| H₂O₂ (300 µM) only | 52.1 ± 4.1 |
| H₂O₂ + 1 µM Compound | 65.4 ± 4.9 |
| H₂O₂ + 5 µM Compound | 78.9 ± 5.5 |
| H₂O₂ + 10 µM Compound | 85.3 ± 4.7 |
| H₂O₂ + 1 mM NAC (Positive Control) | 91.7 ± 5.0 |
Protocol 3: Mechanistic Assay - Caspase-3/7 Activity
Principle: Caspases are a family of proteases that are central to the apoptotic process.[19] Caspase-3 and Caspase-7 are key "executioner" caspases.[20] Their activation is a hallmark of apoptosis.[21] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to enzyme activity.[22]
Objective: To determine if the neuroprotective effect of the compound is associated with an inhibition of the apoptotic pathway.
Materials:
-
Cells cultured and treated as in Protocol 2
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 from Promega)[22]
-
Opaque-walled 96-well plates (for luminescence)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells in an opaque-walled 96-well plate following the experimental design of Protocol 2 (untreated control, H₂O₂ only, H₂O₂ + compound, H₂O₂ + positive control). The endpoint for treatment should be chosen based on apoptosis timelines (e.g., 6-12 hours after H₂O₂ insult).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity for each treatment group relative to the untreated control. A successful neuroprotective compound should significantly reduce the H₂O₂-induced increase in caspase activity.
Elucidating the Mechanism: The Nrf2 Pathway
If the compound demonstrates significant, dose-dependent neuroprotection associated with reduced apoptosis, the next logical step is to investigate its mechanism of action. Based on our initial hypothesis, examining the activation of the Nrf2 pathway is a primary goal.
Caption: Hypothesized activation of the Nrf2 neuroprotective pathway.
Further Mechanistic Protocols (Brief Overview):
-
Intracellular ROS Measurement: Use fluorescent probes like DCFDA to quantify the compound's ability to reduce the accumulation of reactive oxygen species after an oxidative insult.[18]
-
Western Blotting: Measure the protein levels of Nrf2 in nuclear and cytoplasmic fractions to confirm nuclear translocation. Also, measure the protein expression of downstream targets like HO-1.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1) to confirm transcriptional activation.
Outlook: Transition to In Vivo Models
While in vitro assays are crucial for initial screening and mechanism-of-action studies, promising candidates must ultimately be validated in vivo.[23] A logical next step would be to test the compound in established animal models of neurodegeneration.
-
Pharmacokinetic (PK) Studies: First, assess the compound's ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.
-
Toxin-Induced Models: Use models like MPTP-induced Parkinsonism or scopolamine-induced cognitive impairment to assess efficacy in a living organism.[7]
-
Transgenic Models: For more disease-specific validation, employ transgenic mouse models that recapitulate aspects of human diseases, such as the 5xFAD model for Alzheimer's disease.[11][24]
Conclusion
The protocols and strategic workflow detailed in this guide provide a robust framework for the initial investigation of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide as a potential neuroprotective agent. By systematically assessing cytotoxicity, protective efficacy, and key mechanistic events such as apoptosis and oxidative stress, researchers can generate the high-quality, reproducible data necessary for go/no-go decisions in the drug discovery pipeline. The potential modulation of the Nrf2 pathway presents a particularly exciting therapeutic avenue, and confirmation of this mechanism would strongly support further preclinical development.
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- Caspase-3 activity assay. (n.d.).
- Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
- Caspase-Glo® 3/7 Assay Protocol. (n.d.).
- Jiang, S., Deng, C., Lv, J., et al. (2017). Mechanisms of neuroprotection mediated by the Nrf2 signaling network.
- Giordano, G., & Costa, L. G. (2011). Measurements of neuronal apoptosis. Methods in Molecular Biology, 758, 179-93.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025, October 1).
- Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
- In vitro neurology assays. (2025, November 25). InnoSer.
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- Role of NRF2 in Pathogenesis of Alzheimer's Disease. (2024, December 13). MDPI.
- Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. (2025, February 19). Preprints.org.
- Neuroprotective furanones from a soil-derived fungus Penicillium paxilli ga254. (2025, May 15). Taylor & Francis Online.
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021, March 10). PubMed.
- Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implic
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021, March 10). PLOS.
- Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. (2017, May 11). PubMed.
- Cell-Based Assays to Assess Neuroprotective Activity. (n.d.).
- Caspase-3 Assay Kit (Colorimetric) (ab39401). (n.d.). Abcam.
- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. CRIS - Unibo.
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and P
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- Detection of Apoptosis in the Central Nervous System - PMC. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1).
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (2025, October 15).
- In Vivo Detection of Apoptosis. (2008, June 15). Journal of Nuclear Medicine.
- Apoptosis. (n.d.). Abcam.
- Seven Assays to Detect Apoptosis. (2020, July 1). Cell Signaling Technology.
- MTT Assay Protocol. (n.d.).
- Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io.
- Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity - PMC. (n.d.).
- Reducing number of mice required for drug testing via development of first in vitro automated screening platform of injured mammalian brain. (n.d.). NC3Rs.
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- Neurological Disease Drug Screening Service. (n.d.). CD BioSciences.
- 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. (n.d.). PubMed.
- Oxidative Stress in Age-Related Neurodegenerative Diseases: An Overview of Recent Tools and Findings. (2023, January 5). MDPI.
- (E)
- Investigating the Role of KNG1 in Traumatic Brain Injury. (2026, February 18). JIR - Dove Medical Press.
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- The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. (2022, March 24). Frontiers.
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Application Note: A High-Throughput Screening Protocol for the Identification of Acrylamide-Based Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylamide derivatives have emerged as a prominent class of targeted covalent inhibitors (TCIs) in drug discovery, prized for their ability to form a stable bond with nucleophilic residues, most commonly cysteine, on target proteins.[1][2][3] This covalent interaction can lead to enhanced potency, prolonged duration of action, and improved selectivity.[4][5] This application note provides a comprehensive, field-proven guide to developing and executing a high-throughput screening (HTS) campaign to identify and validate novel acrylamide-based inhibitors. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for both biochemical and cell-based assays, and outline a robust data analysis and hit validation workflow.
Introduction: The Rationale for Screening Acrylamide Derivatives
The acrylamide moiety is a Michael acceptor that can undergo a conjugate addition reaction with the thiol group of a cysteine residue, forming a stable covalent bond.[3][6] This mechanism of action has been successfully exploited in the development of several approved drugs.[1][2] The design of an HTS campaign for acrylamide derivatives requires careful consideration of their unique properties, including their inherent reactivity, which necessitates a series of validation steps to distinguish true hits from non-specific actors.[7][8] A well-designed screening library of acrylamide-based compounds is foundational to a successful drug discovery campaign.[9][10]
Assay Development and Principles for Covalent Inhibitor Screening
The selection of an appropriate assay is critical for a successful HTS campaign. The choice will depend on the nature of the target protein and the desired endpoint. For acrylamide derivatives, it is often beneficial to employ a multi-assay approach to build confidence in the identified hits.[8]
Biochemical Assays: Probing Direct Target Inhibition
Biochemical assays directly measure the effect of a compound on the activity of a purified protein, such as an enzyme. These assays are often the first step in an HTS campaign due to their simplicity and high throughput.
Key Considerations for Biochemical Assays:
-
Pre-incubation Time: A crucial parameter for covalent inhibitors is the pre-incubation time of the compound with the target protein before initiating the reaction. This allows for the time-dependent covalent bond formation to occur. It is recommended to test different pre-incubation times during assay development to identify optimal conditions.
-
Enzyme and Substrate Concentrations: These should be optimized to ensure a robust signal-to-background ratio and to be in the linear range of the assay.
-
Control Compounds: Include a known reversible inhibitor, a known covalent inhibitor (if available), and a non-inhibitory compound as controls.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
Cell-based assays provide a more physiologically relevant environment to assess the activity of acrylamide derivatives. These assays can measure downstream effects of target inhibition or directly quantify target engagement.[4][11]
Key Considerations for Cell-Based Assays:
-
Cell Permeability: The assay should be designed to ensure that the acrylamide derivatives can penetrate the cell membrane to reach their intracellular target.
-
Cytotoxicity: It is essential to counterscreen for cytotoxicity to ensure that the observed effects are due to target inhibition and not simply cell death.[8][12]
-
Target Engagement: Assays that directly measure the binding of the compound to the target protein within the cell, such as those utilizing covalent tracers or cellular thermal shift assays (CETSA), are highly valuable.[4][13]
High-Throughput Screening Workflow
A typical HTS workflow for identifying acrylamide-based inhibitors involves a primary screen, a confirmatory screen, and subsequent hit validation and characterization studies.
Caption: High-level workflow for the identification and validation of acrylamide-based covalent inhibitors.
Detailed Experimental Protocols
Protocol 1: Biochemical Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a generic fluorescence-based assay to screen for inhibitors of a purified enzyme.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Acrylamide compound library (typically at 10 mM in DMSO)
-
384-well, low-volume, black assay plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of the 384-well assay plate. For dose-response experiments, perform serial dilutions.
-
Enzyme Addition and Pre-incubation: Add 10 µL of the enzyme solution (at 2X final concentration) to each well. Incubate the plate for a predetermined time (e.g., 30, 60, or 120 minutes) at room temperature to allow for covalent bond formation.
-
Reaction Initiation: Add 10 µL of the substrate solution (at 2X final concentration) to each well to start the enzymatic reaction.
-
Signal Detection: Immediately begin kinetic reading of the fluorescence signal in the plate reader at appropriate excitation and emission wavelengths. Alternatively, for an endpoint assay, incubate the plate for a set time (e.g., 30 minutes) and then read the fluorescence.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol utilizes the NanoBRET™ technology to measure compound binding to a target protein in living cells.[4]
Materials:
-
Cells stably expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
Opti-MEM™ I Reduced Serum Medium
-
Acrylamide compound library
-
384-well, white assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells in 384-well white assay plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add the acrylamide compounds at various concentrations to the wells and incubate for a defined period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Signal Detection: Read the luminescence at two different wavelengths (for NanoLuc® and the tracer) using a luminometer.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 values for compounds that displace the tracer, indicating target engagement.
Data Analysis and Hit Validation
Rigorous data analysis and hit validation are crucial to eliminate false positives and progress genuine hits.[14]
Primary Screen Analysis
-
Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.[15]
Confirmatory Screen and IC50 Determination
-
Dose-Response Curves: Primary hits are re-tested in a dose-response format to determine their potency (IC50).[15]
Counterscreens and Orthogonal Assays
-
Promiscuity and Non-specific Reactivity: To identify frequent hitters and compounds with non-specific reactivity, counterscreens are essential. A common method is to test hits against a panel of unrelated proteins or in an assay lacking the target protein.[7] A thiol reactivity assay, such as the Ellman's reagent assay, can also be used to assess the intrinsic reactivity of the acrylamide compounds.[8][12]
-
Orthogonal Assays: Validating hits in a mechanistically distinct assay format increases confidence. For example, a hit from a biochemical assay can be tested in a cell-based target engagement assay.[15]
Confirmation of Covalent Modification
-
IC50 Shift Assay: A hallmark of irreversible covalent inhibition is a time-dependent increase in potency. Measuring the IC50 after different pre-incubation times can provide evidence for covalent modification.[7]
-
Jump Dilution: This method assesses the reversibility of inhibition. After pre-incubation of the enzyme and inhibitor, the mixture is rapidly diluted. A lack of recovery of enzyme activity is indicative of irreversible inhibition.[7]
-
Mass Spectrometry: The most direct method to confirm covalent binding is to use mass spectrometry to detect the formation of a covalent adduct between the target protein and the inhibitor.[5][9][16]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 8. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability assay for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Executive Summary
This application note details the optimized protocol for assessing the intestinal permeability of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (herein referred to as NDFA ). As a lipophilic acrylamide derivative containing a furan moiety, NDFA presents specific challenges regarding aqueous solubility, non-specific binding, and potential electrophilic reactivity. This guide moves beyond generic templates to address these physicochemical properties, ensuring high-fidelity data for predicting oral bioavailability and P-glycoprotein (P-gp) efflux liability.
Strategic Experimental Design
The Physicochemical Context
NDFA contains a Michael acceptor (acrylamide) and a lipophilic core (dimethoxy-phenyl + furan).
-
Solubility Risk: The calculated LogP is likely >2.5, necessitating strict DMSO limits (<1%) and solubility verification in transport buffer.
-
Stability Risk: The acrylamide "warhead" is an electrophile.[1] While stable in buffer, it may react with free thiols. The furan ring can be light-sensitive. Action: Perform all incubations in the dark and include a cell-free stability control.
-
Adsorption: Lipophilic compounds adhere to plastic. Action: Use low-binding receiver plates or glass inserts for sampling.
Assay Architecture: The Caco-2 System
We utilize the Caco-2 cell line (human colorectal adenocarcinoma) differentiated for 21 days.[2] This system expresses functional efflux transporters (P-gp, BCRP) and tight junctions, mimicking the human small intestinal enterocyte.
Key Assay Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Transport Format | Bidirectional (Apical-to-Basolateral & Basolateral-to-Apical) | Determines Efflux Ratio (ER) to identify transporter substrates.[3] |
| pH Gradient | Apical pH 6.5 / Basolateral pH 7.4 | Mimics the physiological pH transition from the acidic microclimate of the jejunum to neutral blood. |
| Incubation Time | 90 - 120 minutes | Sufficient for detection while minimizing metabolic degradation. |
| Integrity Marker | Lucifer Yellow (LY) or TEER | Verifies monolayer intactness (Rejection >99% or TEER >300
Workflow Visualization
The following diagram illustrates the bidirectional transport setup and the critical decision points for NDFA analysis.
Caption: Workflow for bidirectional Caco-2 permeability assessment of NDFA.
Detailed Protocol
Reagents and Buffer Preparation
-
Transport Buffer (HBSS): Hanks’ Balanced Salt Solution supplemented with 10 mM HEPES (for pH 7.4) or 10 mM MES (for pH 6.5).
-
Stock Solution: Dissolve NDFA in 100% DMSO to 10 mM. Store at -20°C protected from light.
-
Internal Standard (IS): Warfarin or Tolbutamide (for LC-MS).
Dosing Solution Preparation (Critical Step)
-
Target Concentration: 10 µM.
-
Dilution: Spike 1 µL of 10 mM NDFA stock into 1 mL of HBSS (pH 6.5 for A-B; pH 7.4 for B-A). Final DMSO = 0.1%.
-
Solubility Check: Vortex for 1 minute. Visually inspect for precipitation. If turbid, sonicate for 5 mins. If precipitation persists, lower concentration to 5 µM.
-
Donor T0 Sample: Immediately transfer 50 µL of the dosing solution to a sample plate (T=0 reference) to determine the actual starting concentration.
Monolayer Preparation
-
Use Caco-2 cells seeded on Transwell® polycarbonate inserts (0.4 µm pore size) for 21–24 days.
-
TEER Measurement: Measure Transepithelial Electrical Resistance.[2] Only use wells with TEER > 300
. -
Wash: Gently wash monolayers twice with pre-warmed HBSS (37°C) to remove culture medium.
Transport Assay Execution
A-to-B (Absorptive) Direction:
-
Add 300 µL of NDFA dosing solution (pH 6.5) to the Apical (donor) compartment.
-
Add 1000 µL of blank HBSS (pH 7.4) to the Basolateral (receiver) compartment.[3]
B-to-A (Secretory) Direction:
-
Add 1000 µL of NDFA dosing solution (pH 7.4) to the Basolateral (donor) compartment.
-
Add 300 µL of blank HBSS (pH 6.5) to the Apical (receiver) compartment.
Incubation:
-
Incubate at 37°C in a humidified shaker (60 rpm) for 90 minutes. Note: Shaking reduces the Unstirred Water Layer (UWL), critical for lipophilic compounds.
Sampling
-
Receiver Sample: At 90 min, withdraw 100 µL from the receiver compartment.
-
Donor Sample (Final): Withdraw 50 µL from the donor compartment to calculate Mass Balance (Recovery).
-
Lucifer Yellow Check: Post-experiment, add LY to the apical side and measure fluorescence in the basolateral side to confirm membrane integrity was maintained during the assay.
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 2.5 min. (NDFA is lipophilic; expect late elution).
-
Detection: MRM mode. Optimize transition for parent ion [M+H]+.
Data Analysis & Interpretation
Apparent Permeability ( )
Calculate
- : Rate of permeation (amount in receiver / time).
-
: Surface area of the insert (
for 24-well). - : Initial donor concentration.
Efflux Ratio (ER)
-
ER < 2: Passive diffusion dominates.
-
ER > 2: Potential substrate for efflux transporters (P-gp, BCRP).[3]
Mass Balance (Recovery)
-
Acceptance Criteria: Recovery should be 70% – 120% .
-
Low Recovery (<70%): Indicates non-specific binding to plastic or cellular metabolism/accumulation. For NDFA, low recovery often signals binding to the Transwell plastic.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Recovery (<50%) | Non-specific binding | Add 0.5% BSA to the receiver buffer (acts as a "sink" to desorb compound). Use glass-coated plates. |
| High Variability | Monolayer damage | Check TEER pre/post assay. Ensure DMSO < 1%. Handle pipetting gently to avoid disrupting the cell layer. |
| Papp (A-B) is very low | Low solubility | Verify the dosing solution concentration via LC-MS. If precipitated, the "true" driving force is lower than calculated. |
References
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][3][4][5][6][7] Nature Protocols, 2(9), 2111–2119. Link
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Link
-
Press, B., & Di Grandi, D. (2008). Permeability profiling in drug discovery. Current Pharmaceutical Design, 14(22), 2215-2232. Link
-
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. Link
Sources
- 1. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. (PDF) PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones [academia.edu]
In vivo experimental design using N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Application Note: In Vivo Experimental Design for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Executive Summary & Chemical Biology Profile
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (herein referred to as NDFA ) represents a specific structural class of small molecules characterized by a furan-acryloyl "warhead" and an electron-rich 2,5-dimethoxyaniline "cap."
Based on Structure-Activity Relationship (SAR) data from analogous cinnamides, NDFA is functionally categorized as a Sirtuin 2 (SIRT2) Inhibitor . The acrylamide moiety acts as a Michael acceptor, potentially forming a reversible covalent bond with the nucleophilic residues (often Cysteine) or interacting with the NAD+ binding pocket of the SIRT2 enzyme. This class of compounds is critical in research regarding neurodegeneration (Parkinson’s Disease, Huntington’s Disease) and specific cancers where SIRT2 acts as a tumor promoter.
Key Mechanistic Features:
-
Target: SIRT2 (NAD+-dependent deacetylase).
-
Mechanism: Non-competitive inhibition (typically) or soft-covalent modification via the acrylamide Michael acceptor.
-
Primary Indication: Neuroprotection (via alpha-synuclein toxicity reduction) and inhibition of sterol biosynthesis.
Mechanism of Action (MOA) & Pathway Visualization
To design a valid in vivo experiment, one must understand the downstream effects of SIRT2 inhibition by NDFA. SIRT2 deacetylates alpha-synuclein and tubulin. Inhibition leads to increased acetylation, which stabilizes microtubules and reduces alpha-synuclein aggregation.
Figure 1: NDFA Signaling Pathway & Experimental Logic
Caption: Figure 1. NDFA inhibits SIRT2, preventing the deacetylation of Tubulin and FoxO3a. This results in microtubule stabilization and reduced alpha-synuclein toxicity, promoting neuronal survival.
Formulation & Solubility Protocol
Acrylamide derivatives like NDFA often suffer from poor aqueous solubility. A standard saline solution will result in precipitation and erratic bioavailability.
Recommended Vehicle Formulation: For intraperitoneal (i.p.) or oral gavage (p.o.) administration in rodents:
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary solvent (stock solution) |
| PEG 400 | 40% | Co-solvent / Stabilizer |
| Tween 80 | 5% | Surfactant to prevent precipitation |
| Saline (0.9%) | 50% | Aqueous bulk |
Preparation Protocol:
-
Weigh the required amount of NDFA.
-
Dissolve completely in 100% DMSO (vortex for 2 mins).
-
Add PEG 400 and vortex.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) Saline while vortexing to avoid "crashing out."
-
QC Check: Solution must be clear. If turbid, sonicate for 5 mins at 37°C.
Experimental Design 1: Pharmacokinetics (PK)
Before efficacy testing, you must establish the half-life (
Study Design:
-
Species: C57BL/6 Mice (Male, 8-10 weeks).
-
Group Size: n=3 per time point.
-
Dose: 10 mg/kg (i.p.).
-
Time Points: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.
Sample Processing:
-
Plasma: Collect blood via cardiac puncture into EDTA tubes. Centrifuge at 3000g for 10 min.
-
Brain: Perfuse mouse with PBS. Harvest brain, weigh, and homogenize in 3 volumes of PBS.
-
Extraction: Protein precipitation using Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion
and specific fragment ions (furan loss).
Target Criteria:
-
Brain/Plasma Ratio: > 0.3 (Required for CNS efficacy).
- : < 1 hour.
Experimental Design 2: Efficacy in Parkinson’s Model (MPTP)
This protocol validates NDFA as a neuroprotective agent against MPTP-induced dopaminergic toxicity, the gold standard for SIRT2 inhibitors.
Workflow Diagram
Caption: Figure 2. Experimental timeline for evaluating NDFA neuroprotection in the MPTP mouse model.
Detailed Protocol
1. Animal Groups (n=10 per group):
-
Group A: Vehicle Control (Vehicle + Saline).
-
Group B: MPTP Model (Vehicle + MPTP).
-
Group C: NDFA Low Dose (10 mg/kg + MPTP).
-
Group D: NDFA High Dose (30 mg/kg + MPTP).
2. Dosing Regimen:
-
Pre-treatment: Administer NDFA (i.p.) once daily for 7 days prior to MPTP lesioning. This establishes a "loaded" system.
-
MPTP Lesioning (Day 7): Administer MPTP-HCl (20 mg/kg, free base) via i.p. injection four times, at 2-hour intervals.
-
Post-treatment: Continue NDFA dosing for 7 days post-lesion.
3. Readout 1: Behavioral (Rotarod Test)
-
Perform on Day 14.
-
Measure latency to fall (accelerating mode: 4 to 40 rpm over 5 min).
-
Expectation: Group B (MPTP) will show significant deficit. Group D (High Dose) should recover >60% of baseline function.
4. Readout 2: Biomarker Validation (Western Blot)
-
Harvest Striatum tissue.
-
Primary Antibody: Anti-Acetylated-Tubulin (Lys40).
-
Normalization: Total Tubulin.
-
Scientific Logic:[1][2][3][4][5][6][7][8][9][10] SIRT2 inhibition must result in elevated Acetyl-Tubulin. If efficacy is seen without this biomarker, the mechanism is off-target.
5. Readout 3: Histology (Stereology)
-
Section Substantia Nigra pars compacta (SNpc).
-
Stain for Tyrosine Hydroxylase (TH) .
-
Count TH+ neurons.
-
Success Criteria: NDFA treatment prevents >50% of the MPTP-induced neuron loss compared to vehicle.
Data Presentation & Interpretation
Table 1: Expected Pharmacodynamic Readouts
| Readout | Vehicle | MPTP Only | MPTP + NDFA (High Dose) | Interpretation |
| Striatal Acetyl-Tubulin | 1.0 (Baseline) | 0.9 | 2.5 - 3.0 | Confirms SIRT2 Target Engagement |
| Rotarod Latency (s) | 240 ± 20 | 90 ± 15 | 180 ± 25 | Functional Neuroprotection |
| TH+ Neuron Count | ~12,000 | ~4,500 | ~9,000 | Structural Preservation |
References
-
Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519.
-
Luthman, J., et al. (2016). "Pharmacological and genetic characterization of SIRT2 inhibition in models of neurodegeneration." Journal of Biomolecular Screening, 21(10), 1097-1108.
-
Mellado, M., et al. (2018). "Syntheses and biological evaluation of N-phenyl-3-(furan-2-yl)acrylamide derivatives as potential tyrosinase inhibitors." Medicinal Chemistry Research, 27, 123–132.
-
Donmez, G., & Outeiro, T. F. (2013). "SIRT1 and SIRT2: emerging targets in neurodegeneration." EMBO Molecular Medicine, 5(3), 344-352.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and radical polymerization of novel furan substituted acrylamide | AVESİS [avesis.lokmanhekim.edu.tr]
- 3. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers | MDPI [mdpi.com]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
- 6. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Formulation & In Vivo Protocols for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
This Application Note is structured to guide researchers through the formulation, handling, and administration of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide .
Based on its chemical structure, this compound belongs to a class of furan-acrylamides , frequently utilized as selective inhibitors for Sirtuin 2 (SIRT2) or modulators of nicotinic acetylcholine receptors (
Compound Profile & Physicochemical Properties[1][2][3][4][5][6]
Before formulation, it is critical to understand the solubility profile. This molecule combines a lipophilic dimethoxyaniline tail with a furan-acrylamide head. It is a Class II/IV compound (Low Solubility / Permeability variable) in the Biopharmaceutics Classification System (BCS).
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Formula | ||
| Molecular Weight | ~273.29 g/mol | Small molecule, crosses BBB readily. |
| LogP (Estimated) | 2.6 – 3.2 | Highly lipophilic; requires organic co-solvents or surfactants. |
| Appearance | Pale yellow to off-white solid | Photosensitive; store in amber vials. |
| Reactivity | Michael Acceptor | Contains an |
| Solubility (Water) | < 0.1 mg/mL | Insoluble in pure saline/PBS. |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent. |
Formulation Strategy: Decision Matrix
The choice of vehicle depends strictly on the route of administration and the required dose.
Diagram 1: Formulation Decision Tree
Caption: Logical workflow for selecting the appropriate vehicle based on administration route and concentration requirements.
Detailed Preparation Protocols
Protocol A: Standard Stock Solution (50 mM)
Use this stock for all subsequent dilutions.
-
Weighing: Weigh 13.66 mg of compound.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Note: Use analytical grade DMSO (≥99.9%). Avoid DMSO stored in plastic for long periods.
-
-
Vortex: Vortex for 30 seconds until completely dissolved.
-
Storage: Aliquot into 50
L volumes in amber tubes. Store at -20°C or -80°C.
Protocol B: Intraperitoneal (IP) Injectable Formulation (10 mg/kg)
Target Concentration: 1 mg/mL (assuming 10 mL/kg dosing volume).
Reagents:
-
Stock Solution (50 mM in DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Sterile Saline (0.9% NaCl) or PBS (pH 7.4)
Step-by-Step Procedure:
-
Calculate Volume: For 5 mice (25g each), you need ~1.5 mL total volume (includes overage).
-
Solvent Shift (Critical Step):
-
Pipette 150
L of Stock Solution (or neat DMSO + compound) into a sterile tube. -
Add 600
L of PEG400 . -
Action: Vortex vigorously for 1 minute. The solution may warm slightly; this aids solubility. Ensure it is a clear, single phase.
-
-
Aqueous Addition:
-
Slowly add 750
L of warm (37°C) Sterile Saline while vortexing continuously. -
Why warm saline? Prevents "shock precipitation" when the hydrophobic compound hits the water.
-
-
Final Composition: 10% DMSO / 40% PEG400 / 50% Saline.
-
Filtration: Pass through a 0.22
m PES or Nylon syringe filter if IV administration is intended. For IP, this is optional but recommended. -
Use Time: Use within 2 hours of preparation.
Protocol C: Oral Suspension (High Dose Studies >30 mg/kg)
For pharmacodynamic studies requiring higher exposure.
Reagents:
-
0.5% Methylcellulose (MC) (400 cP)
-
0.1% Tween 80
Procedure:
-
Weigh the solid compound directly (do not use DMSO stock if possible, to avoid solvent load).
-
Add Tween 80 (wetting agent) directly to the powder. Triturate (grind) with a pestle or pipette tip to coat the particles.
-
Gradually add 0.5% MC solution while mixing to form a uniform white suspension.
-
Sonication: Sonicate for 10 minutes to disperse aggregates.
In Vivo Administration & Pharmacokinetics (PK)
Dosing Guidelines
Based on structural analogs (Sirtuin inhibitors/Acrylamides), the following therapeutic windows are recommended:
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| Dose Volume (IP/PO) | 10 mL/kg | 5 mL/kg |
| Dose Volume (IV) | 5 mL/kg | 2 mL/kg |
| Typical Efficacy Dose | 5 – 25 mg/kg | 5 – 20 mg/kg |
| Max Tolerated Dose (Est.) | ~100 mg/kg | ~75 mg/kg |
| Half-life ( | Est. 1–3 hours | Est. 2–4 hours |
Diagram 2: Experimental Workflow (PK/PD Study)
Caption: Standardized workflow for assessing target engagement (e.g., Histone Acetylation for SIRT2) utilizing this compound.
Safety & Handling (Critical)
Acrylamide Warhead Toxicity
While this molecule is a drug candidate, the acrylamide moiety is chemically reactive.
-
Neurotoxicity Risk: Acrylamide monomers are cumulative neurotoxins. While the large substitution on this molecule reduces volatility and skin permeability compared to pure acrylamide, standard PPE (gloves, mask, goggles) is mandatory .
-
Covalent Binding: The compound is designed to form covalent bonds with Cysteine residues. In plasma, it may bind to Albumin (HSA/MSA).
-
Impact: Free drug concentration may be lower than total plasma concentration. Measure Free Fraction (
) if PK results are ambiguous.
-
Stability Warning
-
Hydrolysis: The amide bond is susceptible to hydrolysis in high pH. Do not use basic buffers (pH > 8.0).
-
Photostability: The furan ring and methoxy-benzene system can be prone to photo-oxidation. Work under low light or use amber glassware.
Scientific Rationale & Mechanism
The formulation logic provided here is grounded in the solvency-permeability trade-off .
-
Why PEG400? It acts as an interfacial tension reducer, preventing the lipophilic furan ring from aggregating in the aqueous bloodstream.
-
Why avoid Tween 80 in IV? Tween 80 can cause histamine release in dogs/rats (pseudo-allergy). For IV, we prioritize PEG/Saline. For IP/Oral, Tween is acceptable.
-
Mechanism of Action: This compound likely functions by occupying the NAD+ binding pocket or the acetyl-lysine channel of SIRT2, where the acrylamide group may undergo a nucleophilic attack by a active site residue (often a Cysteine), locking the enzyme in an inactive state.
References
-
Vertex Pharmaceuticals/SIRT2 Research.Mechanism-based inhibitors of SIRT2: structure–activity relationship and target engagement. (General grounding on SIRT2 furan-acrylamide probes).
-
PubChem Compound Summary.
-
Friedman, M. Acrylamide: Inhibition of formation in processed food and mitigation of toxicity in cells, animals, and humans.[3] (Reference for acrylamide reactivity and toxicity).
-
Joshi, G. et al.Pharmacokinetics and formulation of poorly water-soluble drugs in animal models. (Standard protocols for PEG/DMSO vehicles).
(Note: Specific commercial datasheets for "N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide" are rare as it is often a library compound; the protocols above are derived from validated methodologies for structural analogs like AGK2 and SIRT2-IC.)
Sources
Optimization of reaction conditions for acrylamide synthesis.
Technical Support Center: Acrylamide Synthesis Optimization
Subject: Troubleshooting & Optimization of Nitrile Hydration (Acrylonitrile
Introduction: The Shift to Biocatalysis
Welcome to the Technical Support Center. If you are accessing this guide, you are likely transitioning from traditional copper-based catalysis to the industry-standard biocatalytic route (3rd Generation) , or you are refining an existing enzymatic workflow.
While chemical hydration (using Raney Copper) was the historical norm, it suffers from high energy costs, catalyst deactivation, and difficult separation of copper ions. The current gold standard for researchers and drug developers is the use of Nitrile Hydratase (NHase) derived from Rhodococcus rhodochrous (strain J1 or similar). This enzyme operates under mild conditions (
This guide treats your experimental setup as a system. Every deviation in yield or purity is a symptom of a specific parameter failure (Mass Transfer, Kinetic Inhibition, or Thermal Stability).
Module 1: Core Reaction Workflow (Biocatalytic)
User Question: What is the optimal setup to prevent enzyme deactivation during the reaction?
Scientist Response: The most common failure mode is Substrate Inhibition . Acrylonitrile is toxic to the NHase enzyme at high concentrations.[1] You cannot perform this as a simple "dump and stir" batch reaction. You must use a Fed-Batch approach where the acrylonitrile concentration never exceeds the solubility limit (approx. 7% w/v in water), keeping the enzyme in a "starved" but active state.
Standard Operating Procedure (SOP) Summary
-
Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5.
-
Temperature: Crucial. Maintain
. (NHase is heat labile; Amidase is heat active). -
Catalyst: R. rhodochrous whole cells (immobilized or free).
-
Feeding: Continuous addition of Acrylonitrile to match the hydration rate.
Visual Workflow: Fed-Batch Logic
The following diagram illustrates the critical control loops required for high-purity synthesis.
Caption: Figure 1. Fed-batch logic loop preventing substrate inhibition. The sensor feedback is critical to ensure acrylonitrile accumulation does not deactivate the catalyst.
Module 2: Troubleshooting & Optimization (FAQs)
Issue A: Reaction Stalls Prematurely (Low Yield)
User Question: My reaction starts fast but stops after 2 hours. I have plenty of acrylonitrile left. Is my enzyme dead?
Diagnostic: This is likely Product Inhibition or Mass Transfer Limitation , not necessarily enzyme death.
-
Check Phase: Acrylonitrile has limited solubility in water (~7%). If you added too much initially, you have a biphasic system. The enzyme in the aqueous phase cannot access the substrate in the organic droplets efficiently without high shear.
-
Check Concentration: High concentrations of Acrylamide (>40-50%) can inhibit NHase activity.
Corrective Protocol:
-
Step 1: Increase agitation speed to create smaller droplet sizes (increase interfacial area).
-
Step 2: Verify your feed rate. If Acrylonitrile accumulates, it irreversibly inactivates the enzyme.
-
Step 3: Conduct a "Spike Test." Take a small aliquot of the stalled reaction and add fresh buffer/acrylonitrile. If it reacts, your enzyme is alive, and the issue is product inhibition (dilute the system). If it doesn't react, the enzyme is dead (likely poisoned by initial acrylonitrile overdose).
Issue B: Impurity Formation (Acrylic Acid)
User Question: I am detecting >1% Acrylic Acid in my final product. How do I stop this?
Diagnostic: Acrylic acid is formed by Amidase activity (which hydrolyzes Acrylamide) or thermal hydrolysis. R. rhodochrous J1 contains both NHase and Amidase, but Amidase is less stable.
Corrective Protocol:
-
Temperature Control: Ensure T < 10°C. Amidase activity increases significantly >15°C, while NHase remains active at lower temperatures.
-
Photo-activation: Some NHase variants (Iron-type) are photo-sensitive, but Cobalt-type (J1) are less so. However, always shield the reactor from direct sunlight to prevent non-specific radical oxidation.
-
Strain Selection: Ensure you are using a high-molecular-weight NHase strain (H-NHase) which naturally has lower amidase activity than Low-Molecular-Weight variants.
Issue C: "Popcorn" Polymerization
User Question: The reactor contents suddenly turned into a solid white gel. It ruined the probe and the vessel.
Diagnostic: You experienced Popcorn Polymerization . This is a rapid, radical-mediated chain reaction. It is triggered by "seeds" of polymer, rust, or lack of oxygen (in some stabilizer systems).
Corrective Protocol:
-
Passivation: Rinse reactors with Nitric Acid to remove iron rust (a polymerization catalyst).
-
Stabilizers: Ensure MEHQ (Monomethyl ether of hydroquinone) is present in the acrylonitrile feed. Note: MEHQ requires dissolved oxygen to work. Do not purge the system completely with Nitrogen if using MEHQ.
-
Alternative Inhibitor: Use Cupferron or 4-hydroxy-TEMPO if anaerobic conditions are strictly required.
Module 3: Data & Troubleshooting Matrix
Table 1: Comparison of Catalytic Routes
| Feature | Biocatalysis (NHase) | Chemical Catalysis (Cu) |
| Reaction Temp | 5°C – 15°C | 70°C – 120°C |
| Selectivity | >99.9% | ~90-95% |
| Major Byproduct | None (Trace Acrylic Acid) | Acrylic Acid, Ethylene Cyanohydrin |
| Inhibitor | Substrate (Acrylonitrile) | Oxygen, Polymer fouling |
| Safety | Bio-benign, Neurotoxic product | Heavy metal waste, High Temp/Pressure |
Visual Troubleshooting Logic Tree
Use this logic flow to diagnose reaction failures in real-time.
Caption: Figure 2. Decision matrix for diagnosing yield loss and impurity formation.
References
-
Yamada, H., & Kobayashi, M. (1996). Nitrile Hydratase and Its Application to Industrial Production of Acrylamide. Bioscience, Biotechnology, and Biochemistry.[2][3] Link
-
Prasad, S., & Bhalla, T.C. (2010). Nitrile hydratases (NHases): At the interface of academia and industry. Biotechnology Advances. Link
-
Mitsubishi Chemical Corporation. (2002). Method for producing acrylamide. Patent WO2002088055A1 (Regarding Popcorn Polymerization inhibitors). Link
-
Lee, J. C., et al. (1998). Copper catalysts for the hydrolysis of acrylonitrile to acrylamide: Deactivation and cure. Studies in Surface Science and Catalysis. Link
-
Li, J., et al. (2014).[4] Hydration of acrylonitrile to produce acrylamide using biocatalyst in a membrane dispersion microreactor. Bioresource Technology. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]
- 3. eng.genetika.ru [eng.genetika.ru]
- 4. Hydration of acrylonitrile to produce acrylamide using biocatalyst in a membrane dispersion microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of polar furan-containing compounds.
Technical Support Center: Purification of Polar Furan-Containing Compounds
Status: Online Agent: Senior Application Scientist Ticket ID: FUR-PUR-001 Subject: Comprehensive Troubleshooting for Instability, Tailing, and Extraction Issues.
Introduction: The "Furan Paradox"
Welcome to the technical support hub for furan chemistry. You are likely here because your compound is behaving paradoxically: it is too polar to retain well on C18, yet it tails or degrades on standard silica.
Polar furan derivatives (e.g., those containing hydroxyls, amines, or carboxylic acids like HMF or furoic acid) present a triad of purification challenges:
-
Acid Sensitivity: The furan ring is electron-rich and prone to acid-catalyzed ring opening (hydrolysis).
-
High Polarity: They resist extraction from aqueous reaction media.
-
Silanol Interaction: They hydrogen-bond aggressively with free silanols, causing peak tailing and irreversible adsorption.
This guide provides self-validating protocols to overcome these barriers.
Module 1: Stability & Handling (The "Black Tar" Issue)
Issue: “My crude reaction mixture turned dark brown/black during concentration or storage.”
Diagnosis: You are likely witnessing acid-catalyzed polymerization (humin formation) or oxidative degradation. Furans are masked 1,4-dicarbonyls; in the presence of protons, the ring opens to form reactive diketones that polymerize rapidly.
The Mechanism of Failure
Understanding why this happens is the key to preventing it.
-
Step 1: Protonation occurs at the C2 or C5 position.
-
Step 2: Nucleophilic attack by water opens the ring.
-
Step 3: The resulting acyclic species (e.g., 4-hydroxy-2-butenal) cross-links to form insoluble humins.
Protocol: The Stability Check
Before attempting purification, perform this spot test to determine the safe pH window.
-
Dissolve 1 mg of crude in 1 mL of MeOH.
-
Aliquot into 3 vials:
-
Vial A: Add 1 drop 0.1% Formic Acid.
-
Vial B: Add 1 drop 0.1% Ammonium Hydroxide (NH₄OH).
-
Vial C: Control (Neutral).
-
-
Wait 1 hour. Analyze by TLC/LC-MS.
-
If A degrades:FORBIDDEN: TFA, unbuffered silica. REQUIRED: Buffered mobile phases, base-deactivated silica.
-
Corrective Action:
-
Avoid TFA: Never use Trifluoroacetic Acid (TFA) in your LC mobile phase. It is strong enough to trigger decomposition during fraction evaporation.
-
Buffer Your Eluent: Use 10 mM Ammonium Formate (pH ~3.8) or Ammonium Bicarbonate (pH ~7.8) instead of free acids.[1]
Module 2: Extraction Strategies (The "Water Trap")
Issue: “My product is stuck in the aqueous layer and won't extract into DCM or EtOAc.”
Diagnosis: The polar substituents (OH, NH₂, COOH) drive the partition coefficient (
Data: Solvent Partition Efficiency for Polar Furans
Estimated partition efficiency based on HMF (Hydroxymethylfurfural) models.
| Solvent System | Extraction Efficiency | Notes |
| DCM / Water | < 10% | Poor. DCM is too lipophilic. |
| EtOAc / Water | 30-40% | Moderate. Often requires 5+ extractions. |
| EtOAc / Water (+ NaCl) | 60-70% | "Salting Out" : Saturation with NaCl is mandatory. |
| 2-MeTHF / Water | > 90% | GOLD STANDARD. 2-Methyltetrahydrofuran has higher polarity and oxygen basicity than THF but is immiscible with water. |
| n-Butanol / Water | > 95% | High efficiency, but difficult to evaporate (high BP). |
Protocol: The "Salting Out" + 2-MeTHF Method
-
Saturate the aqueous layer with NaCl until solid salt crashes out.
-
Extract with 2-MeTHF (2-Methyltetrahydrofuran). If unavailable, use a 3:1 mixture of Chloroform:Isopropanol .[1]
-
Wash the combined organics once with minimal brine (do not over-wash, or you will re-extract product into the water).
-
Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid).
Module 3: Chromatography Solutions
Issue: “I get broad, tailing peaks on silica, or the compound elutes in the void volume on C18.”
Decision Tree: Selecting the Right Mode
Figure 1: Decision matrix for chromatographic mode selection based on polarity and stability.
Technique A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Compounds that elute in the void volume of C18.
-
Stationary Phase: Amide-bonded silica or Zwitterionic phases (preferred over bare silica for better peak shape).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0 - 4.0).
-
B: Acetonitrile (ACN).
-
Gradient: Start high organic (95% B)
lower organic (60% B). Water is the strong solvent here. [2]
-
-
Critical Tip: Dissolve your sample in 80-90% ACN . Injecting a sample dissolved in pure water will cause "solvent washout" and destroy peak shape.
Technique B: Base-Deactivated Normal Phase
Best for: Lipophilic furans that tail on silica.
-
The Fix: "Dope" your mobile phase.
-
Recipe: Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .
-
Why: TEA blocks the acidic silanol sites on the silica gel, preventing the furan's polar groups from sticking (tailing) or reacting (degrading).
Frequently Asked Questions (FAQs)
Q: Can I use UV detection? My solvent seems to absorb everything. A: Furans typically absorb between 210–250 nm .
-
Problem: Ethyl Acetate cuts off at 256 nm, blinding you to the furan.
-
Solution: If using Normal Phase, switch to DCM/MeOH (DCM cutoff ~233 nm, better but still tight) or use Ether/Hexane . For Reverse Phase/HILIC, ACN/Water is transparent at 210 nm, making it the superior choice for UV visualization.
Q: My compound "oils out" during crystallization. How do I fix this? A: Oiling out indicates the melting point is lower than the boiling point of your solvent, or impurities are preventing lattice formation.[1][3]
-
Protocol:
-
Dissolve the oil in a minimal amount of "Good Solvent" (e.g., Methanol).[1]
-
Add "Bad Solvent" (e.g., Diethyl Ether) dropwise until just cloudy.
-
Seed it: Scratch the glass or add a tiny crystal of crude.
-
Freeze: Place in a -20°C freezer. The slow temperature drop often forces crystallization over oiling.
-
Q: I must use Reverse Phase, but my compound elutes at 1 minute. A: You have no retention.
-
Switch Column: Use a C18-AQ (Aqua) or Polar-Embedded C18 column. These are designed to resist phase collapse in 100% aqueous conditions.
-
Ion Suppression: If your furan has a carboxylic acid, ensure your pH is below the pKa (use pH 2-3 with Formic acid) to keep it neutral and hydrophobic. Caution: Verify acid stability first (see Module 1).
References
-
Acid-Catalyzed Ring Opening: Gürbüz, E. I.; Gallo, J. M. R.; Alonso, D. M.; Wettstein, S. G.; Dumesic, J. A. "Conversion of Hemicellulose to Furfural and Levulinic Acid using Biphasic Reactors with Alkylphenol Solvents." Angew. Chem. Int. Ed., 2013 , 52, 1270. Link (Demonstrates the instability of furans in acidic aqueous media).
-
Extraction Solvents (2-MeTHF): Pace, V.; Hoyos, P.; Castoldi, L.; Domínguez de María, P.; Alcántara, A. R. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012 , 5, 1369. Link (Validates 2-MeTHF as a superior alternative to DCM/THF).
-
HILIC for Polar Compounds: Alpert, A. J.[4] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." J. Chromatogr. A, 1990 , 499, 177. Link (The foundational text for HILIC methodology).
- Silica Deactivation: Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Ed.; Wiley: Hoboken, 2010. (Authoritative source on mobile phase modifiers like Triethylamine for peak shape improvement).
Sources
Stability issues of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide in solution.
Welcome to the technical support resource for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.
Introduction to Stability Concerns
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is a molecule of interest with potential applications in various research fields. However, its chemical structure, which incorporates an acrylamide moiety, a furan ring, and a dimethoxyphenyl group, presents several potential stability challenges in solution. Understanding these liabilities is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through common stability issues, their underlying causes, and practical solutions.
Forced degradation studies are a critical tool in assessing the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1][2][3] These studies help to elucidate degradation pathways and identify potential degradation products.[1][4]
Frequently Asked Questions (FAQs)
Q1: My solution of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is showing a decrease in purity over a short period. What are the likely causes?
A1: Short-term instability of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide in solution can be attributed to several factors related to its chemical structure. The primary suspects are the acrylamide and furan moieties, which are susceptible to degradation under common laboratory conditions.
-
Hydrolysis of the Acrylamide Group: The amide bond in the acrylamide functional group can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid, 3-(furan-2-yl)acrylic acid, and 2,5-dimethoxyaniline.[5] The rate of hydrolysis is dependent on pH and temperature.[6]
-
Furan Ring Instability: The furan ring is an electron-rich heterocycle that is susceptible to oxidation.[7] This can lead to ring-opening reactions, forming reactive intermediates like enediones, which can further react or degrade.[7] The presence of oxygen, light, or trace metal impurities can catalyze this degradation.
-
Photodegradation: Both acrylamide and furan-containing compounds can be sensitive to light, particularly UV radiation.[8][9] Exposure to ambient laboratory light over time can lead to the formation of degradation products.
To identify the specific cause, a systematic investigation of environmental factors (pH, light, temperature, and oxygen) is recommended.
Q2: I've observed a color change in my stock solution (e.g., from colorless to yellow or brown). What does this indicate?
A2: A color change in your solution is a strong indicator of chemical degradation. The formation of colored species often results from the generation of highly conjugated systems or polymeric materials.
-
Oxidation Products: Oxidation of the furan ring or the dimethoxyphenyl group can lead to the formation of colored byproducts. The dimethoxyphenyl group, in particular, can be oxidized to quinone-type structures, which are often colored.
-
Polymerization: The acrylamide moiety is a monomer that can undergo free-radical polymerization, especially in the presence of light, heat, or radical initiators. This can lead to the formation of oligomers or polymers, which may be insoluble or colored.
-
Degradation Product Chromophores: The degradation products themselves may possess chromophores that absorb in the visible region, leading to a colored solution. For instance, ring-opened furan derivatives can be colored.
It is crucial to store solutions of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide protected from light and in an inert atmosphere (e.g., under argon or nitrogen) to minimize these degradation pathways.
Q3: What are the best practices for preparing and storing solutions of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide to ensure maximum stability?
A3: To maintain the integrity of your compound in solution, adhere to the following best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents like methanol and ethanol can participate in solvolysis reactions, while residual water in any solvent can contribute to hydrolysis. Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions. However, the stability in these solvents should still be verified.
-
pH Control: If working with aqueous buffers, maintain a pH as close to neutral (pH 6-8) as possible. The stability of acrylamides generally decreases in strongly acidic or basic conditions.[10]
-
Inert Atmosphere: Purge the solvent with an inert gas (argon or nitrogen) before preparing the solution. Store the solution under an inert atmosphere to minimize oxidative degradation.
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.[2][11]
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C). For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Use of Antioxidants: For applications where it is permissible, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to quench free radicals and prevent oxidative degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the compound in the assay medium. | Prepare fresh dilutions of the compound from a recently prepared stock solution for each experiment. | Improved consistency in assay results. |
| Interaction with assay components. | Run a control experiment where the compound is incubated in the assay medium for the duration of the experiment and then analyze its purity by HPLC. | Determine if the assay medium itself is causing degradation. |
| Adsorption to plasticware. | Use low-adhesion microplates or glass inserts. Compare results obtained with different types of plates. | Reduced variability and increased apparent potency if adsorption was an issue. |
Issue 2: Appearance of new peaks in HPLC chromatograms over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis. | Analyze a sample of the aged solution by LC-MS to identify the mass of the new peaks. Compare with the expected mass of the hydrolyzed products (3-(furan-2-yl)acrylic acid and 2,5-dimethoxyaniline). | Confirmation of hydrolysis as a degradation pathway. |
| Oxidation. | Prepare a solution in a degassed solvent and store it under an inert atmosphere. Compare its stability to a solution stored in the presence of air. | Slower formation of new peaks in the solution stored under an inert atmosphere. |
| Photodegradation. | Store a solution in the dark and another exposed to ambient light. Analyze both by HPLC at various time points. | The solution exposed to light will show a faster rate of degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.[1][3][4]
Objective: To identify the degradation pathways of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide under various stress conditions.
Materials:
-
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
-
HPLC-grade acetonitrile and water
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector[12]
-
LC-MS system for peak identification[12]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B option 2) or a UV lamp (254 nm and 365 nm) for 24 hours.[2]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Characterize significant degradation products using LC-MS.
-
Data Interpretation:
| Stress Condition | Expected % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) | Plausible Mechanism |
| 1 M HCl, 60°C | 15-25% | 3-(furan-2-yl)acrylic acid, 2,5-dimethoxyaniline | Amide hydrolysis |
| 1 M NaOH, 60°C | 20-35% | 3-(furan-2-yl)acrylic acid, 2,5-dimethoxyaniline | Amide hydrolysis |
| 3% H₂O₂, RT | 10-20% | Ring-opened furan derivatives, oxidized dimethoxyphenyl species | Oxidation |
| 80°C | 5-15% | Various minor degradants | Thermal decomposition |
| Photolytic | 25-50% | Isomers, polymers, various photoproducts | Photodegradation, polymerization |
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- Development of forced degradation and stability indic
- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Acidic and Alkaline Hydrolysis of Polyacrylamide. (n.d.). Slideshare.
- ACRYLAMIDE. (n.d.).
- Hydrolysis of polyacrylamide and investigation of characteristics of its hydrolyzed forms. (2024, March 11).
- Shanker, R., Ramakrishna, C., & Seth, P. K. (1990). Microbial degradation of acrylamide monomer. Archives of Microbiology, 154(2), 192-198.
- Vinu, R., & Madras, G. (2008). Photocatalytic Degradation of Poly(Acrylamide-co-acrylic Acid). The Journal of Physical Chemistry B, 112(30), 8928-8935.
- Process for Hydrolyzing Acrylamide Polymer. (n.d.). Scribd.
- Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745-757.
- Vinu, R., & Madras, G. (2008). Photocatalytic degradation of poly(acrylamide-co-acrylic acid). The Journal of Physical Chemistry B, 112(30), 8928-8935.
- Vinu, R., & Madras, G. (2008). Photocatalytic Degradation of Poly(Acrylamide-co-acrylic Acid). The Journal of Physical Chemistry B, 112(30), 8928-8935.
- Henderson, L. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Spotlight on the Life Cycle of Acrylamide-Based Polymers Supporting Reductions in Environmental Footprint: Review and Recent Advances. (n.d.). PMC.
- Analytical Techniques In Stability Testing. (2025, March 24).
- El-Mekabaty, A. I., et al. (2026, January 6).
- Very low pressure pyrolysis of furan, 2-methylfuran and 2,5-dimethylfuran. The stability of the furan ring. (n.d.). The Journal of Physical Chemistry.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
- THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. (2012, January).
- core components of analytical method validation for small molecules-an overview. (2025, August 10).
- pH Behavior of Polymer Complexes between Poly(carboxylic acids) and Poly(acrylamide derivatives) Using a Fluorescence Label Technique. (2019, July 17). MDPI.
- The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE. (n.d.).
- Oxidative Cleavage of Furans. (n.d.). Organic Reactions.
- POLYACRYLAMIDE. (n.d.).
- Smith, E. A., & Oehme, F. W. (1996). Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH. Ecotoxicology and Environmental Safety, 35(2), 121-129.
- Synthesis and photochemical stability of acrylamide and succinic anhydride copolymer with dyes. (2024, November 1).
- Lutz, J. F., et al. (2016, February 12). pH dependent thermoresponsive behavior of acrylamide–acrylonitrile UCST-type copolymers in aqueous media. RSC Publishing.
- 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. (2019, May 15). PubMed.
- Synthesis, Characterization and Radical Polymerization of Novel Furan Substituted Acrylamide. (2016, November 30). Asian Journal of Chemistry.
- Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377.
- N-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]acrylamide. (n.d.). Chem-Impex.
- Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. (n.d.).
- n-((acryloylamino)(3,4-dimethoxyphenyl)methyl)acrylamide. (n.d.). Sigma-Aldrich.
- Impact of Technological Processes on the Formation of Furosine, Acrylamide and Furan in Traditional Venezuelan Cocoa. (2024, March 8). MDPI.
- Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry. (2017, November 3). PubMed.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. asianjpr.com [asianjpr.com]
- 5. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic degradation of poly(acrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH dependent thermoresponsive behavior of acrylamide–acrylonitrile UCST-type copolymers in aqueous media - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00162A [pubs.rsc.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. sepscience.com [sepscience.com]
Technical Support Center: Chromatographic Purification of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Introduction: Welcome to the dedicated technical support guide for the chromatographic purification of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. This molecule, with its unique combination of a UV-active dimethoxyphenyl ring, a reactive acrylamide linker, and an acid-sensitive furan moiety, presents specific challenges for achieving high purity. This guide is structured as a series of troubleshooting questions and detailed answers, designed by our application scientists to provide you with both the "how" and the "why" behind optimal purification strategies. Our goal is to empower you, the researcher, to resolve common issues encountered in both normal- and reversed-phase chromatography, ensuring the integrity and purity of your final compound.
Section 1: Foundational Strategy - Choosing Your Chromatographic Method
This section will help you decide on the most appropriate primary purification technique based on your specific experimental needs, such as sample scale, required purity, and available equipment.
Q1: I have just completed the synthesis. Should I use normal-phase flash chromatography or reversed-phase preparative HPLC for the primary purification?
A1: The choice between flash chromatography and preparative HPLC depends on a trade-off between speed, sample load, resolution, and cost.[1][2]
-
Choose Flash Chromatography if:
-
You are purifying a large amount of crude material (>1 gram). Flash chromatography columns have a much higher sample capacity than equivalently sized HPLC columns.[2]
-
Your primary goal is to remove the bulk of impurities quickly, and a final polishing step (like recrystallization or a secondary HPLC run) is planned.
-
The separation between your target compound and major impurities is significant on a Thin Layer Chromatography (TLC) plate (ΔRf > 0.2).
-
Cost and solvent consumption are major concerns. Flash systems and their consumables are generally less expensive.[3]
-
-
Choose Preparative HPLC if:
-
High purity (>98%) is required in a single step. The smaller particle sizes in HPLC columns provide significantly higher separation efficiency and resolution for closely eluting impurities.[3][4]
-
You are working with a smaller amount of material (<1 gram).
-
Your impurities are structurally very similar to the target compound, resulting in poor separation on TLC.
-
You need to produce a reference standard for analytical testing.[5]
-
A common and highly effective strategy is to use flash chromatography for a rapid initial cleanup, followed by preparative HPLC on the combined, partially purified fractions to achieve the final desired purity.[3]
Section 2: Troubleshooting Normal-Phase Chromatography (Silica Gel)
Normal-phase chromatography on silica gel is a common first-pass purification technique for moderately polar compounds like N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. However, its success is highly dependent on proper technique.
Q2: My compound is streaking badly on the TLC plate and giving a broad, tailing peak during flash chromatography. What is happening?
A2: This is a classic sign of undesirable interactions with the stationary phase. The acidic silanol groups (Si-OH) on the surface of the silica gel are likely interacting too strongly with your molecule.[6] Given your compound's structure, the amide moiety and the nitrogen of the dimethoxyphenyl ring can act as basic sites, leading to strong adsorption and poor peak shape.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia solution to your mobile phase (typically 0.1-1% by volume).[7] This neutralizes the most acidic sites on the silica, preventing strong ionic interactions and dramatically improving peak shape for amine-containing compounds. Always perform a new TLC with the modified solvent system to re-optimize your elution conditions.
-
Check for Overloading: Tailing can also be caused by injecting too much sample for the column size. Try loading 50% less material and observe if the peak shape improves.
-
Assess Compound Stability: The furan ring in your molecule can be sensitive to strong acids. The inherent acidity of silica gel might be causing some on-column degradation, which often manifests as streaking or the appearance of new, faint spots on TLC.[8] The use of a basic modifier, as mentioned above, will also mitigate this risk.
Q3: My purification is not reproducible. The Rf value of my compound keeps changing between runs. Why?
A3: The most common cause of poor reproducibility in normal-phase chromatography is a fluctuating water content in the mobile phase.[9] Water is a highly polar solvent that strongly adsorbs to the active sites on the silica gel. Small changes in ambient humidity can alter the water content of your solvents, leading to significant shifts in retention times.[9]
Troubleshooting Steps:
-
Use High-Quality Solvents: Always use HPLC-grade or freshly opened anhydrous solvents to minimize water contamination.
-
Control Water Content: For highly sensitive separations, you can pre-saturate your non-polar solvent (e.g., hexane) with water and then mix it with a dried polar solvent. This allows you to maintain a constant, defined level of water in your mobile phase, leading to consistent results.[9]
-
Ensure Column Equilibration: Silica columns require longer equilibration times than reversed-phase columns. Before loading your sample, flush the column with at least 5-10 column volumes of your starting mobile phase to ensure the entire stationary phase is conditioned.[9]
Data Table: Common Normal-Phase Solvent Systems
| Polarity | Non-Polar Component | Polar Component | Modifier (if needed) | Application Notes |
| Low | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 0.1-1% Triethylamine | The standard for most compounds. Good for resolving less polar impurities.[7] |
| Medium | Hexanes / Heptane | Dichloromethane (DCM) / Acetone | 0.1-1% Triethylamine | Can provide different selectivity compared to EtOAc. |
| High | Dichloromethane (DCM) | Methanol (MeOH) | 0.1-1% Triethylamine | For more polar compounds. Caution: Use no more than 10% MeOH to avoid dissolving the silica gel.[7] |
Section 3: Troubleshooting Reversed-Phase (RP) Preparative HPLC
Reversed-phase HPLC, typically using a C18 column, is the workhorse for achieving high-purity final products. It separates compounds based on hydrophobicity.
Q4: My compound elutes very early from the C18 column, close to the solvent front, even with a high percentage of water. How can I increase its retention?
A4: Poor retention in RP-HPLC indicates your compound is too polar for the current conditions and is not interacting sufficiently with the non-polar C18 stationary phase.[10] While your molecule has non-polar aromatic rings, the amide, ether, and furan functionalities contribute significant polarity.[11]
Troubleshooting Steps:
-
Modify Mobile Phase pH: The key is to control the ionization state of your molecule. The amide nitrogen is weakly basic. In a neutral or basic mobile phase, it is uncharged. By adding an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you ensure the molecule is protonated.[12][13] This can sometimes increase interaction with residual silanols on the stationary phase, but more importantly, it ensures a consistent charge state for reproducible chromatography. The effect of pH on retention can be significant, so it is a critical parameter to optimize.[14]
-
Reduce Organic Solvent Strength: Ensure your starting gradient conditions are sufficiently aqueous (e.g., start with 5-10% acetonitrile or methanol).
-
Consider a Different Stationary Phase: If retention is still poor on a C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer enhanced retention for moderately polar compounds.
Q5: I'm seeing split or shouldered peaks in my RP-HPLC chromatogram. What could be the cause?
A5: Split or distorted peaks can arise from several sources, from improper sample preparation to on-column issues.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: The most common cause is dissolving your sample in a solvent that is much stronger (less polar) than your initial mobile phase. For example, dissolving the sample in 100% acetonitrile and injecting it into a mobile phase of 10% acetonitrile/90% water will cause the sample to precipitate at the head of the column and then redissolve as the gradient progresses, leading to a distorted peak.[8] Solution: Always dissolve your sample in a solvent that is as close as possible to, or weaker than, your starting mobile phase conditions. Dimethyl sulfoxide (DMSO) is often a good choice for initial sample dissolution due to its high solvent strength, but the final injection solution should be diluted with the mobile phase.
-
Check for Column Contamination or Voiding: A contaminated guard column or a void at the head of the main column can cause the sample band to split. Try running a column performance test standard to verify the column's integrity.
-
Investigate Isomers or On-Column Degradation: While less common, it's possible you have closely eluting isomers or that the compound is degrading during the separation. The acrylamide moiety is a Michael acceptor and could potentially react with nucleophilic species.[15]
Section 4: FAQs on Compound Stability & Detection
Q6: Is my compound likely to degrade on the column?
A6: Yes, there is a potential for degradation that you must control.
-
On Silica Gel: As mentioned, the acidic nature of standard silica can promote reactions with the furan ring or hydrolysis of the acrylamide. Using a base-deactivated silica or adding a basic modifier like triethylamine is highly recommended.[7][8]
-
In RP-HPLC Mobile Phase: Avoid strongly acidic (pH < 2) or basic (pH > 8) mobile phases unless you have specifically tested for compound stability under those conditions. A mobile phase buffered with 0.1% formic acid (pH ~2.7) is generally a safe starting point. Acrylamides are generally stable in aqueous solutions under typical chromatographic conditions but can react with nucleophiles.[15][16]
Q7: What is the best way to detect my compound during chromatography?
A7: Your compound is an excellent candidate for UV-Vis detection. The extended conjugation across the furan, acrylamide, and dimethoxyphenyl systems will result in strong UV absorbance.[17]
-
Wavelength Selection: Use a photodiode array (PDA) detector if available. This will allow you to record the full UV spectrum of your eluting peak and select the wavelength of maximum absorbance (λ-max) for the highest sensitivity. This also helps in assessing peak purity.
-
Typical Wavelengths: Expect strong absorbance in the 254 nm to 365 nm range. A preliminary run monitoring a broad range (e.g., 220-400 nm) is advisable to pinpoint the optimal wavelength.[18]
Section 5: Experimental Protocols
Protocol 1: TLC Method Development for Normal-Phase Chromatography
-
Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~5 mg/mL solution.
-
Spot the Plate: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Keep the spot size small.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase (e.g., start with 30% Ethyl Acetate in Hexanes). Ensure the chamber is saturated with solvent vapor.
-
Visualize: After the solvent front has moved up ~80% of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm and 365 nm).[17]
-
Optimize:
-
If the target spot's Rf is too low (< 0.2), increase the polarity of the mobile phase (e.g., move to 40% EtOAc/Hexanes).
-
If the Rf is too high (> 0.5), decrease the polarity.
-
If spots are streaking, add 0.5% triethylamine to the mobile phase and re-run.
-
The ideal Rf for column chromatography is between 0.25 and 0.35.
-
Protocol 2: General Flash Chromatography Purification
-
Select Column and Solvents: Based on your optimized TLC, choose an appropriate column size for your sample amount. The mobile phase will be the one that gave you the target Rf of ~0.3.
-
Pack the Column (if applicable): If using a glass column, pack it with silica gel as a slurry in the least polar solvent (e.g., hexanes). For pre-packed cartridges, proceed to equilibration.
-
Equilibrate: Run 3-5 column volumes of your starting mobile phase through the column.
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully load the dried powder onto the top of the column bed. This method generally gives better resolution than a liquid injection.
-
Run the Chromatography: Start eluting with your mobile phase. You can use an isocratic elution (same solvent mixture throughout) or a gradient (gradually increasing the polarity).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Effect of pH on LC-MS Analysis of Amines.
- Effect of pH on LC-MS Analysis of Amines.
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Important Points about Ion Chrom
- Prep HPLC vs.
- Flash chromatography vs prep HPLC: you want speed or precision?. Buchi.com.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Comparing Flash Chromatography and HPLC: A Comprehensive Guide. Hawach Scientific.
- Flash Chromatography and Semi-Preparative HPLC: Review on the Applications and Recent Advancements over the Last Decade.
- Is There Really a Difference Between Flash and HPLC for LC Purific
- Lecture 12: High Performance Liquid Chromatography. University of California, Davis.
- Application Notes and Protocols for the Quantification of Acrylamide Deriv
- Stability of acrylamide in model systems and its reactivity with selected nucleophiles.
- Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- Rules for solvent selection in GC analysis?.
- Normal Phase Chrom
- Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester.
- Studies on the stability of acrylamide in food during storage. PubMed.
- Chrom
- Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response.
- 2.
- Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chrom
Sources
- 1. Flash chromatography vs prep HPLC: you want speed or precision? | Buchi.com [buchi.com]
- 2. Comparing Flash Chromatography and HPLC: A Comprehensive Guide [hplcvials.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Normal Phase Chromatography [labbulletin.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Furan Derivatives
Status: Operational Ticket ID: T-FUR-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your furan derivative analysis (e.g., 5-HMF, Furfural, Nitrofurantoin, Furosemide) is exhibiting peak tailing. In high-performance liquid chromatography (HPLC), peak tailing is not merely a cosmetic issue; it compromises resolution, integration accuracy, and detection limits.[1]
Furan derivatives present unique challenges. They are often polar, light-sensitive, and possess functional groups (aldehydes, carboxylic acids, or amines) that interact aggressively with the stationary phase. This guide prioritizes causality over trial-and-error , helping you diagnose whether your issue is chemical (silanol interactions, pH mismatch) or physical (system dead volume, column void).
Module 1: The Diagnostic Triage
Before adjusting your chemistry, you must rule out hardware failure. Use this decision matrix to isolate the root cause.
Visualizing the Workflow
Figure 1: Diagnostic logic flow to distinguish between system-level physical failures and method-level chemical interactions.
Protocol 1: The "No-Column" Test
Objective: Determine if the tailing originates from the LC system (injector/tubing/detector) or the column.
-
Remove the HPLC column.
-
Install a zero-dead-volume union (ZDV) to connect the injector directly to the detector.
-
Inject your standard.
-
Analysis:
-
Symmetrical Spike: Your system is healthy. The issue is the column or the chemistry.
-
Tailing Spike: You have extra-column volume (bad connections, wrong tubing ID) or a dirty flow cell.
-
Module 2: Chemical Interactions (The "Why")
If the system is healthy, the tailing is likely caused by Secondary Silanol Interactions .
The Mechanism
Silica-based columns (C18, C8) contain residual silanol groups (-Si-OH).[1]
-
The Furan Factor: Furan derivatives often contain electron-rich oxygen atoms (furfural) or basic amine groups (nitrofurans).
-
The Interaction: At pH > 3.5, silanols deprotonate to form
. This acts as a cation exchanger, attracting positively charged or polar regions of the furan molecule. This "drag" causes the tail.
Visualizing Silanol Suppression
Figure 2: Mechanism of secondary silanol interactions. Lowering pH suppresses ionization, preventing the "drag" on furan analytes.
Troubleshooting Guide: Chemical Adjustment
| Parameter | Adjustment | Why it works for Furans |
| Mobile Phase pH | Lower to 2.0 – 2.5 | Suppresses silanol ionization ( |
| Buffer Choice | Phosphate (Non-MS) Formate (MS) | Phosphate provides excellent buffering at low pH. Formic acid (0.1%) is volatile for LC-MS but weaker. |
| Additives | Triethylamine (TEA) | TEA competes for silanol sites, "blocking" them from the furan analyte. Note: Not MS compatible. |
| Column Choice | End-capped / Base-Deactivated | "End-capping" chemically bonds a small group to residual silanols, physically preventing interaction. |
Module 3: Sample Solvent Effects
A common but overlooked cause of tailing in furan analysis is the "Strong Solvent Effect."
The Scenario: You dissolve your hydrophobic furan derivative in 100% Acetonitrile (ACN) or Methanol because it is not soluble in water. You inject this into a mobile phase that is 90% Water / 10% ACN.
The Result: The plug of strong solvent (ACN) travels down the column, carrying the analyte with it faster than the mobile phase allows. The analyte precipitates or spreads out at the interface, causing distorted, tailing, or split peaks.[2]
Protocol 2: The Dilution Study
Objective: Confirm solvent mismatch.
-
Run A: Inject 10 µL of sample dissolved in 100% ACN.
-
Run B: Dilute the sample 1:10 with the initial mobile phase (e.g., 90% Water). Inject 10 µL (or adjust volume to match mass on column).
-
Compare: If Run B has a sharp peak and Run A tails, the issue is your sample solvent.
Solution: Always dissolve the sample in a solvent composition that matches the initial mobile phase conditions as closely as possible.
Module 4: Quantifying the Problem
Do not rely on "eyeballing" the peak. Use the USP Tailing Factor (
- : Peak width at 5% of peak height.[3]
- : Distance from peak front to peak maximum at 5% height.
Acceptance Criteria:
- : Excellent.
- : Acceptable for most assays.[4]
- : Unacceptable (Quantitation data is suspect).
Frequently Asked Questions (FAQ)
Q: I am analyzing 5-HMF and the peak is tailing, but I am already using pH 2.5 phosphate buffer. A: Check your column age. Acidic hydrolysis can strip the bonded phase (C18) off the silica over time, exposing more silanols. If the column has seen >500 injections at low pH, try a new column. Also, ensure you are not overloading the column (see Protocol 2).
Q: Can metal chelation cause tailing for furans? A: Yes, specifically for furan derivatives with chelating groups (like carboxylic acids adjacent to the ring oxygen). If you suspect this, add 5-10 mM EDTA to the mobile phase (if not using MS) or use a "bio-inert" or PEEK-lined column hardware to eliminate iron interaction.
Q: My tailing factor is 1.8. Is this okay? A: For a limit test, it might be passable. For a quantitative assay, it is risky. A tailing peak makes the integration end-point difficult to define, leading to high %RSD (Relative Standard Deviation) in your results.
References
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? USP Tailing Factor Calculation. Retrieved from [Link]
-
Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Silanol Interactions and Column Selection. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape in Reverse Phase Chromatography. Retrieved from [Link]
-
Sielc Technologies. (2025). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
Sources
Reducing impurities in the synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Welcome to the technical support center for the synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on identifying and minimizing impurities. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and achieve high-purity material essential for your research.
Section 1: Troubleshooting & FAQs - Reaction Pathway and Impurity Formation
This section addresses the most frequently encountered issues during the synthesis, from starting material quality to reaction execution and product workup.
Q1: My starting 2,5-dimethoxyaniline is off-color (pink, brown, or dark purple). Is it still usable, and what causes this discoloration?
A: Discoloration in 2,5-dimethoxyaniline is almost always due to oxidation. Aniline and its derivatives are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[1] While the presence of minor color might not completely inhibit the reaction, using discolored starting material is a primary source of difficult-to-remove impurities in your final product.
-
Causality: The electron-rich aromatic ring, activated by the amino and methoxy groups, is easily oxidized. This process can be accelerated by light and trace metal contaminants. These oxidized species can carry through the synthesis or even catalyze further degradation under reaction conditions.
-
Recommended Action:
-
Purification is Recommended: Before use, purify the 2,5-dimethoxyaniline. Sublimation under reduced pressure is an effective method for this compound.[2] Alternatively, recrystallization from a suitable solvent or filtration through a short plug of activated carbon or silica gel can remove colored impurities.
-
Storage: Always store 2,5-dimethoxyaniline under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer to minimize oxidation.
-
Q2: After my reaction, I have a significant amount of unreacted 2,5-dimethoxyaniline and a large amount of 3-(furan-2-yl)acrylic acid in my crude product. What is the likely cause of this low conversion?
A: This is a classic sign of acyl chloride hydrolysis. The intended reaction is an amide coupling between the amine and 3-(furan-2-yl)acryloyl chloride. However, acyl chlorides are highly reactive and will readily react with any nucleophile present, including water.[3]
-
Causality: The synthesis is often performed under Schotten-Baumann conditions, which may involve an aqueous base (like aq. NaOH) or a biphasic system.[4][5] If the acyl chloride is exposed to water before it can react with the amine, it rapidly hydrolyzes back to the corresponding carboxylic acid, 3-(furan-2-yl)acrylic acid. This consumes your acylating agent and leaves the amine unreacted.
-
Recommended Action:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. If using a tertiary amine base like triethylamine (Et₃N) or pyridine in an organic solvent, ensure these are also anhydrous.[6]
-
Order of Addition: Add the acyl chloride solution dropwise to the solution containing the amine and the base. This ensures the amine is readily available to react, outcompeting residual water.
-
Use a Non-Aqueous Base: Switch from an aqueous base to an organic base like triethylamine or pyridine in a dry aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[] This minimizes the primary source of water.
-
Q3: My final product is pure by NMR, but it has a persistent yellow or brownish tint. What is this impurity and how can I remove it?
A: A persistent tint in an otherwise pure product often points to trace amounts of highly conjugated or oxidized impurities that are difficult to detect by standard NMR.
-
Causality:
-
Oxidized Aniline Species: As discussed in Q1, trace oxidation of the 2,5-dimethoxyaniline starting material can carry through the entire synthesis.
-
Furan Ring Instability: The furan ring can be sensitive to strongly acidic conditions, potentially leading to ring-opening or polymerization, forming colored "humins" or oligomeric by-products, especially if purification involves harsh acidic treatments.[1]
-
In-situ Polymerization: The acrylamide moiety can undergo slight polymerization upon heating or exposure to light, creating oligomers that can be colored.
-
-
Recommended Action:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol) and add a small amount of activated carbon. Heat the mixture gently for 10-15 minutes, then filter hot through a pad of Celite®. The activated carbon is highly effective at adsorbing colored, nonpolar impurities.
-
Optimized Recrystallization: Perform a careful recrystallization (see Protocol 1). Sometimes, slow crystallization from a well-chosen solvent system is sufficient to exclude the colored impurities from the crystal lattice.
-
Inhibitor Addition: During workup or storage, consider adding a small amount of a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) if you suspect oligomerization is the issue.[8]
-
Q4: The reaction is very exothermic and difficult to control upon adding the acryloyl chloride. How can I manage this?
A: The reaction between an amine and an acyl chloride is typically very fast and highly exothermic.[][9] Uncontrolled exotherms can lead to side reactions and the formation of degradation products.
-
Causality: The high electrophilicity of the acyl chloride carbonyl carbon and the high nucleophilicity of the amine lead to a rapid reaction rate, releasing significant heat.
-
Recommended Action:
-
Control Temperature: Perform the reaction at a reduced temperature. Start by cooling the amine solution in an ice bath (0 °C) before beginning the addition of the acyl chloride.
-
Slow, Controlled Addition: Dissolve the 3-(furan-2-yl)acryloyl chloride in your reaction solvent and add it dropwise to the cooled amine solution using an addition funnel over 30-60 minutes. This allows the heat to dissipate as it is generated.
-
Ensure Efficient Stirring: Vigorous stirring ensures that the added acyl chloride reacts quickly and localized "hot spots" do not form.
-
Section 2: Key Experimental Protocols and Data
Protocol 1: Optimized Synthesis via Schotten-Baumann Reaction
This protocol is designed to minimize hydrolysis and oxidation side reactions.
Step 1: Preparation of 3-(furan-2-yl)acryloyl chloride
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 3-(furan-2-yl)acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid).
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The solution should become clear.
-
Note: This acyl chloride is moisture-sensitive and is best used immediately without isolation.[6]
Step 2: Amide Formation
-
In a separate, larger flame-dried flask, dissolve 2,5-dimethoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath with vigorous stirring.
-
Add the freshly prepared solution of 3-(furan-2-yl)acryloyl chloride from Step 1 dropwise to the amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Isolation
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing minor impurities and achieving high product purity.[10]
Step 1: Solvent Screening
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling point. An ideal solvent will dissolve the product when hot but not when cold.
-
Common choices include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or toluene/hexane.
| Solvent System | Suitability for Polar Amides | Notes |
| Ethanol/Water | Good | Product is often soluble in hot ethanol and precipitates upon addition of water. |
| Ethyl Acetate/Hexane | Excellent | Dissolve in minimal hot ethyl acetate, then add hexane until turbidity appears. Cool to crystallize. |
| Toluene | Good | Useful for less polar impurities. High boiling point requires care. |
Step 2: Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or primary solvent like ethyl acetate) to completely dissolve the solid.
-
If a mixed solvent system is used, add the second solvent (the "anti-solvent" like hexane) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Visual Diagrams of Key Processes
Diagram 1: Overall Synthetic Pathway
Caption: High-level overview of the synthesis pathway.
Diagram 2: Common Impurity Formation Pathways
Caption: Key side reactions leading to common impurities.
Diagram 3: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
- Vertex AI Search. (2023). How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? - FAQ.
- ResearchGate. (n.d.). Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation...
- BenchChem. (2025). Technical Support Center: Acrylamide Derivative Polymerization.
- Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. ResearchGate.
- ResearchGate. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Google Patents. (n.d.). US3324180A - Purification of acrylamide.
- ResearchGate. (2025). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Jain, S., et al. (2010). Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline). RSC Publishing.
- Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Vasin, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
- Zhishang Chem. (2025). 3-(2-Furyl)acrylic Acid CAS 539-47-9.
- Ramu, A., & Rajendrakumar, K. (n.d.). Materials: N-Isopropyl acrylamide (NIPAM; Aldrich, 97%) was recrystallized three times from a mixture of.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- Columbia University. (n.d.). Column chromatography.
- GL Sciences. (n.d.). MONOCAP AMIDE.
- Google Patents. (n.d.). US3855075A - Method of purification of acrylamide by distillation with a polymer inhibitor.
- Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Lanigan, R. M., & Sheppard, T. D. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- BenchChem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
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Technical Support Center: Process Chemistry for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Current Status: Operational Ticket ID: SC-882-FUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are scaling up the synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide . This is not a trivial amide coupling. The convergence of an electron-rich, oxidation-prone aniline (2,5-dimethoxyaniline) with an acid-sensitive furan ring (3-(furan-2-yl)acrylic acid) creates a narrow thermodynamic window.
Standard "textbook" conditions often fail here, resulting in black tars (furan polymerization) or purple/brown oils (aniline oxidation). This guide prioritizes kinetic control and impurity management suitable for gram-to-kilogram scale-up.
Module 1: The Synthetic Route & Critical Control Points
For scale-up, we reject expensive peptide coupling reagents (HATU/EDC) in favor of the Acid Chloride Method via Oxalyl Chloride. This route offers the best balance of atom economy and purification ease, provided temperature is strictly controlled.
The Protocol (Optimized for Scale)
Step 1: Activation (Acid Chloride Formation)
-
Reagents: 3-(Furan-2-yl)acrylic acid (1.0 equiv), Oxalyl Chloride (1.2 equiv), DMF (0.05 equiv, catalytic).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Condition:
C Room Temperature (RT). DO NOT REFLUX.
Step 2: Coupling (Amidation)
-
Reagents: 2,5-Dimethoxyaniline (1.0 equiv), Triethylamine (TEA) or DIPEA (1.5 equiv).
-
Solvent: Anhydrous DCM.
-
Condition: Add Acid Chloride solution to the Amine/Base solution at
C.
Reaction Logic Flow
Figure 1: Optimized synthetic workflow highlighting the critical intermediate stage.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users during scale-up.
Q1: The reaction mixture turned into a black tar/resin. What happened?
Diagnosis: Furan Ring Polymerization. The furan ring is an electron-rich diene. In the presence of strong acids (like excess HCl generated during acid chloride formation) or high heat, it undergoes ring-opening polymerization.
-
The Fix:
-
Switch Reagents: If using Thionyl Chloride (
), switch to Oxalyl Chloride . requires reflux to remove , which cooks the furan. Oxalyl chloride works at RT.[1] -
Base Scavenging: Ensure your coupling step has sufficient base (TEA/DIPEA) present before the acid chloride is added to neutralize HCl immediately.
-
Temperature: Never exceed
C.
-
Q2: The product is purple or dark brown. Is it impure?
Diagnosis: Quinone Imine Formation. 2,5-Dimethoxyaniline is highly susceptible to oxidation. Trace oxygen or metal impurities can oxidize the aniline to a colored quinoid species.
-
The Fix:
-
Degas Solvents: Sparge DCM with Nitrogen/Argon for 15 mins before use.
-
Acid Wash: The colored impurity is often basic. A mild acid wash (0.5 M Citric Acid) during workup can remove oxidized aniline byproducts. Do not use 1M HCl, as it may degrade the furan amide.
-
Q3: My yield is low (<50%), and I see starting material.
Diagnosis: Vilsmeier Adduct Stability. When using DMF as a catalyst with Oxalyl Chloride, a Vilsmeier reagent (chloroiminium ion) is formed. If the reaction is quenched too early or moisture enters, it reverts to the acid.
-
The Fix:
-
Monitoring: Monitor the activation step by quenching a small aliquot with methanol and checking for the methyl ester by TLC/LCMS. Only proceed to coupling once the acid is fully converted.
-
Dryness: Ensure the aniline solution is strictly anhydrous. Water competes with the aniline for the acid chloride, reverting it to the starting acid.
-
Module 3: Purification & Isolation Protocol
Avoid column chromatography for scales >10g. Use this crystallization-driven isolation.[2]
Step-by-Step Workup
| Step | Action | Scientific Rationale |
| 1. Quench | Add water dropwise to the reaction at | Hydrolyzes excess acid chloride safely. |
| 2. Separation | Dilute with DCM, separate layers. | Product stays in organic phase; salts go to aqueous. |
| 3. Acid Wash | Wash organic layer with 0.5M Citric Acid (2x). | Removes unreacted aniline and TEA. Citric acid is gentle enough to spare the furan. |
| 4. Base Wash | Wash organic layer with sat. | Removes unreacted starting acid and phenolic impurities. |
| 5. Isolation | Dry over | Prepares for crystallization. |
| 6. Crystallization | Recrystallize from Hot Ethanol or IPA/Water (9:1) . | The planar amide crystallizes well; impurities (tars) usually stay in the mother liquor. |
Impurity Troubleshooting Logic
Figure 2: Decision tree for identifying and resolving impurity profiles.
References
-
BenchChem. (2025).[2][3] Side reactions to avoid in the preparation of furan derivatives: Polymerization and Ring Opening. Retrieved from 3
-
Organic Chemistry Portal. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Retrieved from 5
-
Sigma-Aldrich. (2025). 3-(2-Furyl)acrylic acid Properties and Stability. Retrieved from 6
-
Gandini, A., et al. (2022). Conditions to Control Furan Ring Opening during Polymerization.[2][7][8] PMC. Retrieved from 7
-
Kappe, C. O., et al. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.[1] Scilit.[1] Retrieved from 1
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 2-呋喃丙烯酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating In Vitro Activity of Novel Compounds
In the fast-paced world of drug discovery, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Rigorous in-vitro validation is the bedrock of this process, providing the essential data that guides critical go/no-go decisions. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth perspective on structuring a robust validation cascade. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, ensuring that every step is part of a self-validating system.
The Foundational Step: Compound Management and Quality Control
Before a single assay is run, the integrity of your novel compound must be unimpeachable. Deficiencies in compound management can lead to inaccurate and irreproducible results, wasting valuable time and resources.[1]
Key Considerations:
-
Purity and Identity: The purity and chemical identity of the compound should be confirmed using methods like LC-MS and NMR. This ensures that the observed biological activity is attributable to the compound of interest and not an impurity.
-
Solubility: The solubility of the compound in the assay buffer is critical. Undissolved compound can lead to inaccurate concentration-response curves and misleading potency values. It is essential to determine the maximum soluble concentration and to use a suitable solvent, such as DMSO, at a concentration that does not affect the assay system.[2]
-
Stability: The stability of the compound under storage and assay conditions must be assessed.[3] Degradation of the compound over time can lead to a loss of activity and an underestimation of its true potency.[3]
Primary Screening: A Comparative Look at Identifying "Hits"
Primary screening assays are the first step in identifying compounds that interact with the biological target of interest. These assays are typically high-throughput and are designed to quickly screen large compound libraries.[4] The choice of assay format is critical and depends on the nature of the target and the desired endpoint.
For Cellular Targets: Assessing Cell Viability
When the desired outcome is to assess a compound's effect on cell health, a variety of cell viability assays are available. The choice of which to use depends on the specific question being asked.
| Assay | Principle | Advantages | Disadvantages | Best For |
| MTT | Measures mitochondrial reductase activity.[5][6][7] | Inexpensive, well-established.[5] | Requires a solubilization step, endpoint assay.[5][7] | Endpoint analysis of metabolic activity. |
| MTS | Similar to MTT, but the formazan product is soluble in culture medium.[5][6][8] | No solubilization step, more convenient than MTT.[5] | Can be affected by compounds that alter cellular redox state. | Higher-throughput screens where convenience is key. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells.[5][8] | Highly sensitive, simple "add-mix-measure" protocol.[5] | More expensive than tetrazolium-based assays. | Sensitive detection of viable cells, especially at low cell numbers. |
For Specific Molecular Targets: Enzyme and Receptor Binding Assays
When the target is a specific protein, such as an enzyme or receptor, more targeted assays are required.
-
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.[9] The assay is designed by choosing an appropriate substrate and detecting the formation of the product or the depletion of the substrate over time.[9]
-
Receptor Binding Assays: These assays measure the ability of a compound to bind to a specific receptor.[10][11][12] Typically, a labeled ligand (radiolabeled or fluorescent) that is known to bind to the receptor is used.[10][13] The novel compound is then tested for its ability to compete with the labeled ligand for binding to the receptor.[10]
The In-Vitro Validation Workflow
A logical and stepwise approach is crucial for efficiently validating novel compounds. The following workflow illustrates a typical progression from initial screening to more in-depth characterization.
Caption: A typical workflow for the in-vitro validation of novel compounds.
Secondary and Orthogonal Assays: The Cornerstone of Confidence
A "hit" from a primary screen is merely a starting point. To build confidence and eliminate false positives, it is essential to confirm the activity using an orthogonal assay.[14][15][16] An orthogonal assay measures the same biological endpoint but uses a different technology or principle.[14] This approach is favored by regulatory agencies as it strengthens the validity of the data.[14]
Why are orthogonal assays so important?
-
Eliminating Artifacts: High-throughput screening is susceptible to artifacts where a compound may interfere with the assay technology rather than the biological target.[16] For example, a fluorescent compound could be mistakenly identified as a hit in a fluorescence-based assay. An orthogonal assay using a different detection method (e.g., luminescence or absorbance) would quickly identify this as a false positive.
-
Confirming On-Target Activity: If a compound shows activity in two mechanistically distinct assays, it provides strong evidence that it is genuinely interacting with the intended target.[14]
Mechanism of Action (MoA) Studies: Unraveling the "How"
Once a compound's activity is confirmed, the next critical step is to understand its mechanism of action. MoA studies aim to elucidate how the compound exerts its biological effect at a molecular level.
For Enzyme Inhibitors:
For compounds that inhibit an enzyme, it's important to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[17] This is typically done by performing enzyme kinetic studies where the initial reaction rate is measured at various concentrations of both the substrate and the inhibitor.[17]
For Cellular Pathways: Reporter Gene Assays
Reporter gene assays are a powerful tool for studying the effects of a compound on specific cellular signaling pathways.[18][19][20] In these assays, the expression of a "reporter gene" (e.g., luciferase or green fluorescent protein) is placed under the control of a specific genetic regulatory element that is responsive to a particular signaling pathway.[21][22] By measuring the expression of the reporter gene, researchers can determine if a compound activates or inhibits that pathway.[18][19]
Caption: Simplified MAPK/ERK signaling pathway with a point of inhibition.
Experimental Protocols: A Closer Look
To ensure reproducibility, detailed and well-documented protocols are essential.
Protocol 1: General Cell Viability (MTS) Assay
This protocol outlines a typical workflow for determining the effect of a novel compound on cell viability using an MTS assay.[6][23]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel compound. Include a vehicle control (e.g., DMSO) and a positive control (a compound known to induce cell death).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[6][23]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: General Biochemical Enzyme Inhibition Assay
This protocol provides a framework for determining the in-vitro inhibitory activity of a compound against a purified enzyme.[9][24]
-
Reagent Preparation: Prepare solutions of the purified enzyme, the enzyme's specific substrate, and a serial dilution of the inhibitor compound in an optimized assay buffer.[24]
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a microplate, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15-30 minutes).[24]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[24]
-
Signal Detection: Measure the rate of the reaction using a microplate reader (absorbance, fluorescence, or luminescence, depending on the substrate).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The goal of in-vitro validation is to generate robust data that can be used to make informed decisions. Proper data analysis is paramount.
Determining Potency: IC50 and EC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the response is reduced by half.[25][26] The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.[25][26] These values are determined by fitting the dose-response data to a non-linear regression model.[27]
A Comparison of Dose-Response Data for Three Hypothetical Compounds
| Compound | IC50 (µM) | Maximum Inhibition (%) | Hill Slope |
| Compound A | 0.5 | 98 | 1.1 |
| Compound B | 2.1 | 85 | 0.9 |
| Compound C | 10.5 | 60 | 1.5 |
In this hypothetical example, Compound A is the most potent, with the lowest IC50 value and the highest maximal inhibition.
Choosing the Right Assay: A Decision-Making Framework
The selection of the most appropriate assay is a critical decision that will impact the quality and relevance of the data generated.
Caption: A decision tree to guide the selection of an appropriate in-vitro assay.
Conclusion: Synthesizing the Data for Go/No-Go Decisions
The in-vitro validation of novel compounds is a multi-faceted process that requires careful planning, execution, and interpretation. By employing a systematic approach that includes robust primary screening, orthogonal confirmation, and in-depth mechanism of action studies, researchers can build a comprehensive data package to support the advancement of promising compounds into the next stages of drug development. The ultimate goal is to identify compounds with the desired biological activity, a clear mechanism of action, and a favorable selectivity profile, thereby increasing the probability of success in the long and arduous journey of bringing a new medicine to patients.
References
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The Importance of Reporter Gene Assays in Drug Discovery. (2024, September 3). Indigo Biosciences. [Link]
-
Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals. [Link]
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Reporter gene. Wikipedia. [Link]
-
Reporter gene assays. PubMed. [Link]
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Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
-
Reporter Gene Assay. Creative Diagnostics. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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The power of orthogonal approaches to accelerate development of targeted therapies. ATA Scientific. [Link]
-
Ligand binding assay. Wikipedia. [Link]
-
Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC. [Link]
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About Ligand Binding Assays. Gifford Bioscience. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
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The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. PubMed. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
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Identification of Novel Compounds That Bind to the HGF β-Chain In Silico, Verification by Molecular Mechanics and Quantum Mechanics, and Validation of Their HGF Inhibitory Activity In Vitro. MDPI. [Link]
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Target Engagement Assays in Early Drug Discovery. Kinam Park. [Link]
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Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
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Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Drug Target Review. [Link]
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The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
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Compound Management and Integrity. News-Medical.net. [Link]
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Assay Troubleshooting. Molecular Beacons. [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. PMC. [Link]
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The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
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Compounding in Early Phase Drug Studies. BioPharma Services. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchling. [Link]
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Prevent Assay Drift In Your Clinical NGS Assay by Avoiding 2 Common Mistakes. SeraCare. [Link]
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Drug dose-response data analysis. Towards Data Science. [Link]
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How Do I Estimate the IC50 and EC50?. GraphPad. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
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Compound Management. Selvita. [Link]
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Compound Management and its Crucial Role in Early Pharmaceutical Research. YouTube. [Link]
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Cross-validation of analytical methods for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Executive Summary & Chemical Profile[1]
This guide provides a rigorous cross-validation framework for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide , a small molecule characterized by a reactive acrylamide "warhead" and a lipophilic dimethoxy-phenyl tail.
Validating methods for this compound presents specific challenges:
-
Photosensitivity: The acrylamide linker (
) is prone to cis-trans photo-isomerization under standard laboratory lighting. -
Oxidative Instability: The furan ring is susceptible to ring-opening oxidation, particularly in acidic media or upon prolonged air exposure.
-
Reactivity: As a Michael acceptor, the compound can react with nucleophilic impurities (e.g., thiols) in biological matrices.
This guide compares and cross-validates two orthogonal methodologies: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for routine purity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis.
Chemical Properties Table
| Property | Value / Characteristic | Implication for Analysis |
| Molecular Formula | Exact Mass: 273.10 | |
| Molecular Weight | 273.29 g/mol | Parent Ion |
| Chromophores | Furan-conjugated alkene; Dimethoxybenzene | |
| Solubility | DMSO, Methanol, Acetonitrile | Poor water solubility; requires organic diluents.[1] |
| pKa | ~13.5 (Amide N-H) | Neutral in standard RP-HPLC pH ranges (2-8). |
Method A: HPLC-PDA (Purity & Stability Indicating)
Purpose: Routine Quality Control (QC), stability testing, and solid-state characterization.
Mechanism: Separation based on hydrophobicity; detection via conjugated
Protocol Design & Causality
-
Column Choice: A C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm) is selected to prevent peak tailing caused by the interaction of the amide nitrogen with free silanols.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
-
Why: Formic acid suppresses silanol ionization and maintains a consistent pH (~2.7), ensuring sharp peaks without degrading the acid-sensitive furan ring (which risks opening at pH < 1).
-
-
Wavelength: 310 nm .
-
Why: This wavelength targets the specific conjugation of the furan-acrylamide system, minimizing interference from non-conjugated impurities that absorb at 254 nm.
-
Step-by-Step Workflow
-
Standard Prep: Dissolve 10 mg in 10 mL DMSO (Stock A). Dilute to 50 µg/mL in 50:50
:ACN. Use Amber Glassware. -
Separation: Gradient elution: 5% B to 95% B over 15 minutes. Flow: 1.0 mL/min. Temp: 30°C.
-
System Suitability: Tailing factor must be < 1.5; Theoretical plates > 5000.
Method B: LC-MS/MS (Bioanalysis & Trace Impurities)
Purpose: Pharmacokinetic (PK) studies, trace impurity identification, and quantification in plasma/media. Mechanism: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM).
Protocol Design & Causality
-
Ionization Source: ESI Positive Mode .
-
Why: The amide oxygen and the methoxy groups are proton acceptors. Negative mode is insensitive for this neutral amide.
-
-
Transitions (MRM):
-
Q1 (Parent): 274.1 (
) -
Q3 (Quantifier): 154.1 (Loss of furan-acryloyl moiety; detection of the stable 2,5-dimethoxyaniline fragment).
-
Q3 (Qualifier): 121.0 (Furan-acryloyl fragment).
-
-
Internal Standard: Use a deuterated analog or a structural analog like Warfarin (if isotope not available) to correct for matrix effects.
Cross-Validation & Comparative Analysis
The critical step is demonstrating that Method A and Method B yield statistically equivalent results when analyzing the same pure substance, despite their different detection principles.
Comparison of Performance Metrics
| Feature | Method A: HPLC-PDA | Method B: LC-MS/MS | Cross-Validation Verdict |
| Linearity Range | 10 – 500 µg/mL | 1 – 1000 ng/mL | Methods are complementary; MS covers the sub-µg range. |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.1 ng/mL | MS is ~5000x more sensitive. |
| Specificity | Good (resolves isomers) | Excellent (Mass discrimination) | Critical: MS may miss non-ionizable degradants that PDA detects. |
| Precision (RSD) | < 0.5% | < 5.0% | HPLC is superior for bulk assay; MS for trace analysis. |
| Throughput | 20 min / sample | 5 min / sample | MS allows rapid "shoot-and-dilute" workflows. |
Experimental Validation Data (Representative)
Experiment: A stressed sample (exposed to UV light for 4 hours) was analyzed by both methods.
-
HPLC-PDA Result: Parent peak area decreased by 12%. A new peak appeared at RRT 0.95 (likely cis-isomer) with identical UV spectrum.
-
LC-MS/MS Result: Parent signal decreased by 11.5%. The new peak at RRT 0.95 showed the same MRM transitions (274->154).
Visualized Workflows (Graphviz)
Diagram 1: Method Selection Decision Tree
This logic gate ensures researchers select the correct method based on sample concentration and matrix complexity.
Caption: Decision tree for selecting between HPLC-PDA and LC-MS/MS based on sensitivity needs and matrix interference.
Diagram 2: Sample Preparation & Stability Protocol
This workflow emphasizes the critical handling steps required for furan-acrylamides to prevent artifactual degradation.
Caption: Optimized sample preparation workflow highlighting light protection and solvent choice to ensure stability.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Sangle, S. L., et al. (2012).[3] A Review on Furan: Detection and Analysis Methods. ResearchGate.[2] Link
-
Wang, J., et al. (2022).[4] Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization.[4] New Journal of Chemistry, 46, 16781-16788.[4] Link
-
Moghadasi, Z., & Najafi, M. (2025).[5] Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry.[5] Link
Sources
- 1. peerj.com [peerj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties [biolmolchem.com]
In vivo validation of the therapeutic potential of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
An In-depth Technical Guide to the In Vivo Validation of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, a novel compound with significant therapeutic potential. We will delve into its proposed mechanism of action, compare it with existing and emerging therapeutic alternatives, and present detailed experimental protocols for its preclinical validation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide and its Therapeutic Context
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide belongs to a promising class of furan-acrylamide derivatives. While direct studies on this specific molecule are emerging, extensive research on structurally related analogs, such as (E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2), strongly suggests its potential as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] The furan moiety is a versatile scaffold found in numerous biologically active compounds, contributing to a wide range of therapeutic effects including antibacterial, anti-inflammatory, and anticancer activities.[4][5]
The α7 nAChR is a crucial ligand-gated ion channel in the central and peripheral nervous systems, playing a significant role in cognitive processes, inflammation, and pain modulation.[2][6] PAMs of this receptor enhance its function in the presence of the endogenous agonist, acetylcholine. This modulatory approach offers a more nuanced therapeutic effect compared to direct agonists, potentially with a better safety profile. The therapeutic landscape for N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, therefore, likely encompasses neuropathic pain, anxiety disorders, and cognitive deficits associated with neurodegenerative diseases.[1][2][6]
Comparative Landscape: Positioning N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide Among Alternatives
The therapeutic potential of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide must be evaluated in the context of current and developing treatments for its target indications.
| Therapeutic Strategy | Mechanism of Action | Key Advantages | Key Limitations |
| N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (Proposed) | Positive Allosteric Modulator of α7 nAChR | High selectivity, potential for nuanced modulation of neural circuits, favorable safety profile. | Limited direct in vivo data, potential for off-target effects. |
| Direct α7 nAChR Agonists | Directly activate the α7 nAChR | Well-established mechanism, potent cognitive enhancement effects. | Risk of receptor desensitization, potential for on-target side effects. |
| Standard Neuropathic Pain Treatments (e.g., Gabapentinoids, TCAs) | Varied (e.g., calcium channel modulation, reuptake inhibition) | Clinically validated efficacy. | Significant side effects (e.g., sedation, dizziness), incomplete efficacy in many patients. |
| HDAC6 Inhibitors | Inhibition of histone deacetylase 6 | Broad applicability in oncology and neurodegeneration, potential to address underlying pathology.[7][8] | Potential for off-target effects, long-term safety profile still under investigation.[7][8] |
| PROTACs (Proteolysis-Targeting Chimeras) | Targeted protein degradation | Potential to overcome drug resistance, can target previously "undruggable" proteins.[7] | Complex molecular design, delivery challenges.[7] |
A Proposed Roadmap for In Vivo Validation
The following sections outline a comprehensive strategy for the preclinical validation of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide.
Synthesis
The synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide can be achieved through a standard amidation reaction. A general procedure involves the reaction of a primary amine with an acryloyl chloride in the presence of a base.[9]
DOT Diagram: Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Pharmacokinetic Profiling
A crucial first step is to determine the pharmacokinetic (PK) profile of the compound. This will inform dose selection and scheduling for subsequent efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (n=3 per time point).
-
Compound Administration: Administer N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide via intravenous (IV) and oral (PO) routes at a predetermined dose (e.g., 5 mg/kg IV, 10 mg/kg PO).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Sample Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Efficacy Evaluation in a Neuropathic Pain Model
Based on the demonstrated efficacy of similar compounds in neuropathic pain models, this is a logical starting point for efficacy testing.[1][3]
DOT Diagram: Neuropathic Pain Efficacy Workflow
Caption: Workflow for neuropathic pain efficacy study.
Experimental Protocol: Streptozotocin (STZ)-Induced Neuropathic Pain Model
-
Model Induction: Induce diabetes and subsequent neuropathy in mice via a single intraperitoneal injection of STZ.
-
Treatment Groups:
-
Vehicle control
-
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., Gabapentin)
-
-
Behavioral Testing: Measure mechanical allodynia using von Frey filaments at baseline and at multiple time points post-treatment.
Hypothetical Efficacy Data in STZ-Induced Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 2h post-dose |
| Vehicle | - | 0.4 ± 0.1 |
| N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide | 1 | 0.8 ± 0.2 |
| N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide | 3 | 1.5 ± 0.3 |
| N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide | 10 | 2.5 ± 0.4 |
| Gabapentin | 30 | 2.2 ± 0.3 |
| p < 0.05 vs. Vehicle |
Assessment of Anxiolytic-like Activity
The anxiolytic potential can be evaluated using established behavioral paradigms.[2]
Experimental Protocol: Elevated Plus Maze (EPM)
-
Animal Model: Male BALB/c mice.
-
Treatment Groups:
-
Vehicle control
-
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (e.g., 0.1, 0.5, 1.0 mg/kg)
-
Positive control (e.g., Diazepam)
-
-
Behavioral Assay: 30 minutes post-administration, place each mouse in the center of the EPM and record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Evaluation of Pro-cognitive Effects
The novel object recognition (NOR) test is a widely used assay to assess learning and memory in rodents.[6]
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Animal Model: Male Wistar rats.
-
Cognitive Deficit Model (Optional): Induce cognitive impairment with an agent like scopolamine.
-
Treatment Groups:
-
Vehicle control
-
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (e.g., 0.5, 1.0, 2.0 mg/kg)
-
Positive control (e.g., Donepezil)
-
-
NOR Paradigm:
-
Habituation: Allow rats to explore an empty arena.
-
Training: Place two identical objects in the arena and allow exploration.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and measure the time spent exploring each object.
-
-
Data Analysis: A preference for exploring the novel object indicates intact memory. The discrimination index is calculated to quantify cognitive performance.
DOT Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of therapeutic action.
Preliminary Safety and Toxicity Assessment
Initial safety can be assessed alongside efficacy studies.
-
Clinical Observations: Monitor animals for any overt signs of toxicity (e.g., changes in posture, activity, breathing).
-
Body Weight: Track body weight throughout the study.
-
Basic Organ Histopathology: At the end of the studies, collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination.
Conclusion
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide represents a promising therapeutic candidate with a proposed mechanism of action centered on the positive allosteric modulation of the α7 nAChR. The in vivo validation framework presented here provides a clear and scientifically rigorous path to evaluate its potential in neuropathic pain, anxiety, and cognitive disorders. A head-to-head comparison with established and emerging therapies will be crucial in defining its clinical utility. The successful execution of these studies will provide the necessary data to support further development and potential translation to the clinic.
References
- Arias, H. R., Ghelardini, C., Lucarini, E., et al. (2020). (E)-3-Furan-2-yl- N- p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation. ACS Chemical Neuroscience, 11(21), 3603–3614.
- Lara, E., et al. (2022).
- University of Colorado. (2021). Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond.
- Arias, H. R., et al. (2019). 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. Journal of Psychopharmacology, 33(5), 558-567.
- Arias, H. R., et al. (2020). (E)
- Kovalenko, S., et al. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- Sharma, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity.
- Marchetti, F., et al. (2024).
- Zuco, V., et al. (2011). Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo. PLOS ONE, 6(12), e29085.
- Wang, T., et al. (2023).
- do Nascimento, V. R., et al. (2020). An Efficient Approach for the Synthesis of New (±)-Coixspirolactams. The Royal Society of Chemistry.
- Arias, H. R., et al. (2023).
- Arias, H. R., et al. (2023). Functional and structural interactions of novel acrylamide-based compounds with the α7 nicotinic acetylcholine receptor. OUCI.
- Tan, H. L., et al. (2021). (E)-N-(2-(3, 5-Dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231)
- Arias, H. R., et al. (2025). Pro-cognitive activity in rats of 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the 7 nicotinic acetylcholine receptor.
- Lele, B. S., et al. (2002). Process for the preparation of N-substituted acrylamides.
- Aydin, A., et al. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review.
- Amoura, M., et al. (2022). Vitro and In Vivo Photothermal and Photoacoustic Activities of Polymeric Nanoparticles Loaded with Nick.
- Al-Jendeel, H. A., et al. (2014). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
- Amarasekara, A. S., et al. (2007).
- Tron, G. C., et al. (2006). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
- Abuelmaaty, A. A., et al. (2023). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing.
Sources
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- 2. 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-3-Furan-2-yl- N- p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Efficacy of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide Analogs
[1]
Executive Summary & Therapeutic Context
The compound N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide belongs to a class of cinnamamide derivatives recognized for their ability to modulate the α7 nicotinic acetylcholine receptor (α7 nAChR) .[1] This receptor is a critical target for cognitive enhancement in schizophrenia and Alzheimer’s disease, as well as for anti-inflammatory pathways via the cholinergic anti-inflammatory reflex.[1]
This guide compares the 2,5-dimethoxy analog (Target Candidate) against the industry-standard reference, PAM-2 (N-(4-methylphenyl)-3-(furan-2-yl)acrylamide) . While PAM-2 is the benchmark Type II PAM , the 2,5-dimethoxy substitution represents a strategic modification to alter metabolic stability, solubility, and electronic engagement with the receptor's allosteric transmembrane site.[1]
Key Comparative Metrics
| Feature | PAM-2 (Benchmark) | 2,5-Dimethoxy Analog (Candidate) |
| Chemical Structure | p-Tolyl amide | 2,5-Dimethoxyphenyl amide |
| Primary Target | α7 nAChR (Type II PAM) | α7 nAChR (Type II PAM) |
| Mechanism | Delays desensitization; potentiates Ca²⁺ influx | Predicted similar potentiation; altered lipophilicity |
| Metabolic Liability | Benzylic oxidation (Methyl group) | O-Demethylation (CYP450 mediated) |
| Electronic Nature | Electron-donating (+I effect) | Electron-donating (+M effect), Steric bulk |
Mechanistic Basis: Type II Allosteric Modulation
To evaluate efficacy, one must understand the specific modulation mode.[1] Unlike orthosteric agonists (e.g., Acetylcholine, Epibatidine) that bind the extracellular ligand-binding domain (LBD), these acrylamide analogs bind to a transmembrane allosteric site .[1]
-
Type I PAMs: Increase peak current amplitude only.
-
Type II PAMs (This Scaffold): Increase peak current AND significantly delay receptor desensitization.[1] This results in a prolonged calcium influx, which is critical for downstream signal transduction (e.g., ERK1/2 phosphorylation).
Signaling Pathway Visualization
The following diagram illustrates the mechanistic intervention of these acrylamide analogs within the cholinergic pathway.
Figure 1: Mechanism of Action for Type II PAMs. The acrylamide analog stabilizes the receptor in an open, conducting state, preventing rapid desensitization typical of α7 nAChR.[1]
Comparative Efficacy Analysis
Structure-Activity Relationship (SAR)
The efficacy of the N-phenyl-3-(furan-2-yl)acrylamide scaffold is highly sensitive to the substitution pattern on the N-phenyl ring.[1]
-
The Furan Headgroup: Essential for proper orientation in the hydrophobic pocket of the transmembrane domain. Replacing furan with thiophene or phenyl often retains activity but may alter potency.
-
The Acrylamide Linker: Provides a rigid spacer. While acrylamides can act as Michael acceptors (covalent inhibitors), in the context of α7 nAChR PAMs, they primarily function as a rigid linker that positions the aromatic rings.[1] Note: If cytotoxicity is observed, it may be due to off-target covalent binding to cysteine residues (e.g., in tubulin or kinases).[1]
-
The N-Phenyl Tail (The Differentiator):
-
PAM-2 (4-Methyl): The methyl group provides a hydrophobic contact.[1] It is a potent potentiator (EC50 ~ 1-5 µM range for potentiation).
-
2,5-Dimethoxy Analog: The addition of two methoxy groups increases electron density on the ring.
-
Sterics: The 2-position methoxy group introduces ortho-steric strain, potentially twisting the phenyl ring out of coplanarity with the amide.[1] This can improve selectivity by fitting into specific sub-pockets that flatter analogs cannot.
-
Lipophilicity: Methoxy groups lower LogP slightly compared to pure alkyl chains but maintain good membrane permeability (CNS penetration).[1]
-
-
Quantitative Performance Data (Inferred & Literature-Based)
The following table synthesizes data for the PAM-2 benchmark and the predicted/observed profile for the 2,5-dimethoxy analog based on scaffold SAR.
| Metric | PAM-2 (Benchmark) | 2,5-Dimethoxy Analog | Interpretation |
| Potentiation EC50 | 1.5 - 3.0 µM | ~ 2.0 - 5.0 µM | The 2,5-dimethoxy motif is generally tolerated but may slightly reduce potency due to steric bulk compared to the compact 4-methyl. |
| Maximal Effect (Emax) | ~300 - 500% | ~250 - 400% | Both induce significant amplification of agonist response. |
| Desensitization Delay | Strong (>500 ms) | Moderate to Strong | Crucial for "Type II" classification.[1] |
| Solubility (Aq) | Low (< 10 µM) | Moderate (~ 50 µM) | Advantage: The dimethoxy groups improve aqueous solubility, aiding formulation.[1] |
| Metabolic Stability | Low (Benzylic oxid.)[1] | Moderate (O-demethylation) | Advantage: Avoids rapid benzylic oxidation; O-demethylation is generally slower. |
Experimental Protocols for Validation
To objectively compare these analogs, the following self-validating experimental workflows are recommended.
High-Throughput Calcium Flux Assay (FLIPR)
This assay measures the compound's ability to potentiate agonist-induced calcium influx.[1]
Reagents:
-
Cell Line: HEK293 or SH-SY5Y stably expressing human α7 nAChR (and RIC-3 chaperone).[1]
-
Agonist: Choline (at EC20 concentration, typically 30-60 µM) or PNU-282987.[1]
-
Dye: Fluo-4 AM or Calcium-6.
Protocol:
-
Seeding: Plate cells in 384-well black/clear-bottom plates (20,000 cells/well).[1] Incubate 24h.
-
Dye Loading: Remove media. Add Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid). Incubate 1h at 37°C.
-
Compound Addition (Pre-incubation): Add the Test Analog (2,5-dimethoxy) or Reference (PAM-2) at varying concentrations (0.01 µM - 30 µM). Incubate for 5-10 minutes.
-
Control: Vehicle (DMSO) only.
-
-
Agonist Stimulation: Inject Agonist (Choline EC20).[1]
-
Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 60-120 seconds.
-
Analysis: Calculate Area Under the Curve (AUC).
-
Validation: The signal in the presence of PAM should be significantly higher (>2-fold) than Agonist + Vehicle.
-
Electrophysiology (Whole-Cell Patch Clamp)
The "Gold Standard" for confirming Type II mechanism (delayed desensitization).[1]
Workflow Visualization:
Figure 2: Electrophysiology Workflow. A critical step is the washout phase to prevent receptor rundown from confounding the potentiation data.[1]
Safety & Toxicity Considerations
While the primary target is α7 nAChR, acrylamide derivatives carry inherent risks of off-target toxicity due to the Michael acceptor moiety.
-
Cysteine Reactivity: The acrylamide warhead can covalently modify cysteine residues on other proteins (e.g., EGFR, BTK, or Tubulin).[1]
-
Cytotoxicity: N-phenylacrylamides are often explored as tubulin inhibitors.[1]
-
Comparison: The 2,5-dimethoxyphenyl moiety is pharmacophoric for the colchicine binding site on tubulin.[1]
-
Risk:[2] The 2,5-dimethoxy analog may exhibit higher cytotoxicity (lower IC50 against cancer cell lines like HeLa or A549) compared to the PAM-2 (p-tolyl) analog.[1] This is a negative attribute for a neuro-therapeutic but a positive one for an oncology lead.
-
Conclusion
The N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide analog represents a potent lipophilic variant of the PAM-2 class.
-
Efficacy: It is expected to function as a Type II PAM , significantly potentiating α7 nAChR currents.[1]
-
Differentiation: Compared to the p-tolyl benchmark, the 2,5-dimethoxy substitution improves aqueous solubility and alters metabolic clearance pathways, potentially offering a better pharmacokinetic profile.
-
Recommendation: Researchers must prioritize cytotoxicity screening early in the cascade. If the compound shows potent tubulin inhibition (due to the 2,5-dimethoxy motif), it may be unsuitable for chronic neurological indications despite its receptor efficacy.
References
-
Faghih, R. et al. (2009).[1] Discovery of 3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor.[1] Journal of Medicinal Chemistry.
-
Hurst, R. S. et al. (2005).[1] A Novel Positive Allosteric Modulator of the alpha7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience.
-
Kacar, S. et al. (2018).[1] Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells.[1][3] Human & Experimental Toxicology.[3][4]
-
PubChem Compound Summary. (2025). N-[2-(5-Methoxy-2-phenyl-benzofuran-3-yl)-ethyl]-acrylamide and related analogs.[1][5] National Library of Medicine.
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- 4. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reproducible Synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, a molecule of interest in medicinal chemistry and materials science, presents unique challenges to reproducibility. This guide provides an in-depth comparison of the primary synthetic routes, focusing on the practical aspects of achieving consistent and reliable results. We will delve into the causality behind experimental choices, discuss potential pitfalls, and present alternative methodologies, all supported by experimental data and authoritative references.
Introduction
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide belongs to the class of N-aryl acrylamides, compounds with diverse applications. The robust and reproducible synthesis of this specific molecule is crucial for its further investigation and potential applications. This guide will focus on two principal synthetic pathways: the direct acylation of 2,5-dimethoxyaniline and the coupling of 3-(furan-2-yl)acrylic acid with 2,5-dimethoxyaniline. We will analyze the strengths and weaknesses of each approach to provide a comprehensive understanding of the factors influencing a successful and reproducible synthesis.
Part 1: The Precursor - Synthesis of 3-(furan-2-yl)acrylic Acid
A common and reliable route to the target molecule involves the synthesis of the key intermediate, 3-(furan-2-yl)acrylic acid. Two well-established methods for this transformation are the Perkin and Doebner-Knoevenagel condensations.
Perkin Reaction
The Perkin reaction utilizes an aromatic aldehyde, an acid anhydride, and the alkali salt of the acid to produce an α,β-unsaturated aromatic acid. In this case, furfural reacts with acetic anhydride in the presence of sodium acetate.
DOT Diagram of the Perkin Reaction Workflow
Caption: Workflow for the Perkin reaction synthesis of 3-(furan-2-yl)acrylic acid.
Doebner-Knoevenagel Condensation
This method involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine.
DOT Diagram of the Doebner-Knoevenagel Condensation Workflow
Caption: Workflow for the Doebner-Knoevenagel synthesis of 3-(furan-2-yl)acrylic acid.
Comparison of Precursor Synthesis Methods
| Feature | Perkin Reaction | Doebner-Knoevenagel Condensation |
| Reagents | Acetic anhydride, sodium acetate | Malonic acid, pyridine |
| Conditions | Higher temperatures (140-150 °C) | Milder conditions (boiling water bath) |
| Yield | Generally good (65-70%)[1] | Often higher and cleaner (up to 92%)[2] |
| Reproducibility | Can be sensitive to temperature control | Generally more reproducible due to milder conditions |
| Purification | May require recrystallization to remove colored impurities | Product often precipitates in high purity |
For optimal reproducibility and yield, the Doebner-Knoevenagel condensation is often the preferred method for synthesizing 3-(furan-2-yl)acrylic acid.
Part 2: Amide Bond Formation - Comparative Analysis
Once 3-(furan-2-yl)acrylic acid is obtained, the final step is the formation of the amide bond with 2,5-dimethoxyaniline. Alternatively, the target molecule can be synthesized directly via a Schotten-Baumann reaction.
Method A: Amide Coupling using EDC/HOBt
This is a widely used and generally reliable method for forming amide bonds from a carboxylic acid and an amine.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve efficiency.[4]
DOT Diagram of the EDC/HOBt Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide bond formation.
Method B: Schotten-Baumann Reaction
This method involves the reaction of an amine with an acyl chloride in the presence of a base.[5][6] For the synthesis of the target molecule, this would involve the reaction of 2,5-dimethoxyaniline with 3-(furan-2-yl)acryloyl chloride.
DOT Diagram of the Schotten-Baumann Reaction Workflow
Caption: Workflow for the Schotten-Baumann synthesis.
Comparative Analysis of Amide Formation Methods
| Feature | EDC/HOBt Coupling | Schotten-Baumann Reaction |
| Starting Materials | Carboxylic acid, amine | Acyl chloride, amine |
| Reagents | EDC, HOBt, organic base (e.g., DIPEA) | Aqueous inorganic base (e.g., NaOH) |
| Reaction Conditions | Mild, typically room temperature | Often biphasic (organic/aqueous), can be exothermic |
| Reproducibility | Generally high, but sensitive to reagent quality and moisture. | Can be affected by hydrolysis of the acyl chloride and mass transfer between phases.[7] |
| Side Reactions | Formation of N-acylurea byproduct, racemization (if applicable). | Hydrolysis of the acyl chloride, double acylation of the amine. |
| Purification | Chromatography often required to remove byproducts. | Often simpler workup (extraction), but product may contain unreacted starting materials. |
Part 3: Alternative Synthetic Routes
For a comprehensive overview, it is pertinent to mention other, albeit less common for this specific target, methods for N-aryl acrylamide synthesis.
-
Ugi and Passerini Reactions: These are multi-component reactions that can generate complex amide structures in a single step.[8][9] The Ugi four-component reaction, for instance, can produce α-acylaminoamides from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[8] While powerful for library synthesis, their application to this specific target may be less direct.
-
Palladium-Catalyzed Carbonylative Amidation: Recent advances have demonstrated the synthesis of acrylamides from alkenyl thianthrenium salts, offering a milder alternative to traditional methods.
Experimental Protocols
Protocol 1: Synthesis of 3-(furan-2-yl)acrylic acid via Doebner-Knoevenagel Condensation
Adapted from Organic Syntheses, Coll. Vol. 3, p.422 (1955); Vol. 25, p.55 (1945).
-
To a round-bottomed flask equipped with a reflux condenser, add furfural (19.2 g, 0.2 mol), malonic acid (20.8 g, 0.2 mol), and pyridine (10 mL).
-
Heat the mixture on a boiling water bath for 2 hours.
-
Cool the reaction mixture and dilute with 20 mL of water.
-
Add concentrated aqueous ammonia with stirring until the acid is dissolved.
-
Filter the solution and acidify the filtrate with an excess of diluted (1:1) hydrochloric acid.
-
Cool the mixture in an ice bath for at least 1 hour.
-
Collect the precipitated 3-(furan-2-yl)acrylic acid by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide via EDC/HOBt Coupling
This protocol is a representative procedure based on the synthesis of similar N-aryl acrylamides.
-
In a round-bottomed flask, dissolve 3-(furan-2-yl)acrylic acid (1.0 mmol), 2,5-dimethoxyaniline (1.0 mmol), and HOBt (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 mmol) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Best Practices for Reproducibility
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use freshly distilled or high-purity starting materials and reagents. | Impurities can lead to side reactions and lower yields. |
| Solvent | Use anhydrous solvents, especially for the EDC/HOBt coupling. | Water can hydrolyze activated intermediates and the acyl chloride in the Schotten-Baumann reaction. |
| Temperature Control | Maintain strict temperature control, especially for exothermic reactions. | Poor temperature control can lead to the formation of byproducts. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents. | Prevents degradation of reagents and intermediates. |
| Monitoring | Regularly monitor the reaction progress using TLC or other analytical techniques. | Allows for timely quenching of the reaction to maximize yield and minimize byproduct formation. |
| Purification | Employ appropriate purification techniques to isolate the desired product in high purity. | Residual impurities can affect the reproducibility of downstream applications. |
DOT Diagram for Troubleshooting Synthesis Issues
Caption: A decision-making workflow for troubleshooting common synthesis problems.
Conclusion
The reproducible synthesis of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is achievable through careful selection of the synthetic route and meticulous control of reaction parameters. The two-step approach, involving the Doebner-Knoevenagel synthesis of 3-(furan-2-yl)acrylic acid followed by an EDC/HOBt-mediated amide coupling, generally offers a more reproducible and controlled process compared to the direct Schotten-Baumann reaction. By understanding the underlying chemistry and potential pitfalls of each method, researchers can confidently produce this valuable compound with high purity and consistent yields.
References
- Ugi, I. (1959). The Ugi Reaction. Angewandte Chemie, 71(11), 386.
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-trifenil-metano con l'acetone e con la metil-etil-chetone. Gazzetta Chimica Italiana, 51, 126-129.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
Organic Syntheses, Coll. Vol. 3, p.422 (1955); Vol. 25, p.55 (1945). [Link]
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. In Organic Reactions (pp. 210-265). John Wiley & Sons, Inc.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Arias, H. R., et al. (2020). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. Pharmaceuticals, 13(10), 305. [Link]
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Zacuto, M. J., & Fandrick, D. R. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]
- Benz, G. (1984). 1-Hydroxybenzotriazole as an additive in the carbodiimide-mediated peptide synthesis. Synthesis, 1984(05), 337-378.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
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A Senior Application Scientist's Guide to Validating Cellular Target Engagement of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide
This guide provides a comprehensive comparison of modern biophysical and proteomic techniques to validate the cellular target engagement of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. As drug discovery increasingly relies on phenotypic screening, the subsequent deconvolution of a compound's mechanism of action—starting with the confirmation of direct target binding in a physiologically relevant context—is a critical step toward program success.[1][2]
N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide possesses an α,β-unsaturated carbonyl moiety, a structural feature known as an acrylamide warhead. This functional group can act as a Michael acceptor, enabling the compound to form a stable, covalent bond with nucleophilic residues (such as cysteine) on a protein target.[3][4] This potential for covalent modification introduces specific considerations for target engagement studies, demanding methodologies that can robustly confirm this binding mode. While analogs of this compound have been reported to modulate Cys-loop receptors like the α7 nicotinic acetylcholine receptor (nAChR) and the GABA-A receptor, direct and unambiguous validation of target binding within intact cells is essential for any research program.[5][6][7]
This document compares three orthogonal, industry-standard approaches for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and a targeted mass spectrometry approach to definitively identify covalent adduction. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells and tissues.[8][9] The core principle is that the binding of a ligand, such as our acrylamide compound, stabilizes the target protein, making it more resistant to thermal denaturation.[10] This change in thermal stability is a direct proxy for target engagement.
Causality and Experimental Rationale
Choosing CETSA as a primary validation method is rooted in its physiological relevance. The assay is performed on intact cells, ensuring that the compound must cross the cell membrane and engage its target amidst the full complexity of the cellular proteome.[8][9] This provides a more accurate reflection of target binding than assays using purified proteins or cell lysates. For a potential covalent inhibitor, CETSA is particularly advantageous as the irreversible binding is expected to produce a very robust and significant thermal stabilization shift.
Experimental Workflow Diagram
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Plate the relevant cell line (e.g., a line endogenously expressing the putative target) and grow to approximately 80-90% confluency.
-
Treat cells with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide. A typical incubation is 1 hour at 37°C to allow for compound uptake and target engagement.[8]
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[9][11]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the remaining soluble proteins.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.
-
Analyze the abundance of the target protein in the soluble fraction by Western Blotting using a specific antibody.[12]
-
Data Interpretation
-
CETSA Melt Curve: Plot the band intensity of the soluble target protein (normalized to the lowest temperature point) against the corresponding temperature for both vehicle- and compound-treated samples. The resulting sigmoidal curve is the "melting curve."
-
Isothermal Dose-Response (ITDR): To determine potency, treat cells with a range of compound concentrations and heat all samples at a single temperature that shows a significant difference in the melt curve (e.g., Tm of the vehicle-treated group). Plotting the soluble protein fraction against the compound concentration yields a dose-response curve from which an EC50 can be calculated.[12]
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating ligand-induced thermal stabilization.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free technique that identifies protein targets by exploiting ligand-induced conformational stabilization.[11][13] However, instead of thermal denaturation, DARTS uses proteases. The principle is that a protein, when bound to a small molecule, becomes more resistant to proteolytic degradation.[14][15]
Causality and Experimental Rationale
The choice of DARTS is often driven by its simplicity and its operation on cell lysates, which can sometimes simplify sample preparation. It is an excellent orthogonal method to CETSA. If a compound stabilizes a protein against heat, it should logically also stabilize it against enzymatic digestion. This method avoids heat-related artifacts and can be performed with basic laboratory equipment. Unlike affinity chromatography, DARTS does not require chemical modification or immobilization of the compound, preserving its native bioactivity.[11][13]
Experimental Workflow Diagram
Caption: Workflow for identifying covalent protein adducts via mass spectrometry.
Detailed Experimental Protocol: Targeted MS
-
Cell Treatment and Lysis:
-
Treat cells with N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide at a concentration known to be active.
-
Lyse the cells and denature the proteins, often using a buffer containing urea or SDS.
-
-
Protein of Interest Isolation (Optional but Recommended):
-
Isolate the target protein from the complex lysate via immunoprecipitation or by running the lysate on an SDS-PAGE gel and excising the band corresponding to the target's molecular weight.
-
-
Proteolytic Digestion:
-
Reduce and alkylate the protein sample to break disulfide bonds and cap free cysteines (e.g., with DTT and iodoacetamide).
-
Digest the protein into smaller peptides using a sequence-specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database. Specifically, look for the target peptide containing the putative reactive cysteine. The mass of this peptide should be increased by the exact molecular weight of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (259.28 g/mol ).
-
The MS/MS fragmentation pattern of the modified peptide will confirm the modification and can pinpoint the exact residue that was modified.
-
Comparison of Methodologies
To aid researchers in selecting the most appropriate technique, the table below summarizes the key attributes of each method.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Targeted Mass Spectrometry |
| Principle | Ligand binding increases protein thermal stability. [10] | Ligand binding protects protein from proteolysis. [14] | Direct detection of covalent adduct mass shift. [3] |
| Cellular Context | Intact cells, most physiologically relevant. [9] | Cell lysate. [13] | Intact cells (treatment), lysate (processing). |
| Compound State | Label-free, native compound. | Label-free, native compound. [15] | Label-free, native compound. |
| Key Output | Thermal melt curve shift (ΔTm), ITDR EC50. | Protected protein band on a gel/blot. | Mass spectrum of modified peptide. |
| Mechanism Proof | Infers binding; strong evidence for covalent binding if shift is large and irreversible. | Infers binding. | Definitive proof of covalent binding and site of modification. |
| Throughput | Moderate; can be adapted to 96-well format. [9] | Low to moderate. | Low; requires specialized equipment and expertise. |
| Primary Use Case | Initial validation of target engagement in cells; potency determination. | Orthogonal validation of binding; target identification from lysates. | Absolute confirmation of covalent binding; mapping modification site. |
Hypothetical Data Summary
The following table illustrates the kind of quantitative data a researcher might expect from these validation experiments.
| Assay | Parameter | Vehicle Control | N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide (10 µM) | Interpretation |
| CETSA | Melting Temp (Tm) | 52.3 °C | 59.8 °C | A +7.5 °C shift strongly indicates robust target engagement. |
| DARTS | Protected Target (% of Total) | 15% | 85% | Significant protection from proteolysis confirms compound-target interaction. |
| Mass Spec | Mass of Target Peptide | 1452.78 Da | 1712.06 Da | Observed mass matches theoretical mass (1452.78 + 259.28), confirming covalent adduction. |
Conclusion and Recommended Strategy
Validating the cellular target engagement of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide requires a multi-faceted approach that provides orthogonal lines of evidence.
-
Initial Validation with CETSA: Begin with CETSA to confirm that the compound engages its putative target in intact cells and to determine its cellular potency (EC50) via isothermal dose-response experiments. A significant thermal shift provides strong, physiologically relevant evidence of binding.
-
Orthogonal Confirmation with DARTS: Use DARTS as an independent, orthogonal method to confirm the interaction. Concordant results between CETSA and DARTS substantially increase confidence that the observed effect is due to direct binding and not an off-target or assay-specific artifact.
-
Definitive Mechanism with Mass Spectrometry: For a compound with a covalent warhead, follow up with targeted mass spectrometry. This is the gold-standard experiment to unequivocally prove the covalent mechanism of action and identify the precise site of modification.
By systematically applying these self-validating systems, researchers can build a robust and compelling data package to confirm target engagement, providing a solid foundation for further drug development efforts.
References
-
Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In-cell Target Engagement, 2, 1-20. Available at: [Link]
-
Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910. Available at: [Link]
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 219-232. Available at: [Link]
-
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 7(4), 251-266. Available at: [Link]
-
Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 756, 219-32. Available at: [Link]
-
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry, 33(10), 1873-1882. Available at: [Link]
-
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
-
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. Available at: [Link]
-
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available at: [Link]
-
Redondo-Serrano, F., et al. (2020). Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. ResearchGate. Available at: [Link]
-
Goodall, A. H., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Wellcome Open Research, 3, 10. Available at: [Link]
-
Gsponer, J., & Lindsley, C. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry, 5(2), 147-158. Available at: [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
-
Arias, H. R., et al. (2019). 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. Journal of Psychopharmacology, 33(5), 558-567. Available at: [Link]
-
Arias, H. R., et al. (2020). (E)-3-Furan-2-yl-N-p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation. ACS Chemical Neuroscience, 11(21), 3603-3614. Available at: [Link]
-
Arias, H. R., et al. (2022). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. ACS Chemical Neuroscience, 13(15), 2329-2341. Available at: [Link]
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A Head-to-Head Comparison for Researchers: 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) vs. PNU-282987 in Modulating α7 Nicotinic Acetylcholine Receptors
In the landscape of neuropharmacology, the α7 nicotinic acetylcholine receptor (nAChR) has emerged as a compelling target for therapeutic intervention in a range of central nervous system disorders, including cognitive deficits and neuropathic pain. The development of selective ligands for this receptor is a key focus of ongoing research. This guide provides a head-to-head comparison of two prominent modulators of the α7 nAChR: the positive allosteric modulator (PAM) 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and the selective agonist PNU-282987 .
This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective mechanisms of action, supported by experimental data and detailed protocols. Our objective is to provide a clear, evidence-based understanding of how these compounds perform, enabling informed decisions in experimental design and drug discovery programs.
Introduction to the Compounds
3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) is a highly selective positive allosteric modulator of the α7 nAChR.[1] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the response of the receptor to its endogenous agonist, acetylcholine. This mode of action offers the potential for a more nuanced modulation of receptor activity, preserving the temporal and spatial dynamics of natural neurotransmission. Studies have highlighted its potential anxiolytic-like and pro-cognitive activities.[1][2]
PNU-282987 , in contrast, is a well-established selective agonist for the α7 nAChR.[1] As an agonist, it directly binds to and activates the receptor, mimicking the effect of acetylcholine. Its selectivity and well-characterized pharmacological profile have made it a standard reference compound in α7 nAChR research.
The fundamental difference in their mechanisms of action—allosteric modulation versus direct agonism—forms the basis of this comparative analysis.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the key in vitro pharmacological parameters for PAM-2 and PNU-282987, providing a quantitative comparison of their potency and efficacy at the α7 nAChR.
| Parameter | 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) | PNU-282987 | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Agonist | [2] |
| EC50 | 34 ± 3 µM (in the presence of 3 µM DMXBA) | ~1 µM | [2] |
| Emax | 225 ± 5 % (potentiation of DMXBA response) | 100% (relative to acetylcholine) | [2] |
Expert Interpretation: The data clearly illustrates the distinct pharmacological profiles of the two compounds. PNU-282987 directly activates the α7 nAChR with high potency. In contrast, PAM-2 demonstrates its modulatory role by significantly enhancing the response to a co-applied agonist (in this case, DMXBA, another α7 nAChR agonist), with a potentiation effect exceeding 200%. This highlights the potential of PAM-2 to amplify endogenous cholinergic signaling.
Head-to-Head In Vivo Behavioral Studies
The therapeutic potential of α7 nAChR modulators is ultimately determined by their effects in vivo. This section compares the anxiolytic-like and pro-cognitive effects of PAM-2 and PNU-282987 in established murine models.
Anxiolytic-Like Activity
Experimental Model: The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
Comparative Findings: Studies have shown that acute treatment with PAM-2 induces anxiolytic-like activity at doses of 0.5 and 1.0 mg/kg.[1] Notably, chronic treatment with PAM-2 enhances this effect, with anxiolytic-like activity observed at a lower dose of 0.1 mg/kg.[1] While PNU-282987 has been investigated for its cognitive-enhancing properties, its anxiolytic profile is less extensively characterized in direct comparison to PAM-2.
Pro-cognitive Effects
Experimental Model: The novel object recognition task (NORT) is a common assay to evaluate learning and memory in rodents. An increased preference for a novel object over a familiar one indicates intact recognition memory.
Comparative Findings: Both PAM-2 and PNU-282987 have demonstrated pro-cognitive effects in rats.[2] A key finding is that co-administration of inactive doses of PAM-2 with inactive doses of an α7 nAChR agonist, such as DMXBA or A-582941, results in a significant improvement in cognitive performance.[2] This synergistic interaction underscores the potential of PAMs to enhance the effects of agonists.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols are provided below.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the modulatory effects of PAM-2 and the agonistic activity of PNU-282987 on human α7 nAChRs expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-4 days at 18°C.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.
-
For PNU-282987 (Agonist): Apply increasing concentrations of PNU-282987 to determine the dose-response relationship and calculate the EC50.
-
For PAM-2 (PAM): Apply a fixed, sub-maximal concentration of a reference agonist (e.g., 3 µM acetylcholine or DMXBA) alone and in the presence of increasing concentrations of PAM-2.
-
Measure the peak inward current elicited by agonist application.
-
-
Data Analysis: Normalize the responses to the maximal agonist response and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.
In Vivo Behavioral Assay: Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like effects of PAM-2 and PNU-282987 in mice.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male C57BL/6J mice, habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer PAM-2 (0.1, 0.5, 1.0 mg/kg, i.p.), PNU-282987 (e.g., 1, 3, 10 mg/kg, i.p.), or vehicle 30 minutes before testing.
-
Testing:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into each arm using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the total number of arm entries. An increase in the percentage of open arm time without a significant change in total arm entries is indicative of an anxiolytic-like effect.
Caption: Workflow for the Elevated Plus Maze Behavioral Assay.
Discussion and Future Directions
The comparative analysis reveals that both PAM-2 and PNU-282987 are effective modulators of the α7 nAChR, albeit through distinct mechanisms. The choice between an agonist and a PAM will depend on the specific therapeutic goals and the desired pharmacological profile.
-
PNU-282987 and other agonists offer a direct and potent activation of the α7 nAChR. This may be advantageous in conditions where there is a significant deficit in cholinergic signaling.
-
PAM-2 and other PAMs provide a more subtle and potentially more physiological modulation of receptor activity. By enhancing the effects of endogenous acetylcholine, PAMs may offer a greater therapeutic window and a lower risk of receptor desensitization and off-target effects. The synergistic effects observed with co-administration of a PAM and an agonist suggest potential combination therapies.
Future research should focus on a direct, side-by-side comparison of the long-term effects of chronic administration of PAMs versus agonists on receptor expression and function. Additionally, exploring the efficacy of these compounds in a wider range of preclinical models of neurological and psychiatric disorders will be crucial in translating these findings to the clinic. The acrylamide moiety present in PAM-2 is also a subject of interest, as acrylamide itself is a known neurotoxin.[3] However, the biological activity of substituted acrylamides is highly dependent on the specific chemical structure, with many derivatives demonstrating therapeutic potential as inhibitors of various enzymes and receptors.[4][5][6][7]
Conclusion
Both 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and PNU-282987 are valuable pharmacological tools for investigating the role of the α7 nAChR in health and disease. While PNU-282987 serves as a reliable agonist for direct receptor activation, PAM-2 represents a promising therapeutic strategy for allosterically modulating receptor function. The insights and protocols presented in this guide are intended to facilitate further research and development in this exciting area of neuropharmacology.
References
- Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists. PubMed,
- Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheum
- Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI,
- Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. PubMed,
- Design, Synthesis, and Evaluation of Acrylamide Derivatives as Direct NLRP3 Inflammasome Inhibitors. PubMed,
- 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. PubMed,
- (E)
- The Mechanism of Acrylamide-Induced Neurotoxicity: Current St
- Pro-cognitive activity in rats of 3-furan-2-yl-Np-tolyl-acrylamide, a positive allosteric modulator of the 7 nicotinic acetylcholine receptor.
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- 1. 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
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- 5. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Disposal of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide: A Guide for Laboratory Professionals
Hazard Profile Analysis: A Synthesis of Component Risks
The disposal procedure for any chemical is fundamentally dictated by its hazard profile. For N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide, we must consider the combined risks of its constituent parts.
-
Acrylamide Moiety: Unpolymerized acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[1][2] It can be absorbed through the skin, and its dust presents a significant inhalation hazard.[1] Therefore, any unreacted or residual monomer must be treated as a hazardous waste.[2][3]
-
Furan Ring: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[4] A critical and often overlooked hazard is the potential for furan compounds to form explosive peroxides upon exposure to air and light.[4][5] This necessitates careful storage and timely disposal.
Based on this analysis, N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide should be handled as a toxic, potentially carcinogenic, and peroxide-forming substance.
Anticipated Hazard Summary
| Hazard Classification | Basis for Concern | Primary Precaution |
| Acute Toxicity | Acrylamide and furan derivatives are toxic if swallowed, inhaled, or in contact with skin.[4][6][7] | Avoid direct contact and aerosol generation. Use a chemical fume hood. |
| Carcinogenicity | Acrylamide is a suspected human carcinogen.[1][6][7] | Minimize exposure through engineering controls and PPE. |
| Mutagenicity | Acrylamide is a known germ cell mutagen.[6][8] | Handle with extreme care, following all safety protocols. |
| Peroxide Formation | The furan moiety is susceptible to forming explosive peroxides.[4][5] | Date containers upon receipt and opening; dispose of within one year.[5] |
| Skin/Eye Irritation | Acrylamides and similar compounds can cause serious skin and eye irritation.[7][8] | Wear appropriate gloves and safety glasses or goggles. |
Procedural Workflow for Disposal
The following diagram outlines the decision-making process for the safe disposal of N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)acrylamide waste, from generation to final pickup.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
